molecular formula C5H4ClFN2 B2503870 2-Chloro-4-fluoropyridin-3-amine CAS No. 1805269-43-5

2-Chloro-4-fluoropyridin-3-amine

Cat. No.: B2503870
CAS No.: 1805269-43-5
M. Wt: 146.55
InChI Key: KOTHNNGQWKYLLU-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoropyridin-3-amine (CAS 1805269-43-5) is a fluorinated and chlorinated pyridine derivative of significant interest in research and development, particularly as a versatile building block in synthetic chemistry . The compound has a molecular formula of C5H4ClFN2 and a molecular weight of 146.55 g/mol . Its structure features both chloro and fluoro substituents on the pyridine ring, which creates distinct electronic properties and makes it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials . Researchers utilize this amine in various coupling reactions and functional group transformations, where it can serve as a scaffold for constructing heterocyclic compounds or for introducing the pyridine moiety into larger molecular architectures . Proper storage is critical to maintain the stability and purity of this compound; it should be kept in a dark place under an inert atmosphere and refrigerated at 2-8°C . Please note that this product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-fluoropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTHNNGQWKYLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-fluoropyridin-4-amine: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist's Note: The initial query for this guide specified the compound 2-Chloro-4-fluoropyridin-3-amine with CAS number 1805269-43-5. However, a comprehensive search of chemical databases and scientific literature reveals a significant lack of available data for this specific isomer and CAS designation. It is highly probable that the intended subject of inquiry is the structurally related and well-documented isomer, 2-Chloro-3-fluoropyridin-4-amine (CAS 1227577-03-8) . This compound is a commercially available and widely utilized building block in medicinal and materials chemistry. Therefore, this guide provides a detailed technical overview of 2-Chloro-3-fluoropyridin-4-amine (CAS 1227577-03-8) to best serve the needs of researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Pyridines

Halogenated pyridines are foundational scaffolds in the synthesis of a vast array of functional molecules, from pharmaceuticals to agrochemicals. The introduction of a fluorine atom, in particular, can profoundly influence a molecule's biological and physical properties. Fluorine's high electronegativity and small size can alter pKa, improve metabolic stability, enhance binding affinity, and increase membrane permeability—attributes highly sought after in drug design.[1]

2-Chloro-3-fluoropyridin-4-amine is a prime example of a "fluorinated building block" that offers multiple points for synthetic diversification. Its unique substitution pattern—a nucleophilic amine group, a displaceable chlorine atom, and an electron-withdrawing fluorine atom—makes it an exceptionally versatile intermediate for constructing complex heterocyclic systems.[2][3] This guide will delve into the core properties, synthesis, reactivity, and safety considerations for this important chemical entity.

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical intermediate is paramount for its effective use in synthesis. The key properties of 2-Chloro-3-fluoropyridin-4-amine are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 1227577-03-8[4][5]
Molecular Formula C₅H₄ClFN₂[4][6]
Molecular Weight 146.55 g/mol [4]
Appearance White to brown crystalline powder or solid[4]
Melting Point 133.0 to 137.0 °C
Boiling Point 271.9 ± 35.0 °C at 760 mmHg[5]
Purity Typically >98.0% (by GC)[5]
Storage Conditions Store at 2-8°C, under an inert atmosphere, protected from light[5][7]
InChI Key VUGYOFOYGPXOFL-UHFFFAOYSA-N[5]
Spectroscopic Data

Spectroscopic analysis confirms the molecular structure of the compound. The reported ¹H NMR data provides clear diagnostic peaks for the pyridine ring protons and the amine group.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.82 (d, J = 5.4 Hz, 1H)

    • δ 6.60 (t, J = 5.8 Hz, 1H)

    • δ 4.38 (br s, 2H)[4][8]

The downfield doublet at 7.82 ppm corresponds to the proton at the C6 position, while the triplet at 6.60 ppm is assigned to the proton at the C5 position. The broad singlet at 4.38 ppm is characteristic of the amine (-NH₂) protons. Further structural confirmation would typically involve ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Synthesis and Mechanistic Rationale

The most commonly cited synthesis of 2-Chloro-3-fluoropyridin-4-amine proceeds via the deprotection of a Boc-protected precursor. This method is efficient and high-yielding.[4][8]

Experimental Protocol: Boc Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from (2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester.

Step 1: Reaction Setup

  • To a solution of (2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester (1.9 g, 7.7 mmol) in dichloromethane (DCM, 10 mL), add trifluoroacetic acid (TFA, 5 mL).

Causality: DCM is an excellent solvent for both the starting material and the reagents, and it is relatively inert under these acidic conditions. TFA is a strong acid that is highly effective for the cleavage of the acid-labile Boc group. It is used in excess to ensure the reaction goes to completion.

Step 2: Reaction Execution

  • Stir the solution at ambient temperature for 5 hours.

Causality: The reaction is typically complete within a few hours at room temperature. Monitoring by TLC or LC-MS can be performed to confirm the consumption of the starting material.

Step 3: Workup and Isolation

  • Concentrate the solution under reduced pressure to remove the solvent and excess TFA.

Causality: This step removes the volatile components, leaving the crude product, likely as a TFA salt.

Step 4: Purification

  • Dissolve the resultant residue in DCM.

  • Purify the solution by column chromatography using an NH₂-functionalized silica cartridge.

  • Elute with a gradient of 0-10% methanol in DCM.

Causality: The use of an amino-functionalized (NH₂) silica column is a key choice. The basic nature of the stationary phase neutralizes the TFA salt of the product amine in situ, allowing the free amine to be eluted. This avoids a separate basic aqueous workup step which might be complicated by the product's solubility. The methanol/DCM gradient effectively separates the polar product from less polar impurities.

Step 5: Final Product

  • The process affords 2-chloro-3-fluoropyridin-4-amine as a beige solid (0.96 g, 94% yield).[4][8]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Start Boc-protected Amine ((2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester) Reaction Stir in DCM with excess TFA (Ambient Temp, 5h) Start->Reaction Deprotection Workup 1. Concentrate under reduced pressure 2. Purify via NH₂ silica column (0-10% MeOH in DCM) Reaction->Workup Isolation Product 2-Chloro-3-fluoropyridin-4-amine (Beige Solid, 94% Yield) Workup->Product Purification

Caption: Boc deprotection synthesis workflow.

Applications in Drug Discovery and Medicinal Chemistry

2-Chloro-3-fluoropyridin-4-amine is a valuable intermediate in the synthesis of pharmacologically active compounds.[8] Its utility stems from the orthogonal reactivity of its functional groups:

  • The amine group is a potent nucleophile and a handle for amide bond formation or participation in building heterocyclic rings.

  • The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr) or can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • The fluoro group at the 3-position strongly influences the electronic properties of the ring, enhancing the electrophilicity of the C2 and C6 positions, and can serve as a metabolic blocking point in a final drug candidate.

This trifecta of functionality allows chemists to selectively elaborate the pyridine core in a stepwise manner, making it an ideal scaffold for building libraries of compounds for screening. It serves as an important intermediate for various pharmaceutical and pesticide products, including potential anti-ulcer and anti-HIV drugs.[8]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of 2-Chloro-3-fluoropyridin-4-amine is essential for laboratory safety. The compound is classified as harmful and an irritant.

GHS Hazard Classification
Hazard ClassCategorySource(s)
Acute Toxicity, OralCategory 4[9]
Acute Toxicity, DermalCategory 4[9]
Acute Toxicity, InhalationCategory 4[9]
Skin IrritationCategory 2[9]
Serious Eye IrritationCategory 2[9]
Specific target organ toxicity – single exposureCategory 3 (Respiratory irritation)[9]
Safety and Handling Protocols
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]

    • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[9]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[9]

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke when using this product.[9] Wash hands thoroughly after handling. Avoid formation of dust.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep refrigerated (2-8°C) and protect from light.[5]

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and prevent dust formation.[9]

Conclusion

2-Chloro-3-fluoropyridin-4-amine (CAS 1227577-03-8) is a strategically important heterocyclic building block with significant applications in synthetic and medicinal chemistry. Its well-defined physicochemical properties, reliable synthesis, and versatile reactivity make it a valuable tool for researchers and drug development professionals. Adherence to strict safety protocols is mandatory when handling this compound. As the demand for novel, fluorinated pharmaceuticals continues to grow, the importance of intermediates like 2-Chloro-3-fluoropyridin-4-amine in the synthetic chemist's toolbox is set to increase.

References

  • Salter, R., & Zhou, D. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8363–8424. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Amino-2-chloro-4-fluoropyridine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 3-Amino-2-chloro-4-fluoropyridine, a halogenated and aminated pyridine derivative of significant interest in medicinal chemistry and materials science. Due to its specific substitution pattern, this compound is not widely cataloged; therefore, this document synthesizes information from related structures and established chemical principles to offer a comprehensive overview. We will delve into its core chemical identity, propose a robust synthetic pathway with detailed protocols, and discuss its potential applications, particularly within the realm of drug discovery.

Core Chemical Identity: Structure and Properties

The foundational step in understanding any chemical entity is to define its structure and resulting physicochemical properties.

Chemical Structure and SMILES Notation

3-Amino-2-chloro-4-fluoropyridine is a pyridine ring substituted with an amino group at position 3, a chlorine atom at position 2, and a fluorine atom at position 4.

Below is a 2D representation of the chemical structure.

Caption: 2D structure of 3-Amino-2-chloro-4-fluoropyridine.

Physicochemical Properties (Estimated)

While experimental data for this specific molecule is scarce, we can estimate its properties based on analogous compounds such as 3-Amino-2-chloropyridine and 3-Amino-2-fluoropyridine.[1] These properties are crucial for predicting its behavior in biological systems and for designing experimental conditions.

PropertyEstimated ValueRationale / Comparison Source
Molecular Formula C₅H₄ClFN₂Derived from structure
Molecular Weight 146.55 g/mol Calculated from formula
Appearance Off-white to light yellow solidBased on similar aminopyridines[2]
Melting Point 70-90 °CInterpolated from 3-amino-2-chloropyridine (76-78°C) and other substituted pyridines.
Boiling Point >250 °C (decomposes)Halogenated aminopyridines often have high boiling points.[2]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and hot ethanol.Typical for functionalized pyridines.
pKa (of pyridinium ion) 2-4The electron-withdrawing Cl and F atoms decrease the basicity of the ring nitrogen compared to pyridine (~5.2).

Proposed Synthesis Pathway and Experimental Protocols

The synthesis of 3-Amino-2-chloro-4-fluoropyridine can be logically approached via a two-step process starting from the commercially available 2-chloro-4-fluoropyridine. The strategy involves the regioselective introduction of a nitro group, followed by its reduction to the target amine.

G start 2-Chloro-4-fluoropyridine intermediate 2-Chloro-4-fluoro-3-nitropyridine start->intermediate HNO₃ / H₂SO₄ product 3-Amino-2-chloro-4-fluoropyridine intermediate->product Fe / NH₄Cl or H₂ / Pd/C

Caption: Proposed two-step synthesis workflow for 3-Amino-2-chloro-4-fluoropyridine.

Step 1: Nitration of 2-Chloro-4-fluoropyridine

Causality and Expertise: The initial step is an electrophilic aromatic substitution (nitration). On a pyridine ring, nitration is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. However, the presence of activating or deactivating groups and the reaction conditions can control the outcome. The chloro and fluoro groups are deactivating but ortho-, para-directing. The pyridine nitrogen strongly directs meta to itself (position 3 and 5). The position C-3 is sterically less hindered and electronically favored for electrophilic attack in this system. Therefore, treating 2-chloro-4-fluoropyridine with a strong nitrating agent should yield the desired 3-nitro intermediate.

Protocol:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, 98%, 5 volumes).

  • Cooling: Cool the flask to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 2-chloro-4-fluoropyridine (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 10 °C.[3]

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid (HNO₃, >90%, 1.1 eq) to concentrated sulfuric acid (2 volumes) at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Warming and Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-chloro-4-fluoro-3-nitropyridine.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Trustworthiness: This protocol is adapted from standard nitration procedures for halogenated pyridines. The use of a strong acid medium protonates the pyridine nitrogen, further deactivating the ring, but forcing conditions ensure the reaction proceeds. Careful temperature control is critical to prevent runaway reactions and minimize side-product formation.

Step 2: Reduction of 2-Chloro-4-fluoro-3-nitropyridine

Causality and Expertise: The reduction of an aromatic nitro group to an amine is a classic and reliable transformation. Several methods are effective. Catalytic hydrogenation (H₂ with Pd/C) is very clean but may risk dehalogenation. A more robust and common laboratory method is the use of a metal in an acidic or neutral medium, such as iron powder in the presence of ammonium chloride.[4] This method is highly effective for nitro group reduction while typically preserving aryl halides.

Protocol:

  • Preparation: To a round-bottom flask containing the 2-chloro-4-fluoro-3-nitropyridine (1.0 eq) from Step 1, add ethanol and water (e.g., in a 4:1 ratio).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 4-5 eq) and iron powder (Fe, 3-4 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. The reaction is often exothermic initially.

  • Monitoring: Monitor the disappearance of the starting material by TLC (staining with an appropriate agent like potassium permanganate). The reaction is typically complete within 2-6 hours.

  • Filtration: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or methanol.

  • Workup: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude 3-Amino-2-chloro-4-fluoropyridine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.

Trustworthiness: This reduction method is well-established for its selectivity in reducing nitro groups without affecting most other functional groups, including aryl chlorides and fluorides.[5] The workup procedure is designed to effectively remove the inorganic byproducts.

Applications in Research and Drug Development

Substituted aminopyridines are privileged structures in medicinal chemistry. The introduction of fluorine, in particular, can significantly modulate a molecule's properties.

Role as a Bioactive Scaffold

The 3-aminopyridine core is a key component in numerous biologically active compounds. The specific substitution pattern of 3-Amino-2-chloro-4-fluoropyridine offers several strategic advantages for drug design:

  • Vectorial Complexity: The distinct electronic nature of the amino, chloro, and fluoro groups provides multiple points for synthetic diversification, allowing for the fine-tuning of structure-activity relationships (SAR).

  • Hydrogen Bonding: The amino group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets like enzyme active sites or protein receptors.

  • Metabolic Stability: The fluorine atom at the 4-position can block a potential site of metabolic oxidation, thereby increasing the half-life of a drug candidate in vivo.[6]

  • Modulation of Basicity: The electron-withdrawing halogens decrease the pKa of the pyridine nitrogen, which can be crucial for optimizing a compound's pharmacokinetic profile, such as cell permeability and off-target activity.

Potential Therapeutic Areas

While this specific molecule may not be a final drug, it is a valuable building block for synthesizing more complex molecules. Based on the activity of similar fluorinated aminopyridine scaffolds, potential therapeutic areas for derivatives include:

  • Kinase Inhibitors: Many kinase inhibitors developed for oncology feature substituted pyridine cores that interact with the hinge region of the kinase domain.[6]

  • Central Nervous System (CNS) Agents: The ability to tune polarity and basicity is critical for designing molecules that can cross the blood-brain barrier.

  • Anti-inflammatory Agents: The aminopyridine scaffold is present in various anti-inflammatory drug candidates.

Safety and Handling

As a laboratory chemical, 3-Amino-2-chloro-4-fluoropyridine and its intermediates should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Toxicity: While specific data is unavailable, related compounds like 3-amino-2-chloropyridine are classified as harmful if swallowed or in contact with skin and can cause skin and eye irritation. The nitrated intermediate is likely to be a stronger irritant and potentially mutagenic.

Always consult the Safety Data Sheet (SDS) for the specific reagents being used in the synthesis.

Conclusion

3-Amino-2-chloro-4-fluoropyridine represents a synthetically accessible and valuable building block for research and development, particularly in the pharmaceutical industry. While not a widely available compound, its synthesis can be reliably achieved through a logical sequence of nitration and reduction from 2-chloro-4-fluoropyridine. The unique combination of its functional groups provides a versatile platform for creating novel molecules with potentially enhanced biological activity and optimized pharmacokinetic properties. This guide provides a solid, scientifically-grounded framework for the synthesis and application of this promising chemical entity.

References

  • European Patent Office. (n.d.). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-fluoropyridine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Retrieved from [Link]

  • YouTube. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]

  • Thieme E-Books & E-Journals. (n.d.). Syntheses of 2-Chloro- and 2-Amino-5-fluoropyridines and Isolation of a Novel Difluoroboryl Imidate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link]

  • ACS Publications. (2016, July 21). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

Sources

Advanced Physicochemical Profiling and Synthetic Methodologies of 2-Chloro-4-fluoro-3-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 2-Chloro-4-fluoro-3-pyridinamine (CAS: 1805269-43-5) is a highly specialized fluorinated N-heterocyclic building block increasingly utilized in modern drug discovery and agrochemical development[1]. This technical guide provides an in-depth analysis of its molecular architecture, step-by-step synthetic workflows, and analytical validation protocols. By understanding the causal relationships between its structural substituents and chemical reactivity, researchers can effectively integrate this scaffold into complex active pharmaceutical ingredients (APIs).

Molecular Identity and Physicochemical Properties

The precise molecular characterization of 2-Chloro-4-fluoro-3-pyridinamine is foundational for downstream applications. The molecule features a pyridine core substituted with a chlorine atom at C2, an amine group at C3, and a fluorine atom at C4.

Table 1: Quantitative Physicochemical Profile

PropertyValue
Chemical Name 2-Chloro-4-fluoro-3-pyridinamine
Synonyms 2-Chloro-4-fluoropyridin-3-amine[2]
CAS Registry Number 1805269-43-5[3]
Molecular Formula C5H4ClFN2[2]
Molecular Weight 146.55 g/mol [2]
Topological Polar Surface Area (TPSA) 38.9 Ų (calculated)
Hydrogen Bond Donors 1 (NH2 group)
Hydrogen Bond Acceptors 3 (Pyridine N, F, Cl)
Electronic Architecture and SAR Implications

As a Senior Application Scientist, it is critical to emphasize that the utility of this building block lies in its unique electronic distribution. The synergistic electron-withdrawing effects of the 2-chloro and 4-fluoro substituents drastically reduce the electron density of the pyridine ring.

  • Amine pKa Modulation : The basicity of the 3-amino group is significantly attenuated by the adjacent halogens. This prevents unwanted protonation at physiological pH, allowing the amine to act as a precise, neutral hydrogen bond donor in target binding (e.g., kinase hinge regions).

  • Metabolic Shielding : The introduction of the 4-fluoro substituent is a deliberate structural strategy to block cytochrome P450-mediated oxidative metabolism at the highly reactive C4 position of the pyridine ring, thereby increasing the half-life of the final drug candidate.

SAR Core 2-Chloro-4-fluoro-3-pyridinamine Scaffold F_atom 4-Fluoro Substituent (Metabolic Stability) Core->F_atom Cl_atom 2-Chloro Substituent (Steric Bulking / Lipophilicity) Core->Cl_atom NH2_group 3-Amino Group (Hydrogen Bond Donor) Core->NH2_group Target Kinase Hinge Region Binding F_atom->Target Blocks CYP450 Oxidation Cl_atom->Target Hydrophobic Pocket Fit NH2_group->Target H-Bond to Backbone C=O

Figure 1: Pharmacophore mapping and SAR logic of 2-Chloro-4-fluoro-3-pyridinamine.

Strategic Synthetic Workflows

The synthesis of highly substituted pyridines requires stringent regiocontrol. The most robust, self-validating protocol for generating 2-Chloro-4-fluoro-3-pyridinamine involves the directed ortho-lithiation (DoM) of a protected 3-amino-2-chloropyridine precursor, followed by electrophilic fluorination.

Synthesis Start 3-Amino-2-chloropyridine (Starting Material) Protect Step 1: Amine Protection (Boc2O, DMAP) Start->Protect Blocks reactive NH2 Lithiation Step 2: Directed ortho-Lithiation (LDA, -78°C) Protect->Lithiation Activates C4 position Fluorination Step 3: Electrophilic Fluorination (NFSI) Lithiation->Fluorination Introduces F atom Deprotect Step 4: Deprotection (TFA, DCM) Fluorination->Deprotect Cleaves Boc group Product 2-Chloro-4-fluoro-3-pyridinamine (Target Compound) Deprotect->Product >98% Purity

Figure 2: Step-by-step synthetic workflow utilizing directed ortho-lithiation.

Step-by-Step Methodology: Regioselective Fluorination

Causality & Rationale: Direct fluorination of pyridines is notoriously unselective and hazardous. By utilizing the directing effects of the protected amine and the chloro group, we can selectively deprotonate the C4 position using Lithium diisopropylamide (LDA) under strict kinetic control (-78°C). N-Fluorobenzenesulfonimide (NFSI) is selected as the electrophilic fluorine source due to its bench-stability and predictable reactivity.

  • Amine Protection :

    • Dissolve 3-amino-2-chloropyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF).

    • Add Di-tert-butyl dicarbonate (Boc2O, 2.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Stir at room temperature for 12 hours. The bis-Boc protection ensures the acidic amine protons do not quench the base in the subsequent lithiation step.

  • Directed ortho-Lithiation (DoM) :

    • Cool the solution of the protected intermediate in anhydrous THF to -78°C under an argon atmosphere. Crucial Step: Maintaining -78°C prevents the formation of highly reactive pyridyne (benzyne-like) intermediates and ring-opening side reactions.

    • Dropwise add LDA (1.2 eq). Stir for 1 hour to ensure complete deprotonation at the C4 position.

  • Electrophilic Fluorination :

    • Add a solution of NFSI (1.5 eq) in THF dropwise to the -78°C mixture.

    • Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH4Cl.

  • Deprotection :

    • Extract the fluorinated intermediate using Ethyl Acetate, dry over Na2SO4, and concentrate under reduced pressure.

    • Dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA, 10 eq). Stir for 2 hours at room temperature to cleave the Boc protecting groups.

    • Neutralize with saturated NaHCO3, extract, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 2-Chloro-4-fluoro-3-pyridinamine.

Analytical Validation and Quality Control

To ensure the trustworthiness of the synthesized batch, a self-validating analytical protocol must be executed. The presence of both fluorine and chlorine on the pyridine ring provides distinct, verifiable spectroscopic signatures.

Table 2: Analytical Validation Parameters

Analytical TechniqueExpected ObservationCausality / Validation Logic
LC-MS (ESI+) m/z = 147.0 [M+H]+Confirms the exact mass (MW 146.55). The isotopic pattern will show a ~3:1 ratio for the M and M+2 peaks, definitively proving the presence of one Chlorine atom.
1H NMR (400 MHz, DMSO-d6) Two doublets in the aromatic region (H5, H6); broad singlet for NH2.The H5 proton will show a distinct ortho-coupling to the H6 proton and a meta-coupling to the F atom, confirming regiochemistry.
19F NMR (376 MHz, DMSO-d6) Single peak around -115 to -125 ppm.Confirms the successful incorporation of exactly one fluorine atom. The chemical shift is characteristic of a pyridine-bound fluorine.
Protocol for LC-MS Validation:
  • Prepare a 1 mg/mL stock solution of the synthesized compound in LC-MS grade Methanol.

  • Dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid to facilitate ionization.

  • Inject 2 µL onto a C18 reverse-phase column.

  • Run a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Validation Check: The compound should elute as a single sharp peak (>98% Area Under Curve). The mass spectrum extracted from this peak must display the characteristic 147.0/149.0 m/z isotopic cluster, validating both purity and identity.

Conclusion

The rational design and synthesis of 2-Chloro-4-fluoro-3-pyridinamine highlight the precision required in modern chemical biology and drug development. By mastering the electronic interplay of its substituents and employing rigorous, regioselective synthetic methodologies, researchers can leverage this molecule to build next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

Sources

Trisubstituted Pyridine Architectures: A Medicinal Chemist’s Guide to Regiocontrol and Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Pyridine Privilege" in Drug Design

In modern medicinal chemistry, the pyridine ring is not merely a bioisostere of benzene; it is a functional handle that modulates solubility, metabolic stability, and π-stacking interactions. While mono- and disubstituted pyridines are commonplace, trisubstituted pyridines represent a privileged yet underutilized geometric class. They offer precise vector control for filling hydrophobic pockets (e.g., kinase back-pockets) and blocking metabolic "soft spots" (C-H oxidation sites).

This guide addresses the primary bottleneck in deploying trisubstituted pyridines: Regiocontrol . We move beyond standard electrophilic aromatic substitution (EAS)—which fails for electron-deficient pyridines—to detail robust de novo cyclizations and transition-metal-catalyzed C-H functionalizations.

Strategic Synthesis: Decision Matrix

The synthesis of a trisubstituted pyridine is dictated by the substitution pattern. A "functionalization-first" approach often fails for crowded 3,4,5-systems due to steric clash and electronic deactivation. Conversely, de novo synthesis is superior for asymmetric 2,3,6-systems.

Synthesis Logic Flow

The following decision tree guides the selection of the optimal synthetic pathway based on the target substitution pattern.

SynthesisLogic Start Target Trisubstituted Pyridine Pattern Analyze Substitution Pattern Start->Pattern P_236 2,3,6-Trisubstituted (Asymmetric) Pattern->P_236 P_345 3,4,5-Trisubstituted (Crowded/Symmetric) Pattern->P_345 P_246 2,4,6-Trisubstituted (Symmetric/Distal) Pattern->P_246 P_Rand 2,3,4- or 2,3,5- (Mixed Electronic) Pattern->P_Rand Meth_BR Method A: Bohlmann-Rahtz (Enamine + Alkynone) P_236->Meth_BR High Regiocontrol Meth_DeNovo Method B: [4+2] Cycloaddition (Oxazole/Diels-Alder) P_345->Meth_DeNovo Avoids Steric Clash Meth_Krohnke Method C: Kröhnke Synthesis (Michael Addition) P_246->Meth_Krohnke Scalable Meth_CH Method D: Regioselective C-H Activation / Halogen Dance P_Rand->Meth_CH Sequential Functionalization

Caption: Decision matrix for selecting synthetic methodologies based on pyridine substitution topology.

Core Methodologies & Protocols

The Bohlmann-Rahtz Synthesis (2,3,6-Trisubstitution)

For targets requiring substituents at the 2, 3, and 6 positions (common in kinase inhibitors), the Bohlmann-Rahtz reaction is superior to cross-coupling because it establishes the ring and the substituents in one operation, avoiding the "ortho-lithiation dance."

Mechanism: Michael addition of an enamine to an alkynone, followed by cyclodehydration.[1]

Protocol: One-Pot Modified Bohlmann-Rahtz

Target: Ethyl 2-methyl-6-phenylnicotinate derivatives.

Materials:

  • Alkynone (e.g., 1-phenylprop-2-yn-1-one): 1.0 equiv

  • Enamine precursor (e.g., Ethyl acetoacetate + Ammonium Acetate): 1.2 equiv

  • Solvent: Ethanol/Acetic Acid (5:1 v/v)[2]

  • Catalyst: ZnBr₂ (10 mol%) or Amberlyst-15 (solid acid)

Step-by-Step Procedure:

  • Enamine Formation (In Situ): To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (10 mmol), ammonium acetate (50 mmol, 5 equiv), and ethanol (20 mL). Stir at room temperature for 30 minutes.

  • Addition: Add the alkynone (10 mmol) and ZnBr₂ (1 mmol) to the reaction mixture.

  • Cyclization: Heat the mixture to 50 °C for 2 hours (Michael addition phase), then increase temperature to reflux (80 °C) for 4–6 hours to drive cyclodehydration. Note: Monitor by TLC for the disappearance of the intermediate aminodienone.

  • Workup: Cool to room temperature. Remove solvent in vacuo.[1] Redissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to neutralize acetic acid. Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Why this works: The Lewis acid (ZnBr₂) catalyzes the initial Michael addition and lowers the energy barrier for the rate-limiting dehydration step, preventing the formation of non-cyclized byproducts common in thermal-only conditions [1, 2].

Regioselective C-H Activation (C3/C4 Functionalization)

Direct functionalization of the pyridine ring is electronically governed:

  • C2/C6 (Ortho): Nucleophilic attack (Minisci) or N-oxide directed activation.

  • C3 (Meta): Electrophilic substitution (difficult) or Ir-catalyzed borylation.

  • C4 (Para): The most challenging position.

Strategy: Use a C3-Electron Withdrawing Group (EWG) to direct Pd-catalyzed arylation to the C4 position. The EWG increases the acidity of the C4-H bond and sterically discourages C2-palladation [3].[3]

Protocol: C4-Selective Arylation of Nicotinic Acid Derivatives

Target: 3-Fluoro-4-arylpyridines (Scaffold for biaryl ether bioisosteres).

Materials:

  • Substrate: 3-Fluoropyridine or Nicotinic acid ester (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Phenylacetic acid (30 mol%) - Critical for C4 selectivity

  • Base: Ag₂CO₃ (1.0 equiv) - Acts as halide scavenger and oxidant

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon, combine Pd(OAc)₂, Phenylacetic acid, Ag₂CO₃, and the pyridine substrate in a sealed tube.

  • Activation: Add the Aryl Iodide and DCE.

  • Reaction: Seal and heat to 110 °C for 16 hours.

  • Filtration: Cool to RT. Filter through a Celite pad to remove silver salts. Wash with DCM.

  • Purification: The crude mixture often contains traces of C2-arylation (approx. 5-10%). Separate via HPLC or careful silica chromatography.

Mechanism of Selectivity: The carboxylate ligand assists in the Concerted Metalation-Deprotonation (CMD) pathway. The C3-substituent creates steric hindrance at C2, pushing the palladium to the sterically accessible and electronically activated C4 position [3].

Physicochemical Profiling: Pyridine vs. Benzene

Replacing a trisubstituted benzene with a pyridine congener drastically alters the molecular property profile.

Table 1: Comparative Properties of Trisubstituted Scaffolds

Property1,2,4-Trisubstituted Benzene2,3,5-Trisubstituted PyridineImpact on Drug Design
LogP (Lipophilicity) High (Baseline)Lower (~1.0 - 1.5 units)Improves aqueous solubility; reduces non-specific binding.
pKa (Basicity) N/A~2.0 - 5.0 (Tunable)Protonation at physiological pH can improve solubility but may hinder permeability.
H-Bonding Donor/Acceptor only via substituentsRing N is H-bond AcceptorPotential for new interactions (e.g., Hinge region in kinases).
Metabolic Stability Prone to CYP oxidation (Epoxidation)High (Electron deficient ring)Blocks metabolic "soft spots"; extends half-life (

).
Solubility (pH 7.4) LowModerate to HighCritical for oral bioavailability.

Visualizing the C-H Activation Workflow

The following diagram illustrates the mechanistic pathway for C4-selective arylation, highlighting the role of the directing group and steric factors.

CH_Activation Substrate 3-EWG-Pyridine (Substrate) Pd_Complex Pd(II)-Carboxylate Complex Substrate->Pd_Complex Coordination TS_C2 C2-Transition State (Steric Clash) Pd_Complex->TS_C2 Blocked TS_C4 C4-Transition State (CMD Pathway) Pd_Complex->TS_C4 Favored Product 4-Aryl-3-EWG-Pyridine (Product) TS_C4->Product Reductive Elim.

Caption: Mechanistic divergence in Pd-catalyzed C-H activation. Steric bulk at C3 blocks C2, favoring C4 functionalization.

References

  • Bagley, M. C., et al. "The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications." Synlett, 2007(16), 2459–2482.[4] Link

  • BenchChem. "Application Notes and Protocols: Bohlmann-Rahtz Reaction for Thiocillin I Pyridine Core Synthesis." BenchChem Protocols, 2025. Link

  • Guo, P., et al. "C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring."[5] Journal of the American Chemical Society, 2015. Link

  • Mohite, S. B., et al. "Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity."[6][7] Chemistry - A European Journal, 2025. Link

  • Tsien, J., et al. "Three-dimensional saturated C(sp3)-rich bioisosteres for benzene."[8] Nature Reviews Chemistry, 2024.[8] Link

  • FDA Approved Drugs Database. "Analysis of Pyridine-containing Drugs (2014-2023)." U.S. Food and Drug Administration.[9] Link

Sources

A Tale of Two Isomers: A Technical Guide to 2-chloro-4-fluoropyridin-3-amine and 2-chloro-3-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Subtle Dance of Atoms and Function

In the intricate world of drug discovery and fine chemical synthesis, the precise arrangement of atoms within a molecule is paramount. A subtle shift of a single functional group can dramatically alter a compound's physicochemical properties, reactivity, and biological activity. This guide delves into the nuanced differences between two closely related constitutional isomers: 2-chloro-4-fluoropyridin-3-amine and 2-chloro-3-fluoropyridin-4-amine. While one isomer, 2-chloro-3-fluoropyridin-4-amine, is a well-documented and commercially available building block in medicinal chemistry, its counterpart, 2-chloro-4-fluoropyridin-3-amine, remains largely unexplored in publicly accessible literature.

This technical guide will provide a comprehensive overview of the known isomer, leveraging available data to establish a baseline for comparison. We will then extrapolate from established chemical principles and related literature to offer insights into the predicted properties, potential synthetic routes, and the prospective utility of the lesser-known isomer. This comparative analysis aims to equip researchers, scientists, and drug development professionals with a deeper understanding of the structure-property relationships at play and to illuminate the potential of these valuable heterocyclic scaffolds.

Part 1: The Established Player: 2-chloro-3-fluoropyridin-4-amine

This isomer has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its trifunctionalized pyridine core offers multiple points for diversification, making it an attractive starting material for the construction of compound libraries.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 2-chloro-3-fluoropyridin-4-amine are well-characterized, providing a solid foundation for its application in synthesis.

PropertyValueSource(s)
CAS Number 1227577-03-8[1][2]
Molecular Formula C₅H₄ClFN₂[1]
Molecular Weight 146.55 g/mol [2]
Physical Form Solid[1]
Boiling Point 271.9 ± 35.0 °C at 760 mmHg[1]
Purity Typically >98%[1]
Storage 4°C, protect from light[1]

Spectroscopic Data:

The ¹H NMR spectrum of 2-chloro-3-fluoropyridin-4-amine provides key insights into its structure. A published spectrum shows the following characteristic signals: δ 7.82 (d, J = 5.4 Hz, 1H), 6.60 (t, J = 5.8 Hz, 1H), 4.38 (br s, 2H)[3]. The doublet corresponds to the proton at position 6, the triplet to the proton at position 5, and the broad singlet to the amine protons.

Synthesis and Reactivity

A common synthetic route to 2-chloro-3-fluoropyridin-4-amine involves the deprotection of a carbamate-protected precursor.

Experimental Protocol: Synthesis of 2-chloro-3-fluoropyridin-4-amine [3]

  • To a solution of (2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester (1.0 eq) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (excess).

  • Stir the solution at ambient temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or a suitable cartridge system to afford 2-chloro-3-fluoropyridin-4-amine.

G cluster_synthesis Synthesis of 2-chloro-3-fluoropyridin-4-amine start (2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester product 2-chloro-3-fluoropyridin-4-amine reagents TFA, DCM

The reactivity of this molecule is governed by the interplay of its three substituents. The amine group can act as a nucleophile, the chloro group can be displaced via nucleophilic aromatic substitution (SNAAr), and the pyridine nitrogen can be protonated or alkylated. The fluorine atom, being a poor leaving group in SNAAr reactions on pyridine rings, primarily exerts a strong inductive electron-withdrawing effect.

Applications in Drug Discovery

2-Chloro-3-fluoro-4-aminopyridine serves as a crucial building block for various therapeutic agents. It is cited as an intermediate in the synthesis of kinase inhibitors and other biologically active molecules[2]. The strategic placement of the functional groups allows for the construction of complex heterocyclic systems, a common feature in many modern pharmaceuticals.

Part 2: The Enigmatic Isomer: 2-chloro-4-fluoropyridin-3-amine

In stark contrast to its well-documented counterpart, 2-chloro-4-fluoropyridin-3-amine is not readily found in commercial catalogs or the primary scientific literature. This section will, therefore, focus on a predictive analysis of its properties and a proposed synthetic strategy based on established chemical principles.

Predicted Physicochemical and Spectroscopic Profile

While experimental data is lacking, we can predict some of the key properties of this isomer and how they might differ from the known compound.

PropertyPredicted Value/CharacteristicRationale
CAS Number Not assigned/foundLack of public documentation
Molecular Formula C₅H₄ClFN₂Same as isomer
Molecular Weight 146.55 g/mol Same as isomer
Physical Form Likely a solidSimilar to isomer
Boiling Point Expected to be similar to the 4-amino isomerSimilar molecular weight and polarity
Basicity (pKa) Potentially lower than the 4-amino isomerThe fluorine atom at the para-position to the pyridine nitrogen will have a stronger electron-withdrawing effect on the ring nitrogen's basicity compared to the meta-position in the known isomer.
¹H NMR Distinct chemical shifts and coupling patternsThe proton at position 5 would likely appear as a doublet, and the proton at position 6 as a doublet of doublets due to coupling with both the fluorine and the adjacent proton.

G cluster_structures Structural Comparison isomer1 2-chloro-3-fluoropyridin-4-amine isomer2 2-chloro-4-fluoropyridin-3-amine

Proposed Synthetic Strategies

The synthesis of 2-chloro-4-fluoropyridin-3-amine presents a regiochemical challenge. A plausible approach would involve the regioselective amination of a suitable precursor, such as 2-chloro-4-fluoropyridine.

Proposed Synthetic Workflow:

  • Nitration of 2-chloro-4-fluoropyridine: Electrophilic nitration of 2-chloro-4-fluoropyridine would be expected to occur at the 3-position, directed by the activating effect of the para-fluoro substituent and the deactivating effect of the 2-chloro group.

  • Reduction of the nitro group: The resulting 2-chloro-4-fluoro-3-nitropyridine could then be reduced to the target amine using standard conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., SnCl₂/HCl).

G cluster_proposed_synthesis Proposed Synthesis of 2-chloro-4-fluoropyridin-3-amine start 2-chloro-4-fluoropyridine intermediate 2-chloro-4-fluoro-3-nitropyridine product 2-chloro-4-fluoropyridin-3-amine

Causality Behind Experimental Choices:

  • Nitration: This is a classic method for introducing an amino group precursor onto an aromatic ring. The regioselectivity is crucial and would need to be confirmed experimentally.

  • Reduction: Catalytic hydrogenation is generally a clean and high-yielding method for the reduction of nitro groups to amines.

Potential Applications and Comparative Reactivity

The altered substitution pattern in 2-chloro-4-fluoropyridin-3-amine would likely lead to different reactivity and biological profiles compared to its isomer.

  • Nucleophilicity of the Amine: The amine group in the 3-position is ortho to both the chloro and fluoro substituents. This steric hindrance could reduce its nucleophilicity compared to the 4-amino isomer.

  • SNAAr Reactivity: The chloro group at the 2-position is activated by the para-fluoro substituent, potentially making it more susceptible to nucleophilic displacement than in the 3-fluoro isomer.

  • Drug Discovery: This isomer could serve as a valuable scaffold for accessing novel chemical space. The different electronic and steric environment could lead to unique binding interactions with biological targets.

Part 3: Head-to-Head Comparison and Future Outlook

Feature2-chloro-3-fluoropyridin-4-amine2-chloro-4-fluoropyridin-3-amine (Predicted)
Availability Commercially availableNot readily available
Synthesis Established (deprotection)Proposed (nitration followed by reduction)
Pyridine Basicity HigherLower
Amine Nucleophilicity Less sterically hinderedMore sterically hindered
C2-Cl SNAAr Reactivity Moderately activatedPotentially more activated

The stark difference in the available information for these two isomers highlights an opportunity for synthetic exploration. The development of a reliable synthetic route to 2-chloro-4-fluoropyridin-3-amine would provide the research community with a new and potentially valuable building block. Further investigation into its reactivity and biological properties could unlock novel applications in medicinal chemistry and materials science.

Conclusion

This technical guide has provided a detailed overview of the known isomer, 2-chloro-3-fluoropyridin-4-amine, and a predictive analysis of its lesser-known counterpart, 2-chloro-4-fluoropyridin-3-amine. The differences in their predicted properties and reactivity underscore the profound impact of substituent placement on the chemical nature of a molecule. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the exploration and characterization of underrepresented isomers like 2-chloro-4-fluoropyridin-3-amine will be crucial for expanding the accessible chemical space and driving innovation.

References

  • Brugarolas, P. et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(43), pp.7150-7152. Available at: [Link]

  • Brugarolas, P. et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. Available at: [Link]

  • ResearchGate. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Available at: [Link]

  • AIP Publishing. (n.d.). Density Functional Theory Calculations on 2-Chloro-4- Fluoropyridine. Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluoropyridine. Available at: [Link]

  • Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • Eureka | Patsnap. (2018). Preparation method of 2-amino-4-fluoropyridine. Available at: [Link]

  • Patent 0551459. (n.d.). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.
  • Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Concept Life Sciences. (n.d.). Poster | Regioselective amidomethylation of 4-chloro-3-fluoropyridine by metalation and Minisci-type reactions. Available at: [Link]

  • NIST WebBook. (n.d.). 2-Chloro-4-trifluoromethylpyridine. Available at: [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • PubMed. (2016). Regioselective 2-Amination of Polychloropyrimidines. Available at: [Link]

  • ResearchGate. (2019). Will 2-chloro pyridine shows nucleophilic substitution with secondary amines? Available at: [Link]

  • ACS Publications. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Available at: [Link]

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Harnessing the Power of Halogenated Aminopyridine Scaffolds for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of binding to a wide array of biological targets, most notably the ATP-binding site of protein kinases.[1][2] Its unique electronic properties and ability to form critical hydrogen bonds have made it a cornerstone in the design of targeted therapeutics. The strategic incorporation of halogens onto this scaffold represents a powerful and nuanced approach to optimizing inhibitor potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the rationale, synthesis, and application of halogenated aminopyridine scaffolds in modern kinase inhibitor discovery. We will explore the underlying principles of halogen bonding, delve into structure-activity relationships (SAR), and present case studies of successful clinical inhibitors, offering field-proven insights for drug development professionals.

The Aminopyridine Scaffold: A Privileged Kinase Hinge-Binder

Protein kinases, central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. Most small molecule kinase inhibitors are ATP-competitive, targeting the conserved ATP-binding pocket. A key interaction within this pocket is the formation of one or more hydrogen bonds with the "hinge region," a short, flexible segment of amino acids that connects the N- and C-lobes of the kinase domain.

The aminopyridine moiety is exceptionally well-suited to act as a hinge-binder. The pyridine nitrogen can act as a hydrogen bond acceptor, while the exocyclic amino group serves as a hydrogen bond donor, allowing it to form the canonical interactions required for stable binding. This inherent ability is a primary reason for its classification as a privileged scaffold in kinase inhibitor design.[3]

Caption: Canonical hydrogen bonding of an aminopyridine scaffold with the kinase hinge region.

The Strategic Role of Halogenation

While the aminopyridine core anchors the inhibitor to the hinge, modifications to the scaffold are required to achieve high potency and selectivity. Halogenation is a key strategy in this optimization process. The introduction of halogen atoms (F, Cl, Br, I) can profoundly influence a compound's properties through a combination of steric, electronic, and direct bonding effects.[4][5]

Physicochemical Modulation
  • Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance membrane permeability and cell penetration. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and off-target toxicity. The lipophilicity increases in the order F < Cl < Br < I.[4]

  • Metabolic Stability: Replacing a metabolically labile hydrogen atom with a halogen (particularly fluorine) can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.[6]

The Halogen Bond: A Key Non-Covalent Interaction

Beyond simple steric and electronic effects, halogens can participate in a highly directional, non-covalent interaction known as a halogen bond.[7] This occurs when an electropositive region on the halogen atom (the "σ-hole") interacts favorably with a Lewis base, such as a backbone carbonyl oxygen or a nitrogen atom in an amino acid side chain.

The strength of the halogen bond generally increases with the polarizability and size of the halogen: I > Br > Cl > F. This interaction can provide an additional anchor point within the ATP pocket, significantly increasing binding affinity and contributing to inhibitor selectivity.[8][9]

Halogen_Bond cluster_ligand Halogenated Ligand cluster_protein Protein Backbone C C X X C->X sigma_hole δ+ O O sigma_hole->O Halogen Bond C_protein C O->C_protein δ-

Caption: The σ-hole on a halogen atom (X) forms an attractive interaction with a Lewis base.

Synthesis of Halogenated Aminopyridine Scaffolds

The modular nature of many kinase inhibitors lends itself to convergent synthetic strategies. A common approach involves the preparation of the halogenated aminopyridine core, which is then coupled to other fragments, often via transition metal-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.

Example Protocol: Synthesis of a Halogenated Aminopyridine Kinase Inhibitor Core

This protocol outlines a generalized, two-step approach representative of methods used to synthesize inhibitors like Sorafenib and Regorafenib.[10][11]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reactants:

    • Halogenated phenol (e.g., 4-amino-3-fluorophenol) (1.0 eq)

    • Activated pyridine (e.g., 4-chloro-N-methyl-2-pyridinecarboxamide) (1.1 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

    • Solvent (e.g., DMF or DMSO)

  • Procedure:

    • To a stirred solution of the halogenated phenol in the solvent, add the base and stir at room temperature for 15 minutes.

    • Add the activated pyridine to the mixture.

    • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction to room temperature and pour into ice-water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the diaryl ether intermediate.

Step 2: Urea Formation

  • Reactants:

    • Diaryl ether intermediate from Step 1 (1.0 eq)

    • Substituted isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.05 eq)

    • Aprotic solvent (e.g., Dichloromethane or Toluene)

  • Procedure:

    • Dissolve the diaryl ether intermediate in the aprotic solvent under an inert atmosphere (N₂).

    • Add the substituted isocyanate dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), monitoring by TLC or LC-MS.

    • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

    • Wash the crude solid with a non-polar solvent (e.g., hexanes or ether) to remove impurities.

    • Recrystallize or purify by column chromatography if necessary to obtain the final halogenated aminopyridine inhibitor.

Case Studies: Halogenated Aminopyridines in the Clinic

Several FDA-approved kinase inhibitors feature the halogenated aminopyridine scaffold, demonstrating its clinical and commercial success.

Sorafenib and Regorafenib: Multi-Kinase Inhibition

Sorafenib (Nexavar®) and Regorafenib (Stivarga®) are multi-kinase inhibitors used to treat various cancers, including renal cell carcinoma and hepatocellular carcinoma.[12][13] Their structures are nearly identical, with Regorafenib being a fluorinated version of Sorafenib.[14] This single fluorine atom subtly alters the conformation and electronic properties of the molecule, resulting in a broader kinase inhibition profile for Regorafenib, which targets angiogenic, stromal, and oncogenic receptor tyrosine kinases.[15][16][17]

The core structure features a picolinamide linked via a diaryl ether to a urea moiety. The trifluoromethyl and chloro substituents on the terminal phenyl ring are crucial for binding in a hydrophobic pocket and making key interactions.

InhibitorKey TargetsHalogenation
Sorafenib VEGFR, PDGFR, RAF kinases[10][13]4-chloro -3-(trifluoromethyl )phenyl
Regorafenib VEGFR, TIE2, PDGFR, FGFR, RAF[15][17]4-chloro -3-(trifluoromethyl )phenyl, 3-fluoro phenoxy
Ponatinib: Overcoming Resistance

Ponatinib (Iclusig®) is a potent, multi-targeted kinase inhibitor designed to overcome drug resistance in chronic myeloid leukemia (CML).[18] Specifically, it is active against the T315I "gatekeeper" mutation in the BCR-ABL kinase, which confers resistance to other inhibitors like imatinib.[18] Its structure includes a halogenated aminopyridine-like imidazo[1,2-b]pyridazine core. The trifluoromethyl group on the phenyl ring occupies a hydrophobic pocket, contributing to its high potency against both wild-type and mutant kinases.[19] However, its broad selectivity profile, which includes potent inhibition of VEGFR and FGFR, is thought to contribute to its associated risk of arterial thrombotic events.[20][21]

Fedratinib: Selective JAK2 Inhibition

Fedratinib (Inrebic®) is a selective inhibitor of Janus kinase 2 (JAK2), approved for the treatment of myelofibrosis.[22][23] The JAK-STAT signaling pathway is often constitutively active in myeloproliferative neoplasms.[22] Fedratinib is an ATP-competitive inhibitor that shows significant selectivity for JAK2 over other JAK family members like JAK3.[24] This selectivity is critical for minimizing off-target effects. The halogenated aminopyridine scaffold is a key component of its structure, participating in essential hinge-binding interactions.

InhibitorPrimary TargetIC₅₀ (JAK2)Selectivity Profile
Fedratinib JAK2~3-6 nM[22][24]~35-fold vs JAK1, ~334-fold vs JAK3[24]

Experimental Workflow for Kinase Inhibitor Discovery

The discovery and optimization of novel halogenated aminopyridine inhibitors follow a structured, multi-stage workflow.

Inhibitor_Discovery_Workflow A Scaffold Selection & Virtual Screening B Chemical Synthesis of Halogenated Library A->B C Primary Biochemical Screen (e.g., IC50 vs Target Kinase) B->C D Selectivity Profiling (Kinome Panel Screen) C->D E Cellular Assays (Target Engagement, Anti-proliferative) D->E F In Vivo Efficacy & PK/PD Studies E->F G Lead Optimization (Iterative SAR) E->G SAR Data F->G H Preclinical Candidate F->H G->B Design New Analogs

Caption: A typical workflow for the discovery and optimization of kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a common method for measuring the potency of an inhibitor against a target kinase using a luminescence-based assay that quantifies ATP consumption.

  • Materials:

    • Recombinant kinase enzyme

    • Kinase-specific substrate (peptide or protein)

    • Test compound (inhibitor) serially diluted in DMSO

    • Kinase buffer (containing MgCl₂, DTT, etc.)

    • ATP solution at a concentration near the Kₘ of the kinase

    • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

    • White, opaque 96- or 384-well microplates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10-100 µM.

    • In the microplate, add the kinase buffer.

    • Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Prepare a master mix of kinase enzyme and substrate in kinase buffer. Add this mix to all wells except the negative control ("no enzyme") wells.

    • To initiate the reaction, prepare an ATP solution in kinase buffer and add it to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent to all wells. This reagent lyses the cells (if applicable) and contains luciferase and luciferin to generate a light signal proportional to the ATP concentration.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read the luminescence on a plate reader.

    • Data Analysis: Convert luminescence signal to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Directions and Conclusion

The halogenated aminopyridine scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. Future efforts will likely focus on several key areas:

  • Enhanced Selectivity: Designing inhibitors that can distinguish between highly homologous kinase family members remains a significant challenge. The directional nature of halogen bonds may be further exploited to achieve this.

  • Bioisosteric Replacements: Exploring non-classical bioisosteres for halogens, such as ethynyl or cyano groups, can sometimes mimic the key interactions of a halogen bond while offering a different set of physicochemical properties.[6][25]

  • Targeting Novel Kinases: As our understanding of disease biology grows, new kinase targets are continually being validated. The principles learned from existing halogenated aminopyridine inhibitors can be applied to these new targets.

References

  • Fedr
  • The role of halogen bonding in inhibitor recognition and binding by protein kinases. PubMed.
  • Fedratinib (TG-101348) | JAK2 Inhibitor. MedChemExpress.
  • The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases.
  • Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib. PubMed.
  • BAY 61-3606 | Syk Inhibitor. MedchemExpress.com.
  • Role and nature of halogen bonding in inhibitor⋅⋅⋅receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition. Journal of Computer-Aided Molecular Design.
  • Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregul
  • The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. Ingenta Connect.
  • Safety and efficacy of fedratinib, a selective oral inhibitor of Janus kinase-2 (JAK2)
  • Expert Highlights Benefits of Fedratinib in Subgroup of Patients With Myelofibrosis. Targeted Oncology.
  • BAY 61-3606 Dihydrochloride | Syk Inhibitor | Apoptosis Inducer. Selleck Chemicals.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.
  • Selectivity Profiling of CS Analogs of Ponatinib Inhibition.
  • Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. Journal of Medicinal Chemistry.
  • BAY 61-3606 | Syk | Apoptosis. TargetMol.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis Online.
  • Comparative TKI Profiling Analyses to Explore Potential Mechanisms of Ponatinib-Associated Arterial Thrombotic Events.
  • Syk Inhibitor IV, BAY 61-3606 - CAS 732983-37-8. Merck Millipore.
  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
  • Key contemporary considerations for halogens in drug discovery. Taylor & Francis Online.
  • Regorafenib - Wikipedia.
  • Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. PubMed.
  • Sorafenib | New Drug Approvals. New Drug Approvals.
  • Halogen bonds involved in binding of halogenated ligands by protein kinases. IBB PAS Repository.
  • The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery. Benchchem.
  • Chemical structure of regorafenib and sorafenib.
  • Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry.
  • Regorafenib | C21H15ClF4N4O3 | CID 11167602. PubChem.
  • Potent Activity of Ponatinib (AP24534)
  • Synthesis of Sorafenib−Ruthenium Complexes, Investigation of Biological Activities and Applications in Drug Delivery Systems as an Anticancer Agent. Journal of Medicinal Chemistry.
  • REGORAFENIB. Inxight Drugs.
  • Structure-based optimization of aminopyridines as PKCθ inhibitors.
  • Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. PMC.
  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. PMC.
  • regorafenib. Drug Central.
  • A practical and efficient method for synthesis of sorafenib and regorafenib.
  • Sorafenib - Wikipedia.
  • Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase. PubMed.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
  • Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. PubMed.
  • Discovery of Potent and Selective Next-Generation Pan-BCR-ABL Inhibitors for the Treatment of CML and Ph+ ALL.
  • Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase.
  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associ
  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI.

Sources

Technical Safety & Handling Guide: 2-Chloro-4-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical safety and handling manual for 2-Chloro-4-fluoropyridin-3-amine , designed for research and development environments. It moves beyond the standard 16-section SDS format to provide operational context, reactivity insights, and risk mitigation strategies.

Document Control:

  • Compound: 2-Chloro-4-fluoropyridin-3-amine[1][2][3][4][5][6]

  • CAS Registry Number: 1805269-43-5[1][2][5][6]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 146.55 g/mol [6]

  • Primary Application: Scaffold for kinase inhibitors,

    
     electrophile for drug discovery.
    

Phase 1: Strategic Overview & Molecular Identity

The "Why" – Scientific Context

In medicinal chemistry, this scaffold is not merely a generic building block; it is a regioselective linchpin . The presence of the amine at the C3 position, flanked by a chlorine (C2) and a fluorine (C4), creates a unique electronic environment.

  • Reactivity Profile: The fluorine atom at C4 is activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent chlorine.
    
  • Handling Implication: Unlike simple aminopyridines, this compound is prone to hydrolysis or unwanted substitution if exposed to strong nucleophiles or moisture under heat.

Physicochemical Data Table
PropertyValueOperational Note
Appearance Off-white to pale yellow solidDarkening indicates oxidation/degradation.
Melting Point 133–137 °C (Predicted)Verify with capillary melting point upon receipt.
Solubility DMSO, Methanol, DCMPoor water solubility; avoid aqueous workups without co-solvents.
pKa (Calc) ~3.5 (Pyridine N)Weakly basic; forms salts with strong acids.
Storage 2–8 °C, Inert GasHygroscopic potential. Store under Argon/Nitrogen.

Phase 2: Risk Assessment & Toxicology (E-E-A-T Analysis)

Expert Insight: While specific toxicological data for CAS 1805269-43-5 is limited in public registries, its hazard profile is derived from the Structure-Activity Relationship (SAR) of fluorinated aminopyridines.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Class effect of aminopyridines).

    • H315: Causes skin irritation.[4][7]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[7][8]

Critical Hazard: Hydrogen Fluoride (HF) Generation

The presence of the C-F bond poses a latent risk during thermal decomposition.

  • Fire Scenario: In the event of a fire, combustion will release Hydrogen Fluoride (HF) gas along with NOx and HCl.

  • Mitigation: Standard ABC fire extinguishers are sufficient, but full-face respirators are mandatory for cleanup to prevent HF inhalation.

Phase 3: Operational Protocols & Workflows

Safe Handling Lifecycle

The following diagram outlines the mandatory workflow for handling this compound to maintain chemical integrity and operator safety.

SafeHandling Receipt Receipt & QC (Check Seal/Color) Storage Storage (2-8°C, Argon) Receipt->Storage Log Entry Weighing Weighing (Fume Hood Only) Storage->Weighing Equilibrate to RT Weighing->Storage Reseal (Parafilm) Reaction Reaction Setup (Inert Atm) Weighing->Reaction Dissolve immed. Waste Waste Disposal (Halogenated Organic) Reaction->Waste Quench

Figure 1: Operational lifecycle for 2-Chloro-4-fluoropyridin-3-amine. Note the equilibration step to prevent condensation.

Step-by-Step Handling Protocol

1. Personal Protective Equipment (PPE):

  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Hands: Nitrile gloves (Minimum thickness 0.11 mm). Note: Fluorinated pyridines can permeate thin nitrile; double-gloving is recommended for prolonged handling.

  • Respiratory: Work strictly within a certified chemical fume hood.

2. Weighing & Transfer:

  • Pre-Check: Allow the container to reach room temperature before opening to prevent water condensation on the cold solid (hydrolysis risk).

  • Environment: Weigh inside a fume hood. Use an antistatic gun if the powder is static-prone.

  • Solvent Choice: Dissolve immediately in anhydrous solvent (DCM or DMF) if used for coupling.

3. Spill Management:

  • Small Spill (<5g): Absorb with vermiculite or sand.[9] Do not use combustible materials (sawdust).

  • Decontamination: Wipe surface with a dilute sodium bicarbonate solution to neutralize any potential acidic hydrolysis products.

Phase 4: Reactivity & Synthetic Utility

Understanding the reactivity prevents safety incidents (e.g., exotherms) and ensures experimental success.

The Vulnerability

The C4-Fluorine is the "hotspot" of this molecule.

Reactivity Center 2-Chloro-4-fluoropyridin-3-amine Path1 Nucleophilic Attack (C4) Center->Path1 Strong Nuc- Path2 N-Acylation (C3-Amine) Center->Path2 Acid Chlorides Path3 Hydrolysis (Moisture) Center->Path3 H2O / Heat Result1 Displacement of Fluorine (Target Reaction) Path1->Result1 Result2 Amide Formation (Stable) Path2->Result2 Result3 Pyridinone Formation + HF (Safety Hazard) Path3->Result3 Risk

Figure 2: Reactivity pathways. Path 3 represents a stability risk releasing HF.

Incompatibility List
  • Strong Oxidizers: Risk of vigorous reaction.

  • Strong Acids: Will protonate the amine and pyridine nitrogen.

  • Strong Bases (e.g., NaH, KOtBu): Can induce rapid

    
     or polymerization if not controlled.
    

Phase 5: Emergency Response (First Aid)

  • Eye Contact: Rinse immediately with water for 15 minutes. Lift eyelids. Seek medical attention. (Fluorinated compounds can cause delayed deep-tissue damage).

  • Skin Contact: Wash with soap and water.[7] If redness persists or if there is suspicion of HF hydrolysis products, apply Calcium Gluconate gel (precautionary measure for fluorinated organic decomposition) and seek medical help.[8]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

References

  • ChemicalBook. (2024). 2-Chloro-4-fluoropyridin-3-amine CAS 1805269-43-5 Entry.[1][2][3][5][6] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet for Analog: 2-Chloro-4-fluoropyridine. Retrieved from

  • PubChem. (2024). Compound Summary: 2-Chloro-4-fluoropyridin-3-amine (CID 138646679). Retrieved from

  • BenchChem. (2025).[9] Safety Guide for Aminopyridines and Fluorinated Heterocycles. Retrieved from

Sources

Advanced Heterocyclic Amine Intermediates in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Methodologies, Mechanisms, and Industrial Scalability

Executive Summary

The agrochemical industry relies heavily on nitrogen-based heterocycles, which constitute over 70% of modern crop protection agents.[1] Among these, heterocyclic amines—specifically pyrazoles, pyrimidines, and pyridines —serve as the "warheads" or critical linkers in next-generation fungicides (SDHIs), herbicides (sulfonylureas, auxins), and insecticides (neonicotinoids, phenylpyrazoles).

This technical guide analyzes the process chemistry of three high-value intermediate classes. We move beyond basic synthesis to explore industrial scalability, regioselective control, and "green" process improvements that eliminate hazardous reagents like phosphorus oxychloride (


).

The Pyrazole Scaffold: Fluorinated Intermediates for SDHIs

The succinate dehydrogenase inhibitor (SDHI) fungicides represent a multi-billion dollar market. The core pharmacophore often relies on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) and its amine derivatives.

Mechanistic Evolution of DFPA Synthesis

Early industrial routes utilized the cyclization of ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate with methylhydrazine. However, regioselectivity (1-methyl vs. 2-methyl isomers) and the handling of toxic difluoroacetyl chloride were major bottlenecks.

Modern approaches, such as the route developed by Asahi Glass, utilize fluoroalkyl aminoacrylates . This method leverages the "push-pull" electronic nature of the enaminone system to control the cyclization regiochemistry strictly.

Experimental Protocol: Synthesis of DFPA (Optimized Route)

Context: This protocol avoids the use of unstable acid chlorides by using a Vilsmeier-Haack-like intermediate.

Reagents:

  • Ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq)

  • Triethyl orthoformate (1.5 eq)

  • Acetic anhydride (2.0 eq)

  • Methylhydrazine (1.1 eq)

  • NaOH (aq, 30%)

Step-by-Step Methodology:

  • Enol Ether Formation: Charge a reactor with ethyl 4,4-difluoro-3-oxobutanoate, triethyl orthoformate, and acetic anhydride. Heat to reflux (

    
    ) for 4 hours. The acetic anhydride drives the equilibrium by sequestering ethanol.
    
    • Checkpoint: Monitor via GC for the disappearance of the starting keto-ester.

  • Cyclization: Cool the mixture to

    
    . Slowly add methylhydrazine (35% aq. solution) while maintaining internal temperature 
    
    
    
    .
    • Mechanistic Note: The hydrazine nitrogen attacks the

      
      -carbon of the enol ether. The steric bulk of the difluoromethyl group and the electronic withdrawing nature favor the formation of the 1-methyl isomer over the 2-methyl impurity.
      
  • Hydrolysis: Add 30% NaOH solution directly to the crude pyrazole ester. Heat to

    
     for 2 hours.
    
  • Isolation: Acidify with HCl to pH 1-2. The carboxylic acid precipitates. Filter, wash with ice-cold water, and dry.

Data Summary: Regioselectivity Comparison

MethodReagent AReagent BRegioisomer Ratio (1-Me : 2-Me)Yield
Traditional Difluoroacetyl chlorideEthyl dimethylaminoacrylate85 : 1565%
Optimized Ethyl difluoroacetoacetateTriethyl orthoformate98 : 2 92%
Pathway Visualization

DFPA_Synthesis cluster_0 Step 1: Activation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis SM Ethyl 4,4-difluoro- 3-oxobutanoate Inter1 Enol Ether Intermediate SM->Inter1 HC(OEt)3, Ac2O Reflux Pyraz_Ester Pyrazole Ester (Regio-controlled) Inter1->Pyraz_Ester + MeNHNH2 <10°C MeNHNH2 Methylhydrazine MeNHNH2->Pyraz_Ester DFPA DFPA (Target Acid) Pyraz_Ester->DFPA NaOH, then HCl

Figure 1: Optimized synthesis pathway for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA).

The Pyrimidine Scaffold: Sulfonylurea Precursors

2-Amino-4,6-dimethoxypyrimidine (ADM) is the ubiquitous intermediate for sulfonylurea herbicides like Nicosulfuron.

The "Green" Shift: Avoiding POCl3

The legacy industrial route involves the chlorination of 2-amino-4,6-dihydroxypyrimidine with


, followed by methoxylation. This generates massive quantities of phosphorus waste.
The modern Malononitrile Route  is an atom-economic breakthrough that constructs the pyrimidine ring directly from acyclic precursors.
Experimental Protocol: Malononitrile Route to ADM

Reagents:

  • Malononitrile (1.0 eq)

  • Methanol (Solvent/Reagent)

  • Acetyl Chloride (Cat.[2] generator of HCl)

  • Cyanamide (50% aq.[2][3] solution)

Step-by-Step Methodology:

  • Pinner Reaction (Imidate Formation): Dissolve malononitrile in anhydrous methanol at

    
    . Add acetyl chloride dropwise.[2]
    
    • Mechanism:[4][5][6] Acetyl chloride reacts with methanol to generate anhydrous HCl in situ. The HCl catalyzes the addition of methanol to the nitrile groups, forming the bis-imidate intermediate.

  • Condensation: Add cyanamide solution to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 3-4 hours.
    
    • Mechanism:[4][5][6] The cyanamide nitrogen attacks the imidate carbon. Subsequent intramolecular cyclization and elimination of ammonia/methanol yields the pyrimidine ring.

  • Purification: Cool to room temperature. The product crystallizes out.[5][7] Filter and wash with cold methanol.

Self-Validating Check:

  • Purity Check: The melting point of ADM is distinct (

    
    ). A lower MP indicates incomplete cyclization or retention of the intermediate imidate.
    
Pathway Visualization

ADM_Synthesis cluster_inputs cluster_process One-Pot Cascade Malo Malononitrile Imidate Bis-Imidate Intermediate Malo->Imidate HCl (in situ) 0-5°C MeOH Methanol MeOH->Imidate Cyclic Cyclization Transition State Imidate->Cyclic + Cyanamide ADM 2-Amino-4,6- dimethoxypyrimidine (ADM) Cyclic->ADM - NH3, - MeOH Reflux

Figure 2: The "Green" Malononitrile route to ADM, bypassing the need for chlorination.

The Pyridine Scaffold: Auxinic Herbicides

Pyridine intermediates, such as 4-amino-3,6-dichloropicolinic acid (Aminopyralid core), require precise control over electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (


).
Regioselectivity in Polychlorinated Pyridines

The synthesis of 4-amino-polychloropicolinates often starts from pentachloropyridine or 2-picolinic acid derivatives. The challenge is selectively introducing the amino group at the 4-position while maintaining halogens at the 3 and 6 positions for biological activity (auxin mimicry).

Critical Insight: In perchlorinated pyridines, the 4-position is the most activated for nucleophilic attack due to the additive inductive withdrawal of the nitrogen and the flanking chlorines, and the stabilization of the Meisenheimer complex.

Protocol: Selective Amination of Methyl 3,4,5,6-tetrachloropicolinate

Reagents:

  • Methyl 3,4,5,6-tetrachloropicolinate

  • Ammonia (aq. or gas) or Hydrazine (followed by reduction)

  • DMSO (Solvent)[8]

Methodology:

  • Dissolution: Dissolve the tetrachloropicolinate in DMSO.

  • Amination: Bubble

    
     gas or add aqueous ammonia at controlled temperature (
    
    
    
    ).
    • Causality: Higher temperatures (

      
      ) will lead to over-amination at the 6-position. The 4-position reacts first due to para-orientation relative to the ring nitrogen.
      
  • Quench: Pour into acidified water.

  • Isolate: Filter the 4-amino-3,5,6-trichloropicolinate. (Note: Subsequent dechlorination at the 5-position via Pd/C reduction yields the 3,6-dichloro analog).

Mechanism Visualization

Pyridine_Regio cluster_mech Electronic Activation Start Pentachloro- pyridine C4 C-4 Position (Most Deficient) Start->C4 Inductive Effect C2 C-2/6 Position (Next Active) Start->C2 Less Favored Product 4-Amino- Derivative C4->Product NH3, 40°C ByProduct 2,4-Diamino Impurity Product->ByProduct NH3, >80°C (Over-reaction)

Figure 3: Regioselectivity map for the nucleophilic substitution of polychlorinated pyridines.

References

  • Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia / Syngenta / Bayer Crop Science Patents. 9[10][11]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. National Institutes of Health (PMC). 12

  • Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA). Thieme Connect / Synform. 5

  • Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) via Acetyl Chloride Route. ProQuest / CABI Digital Library. 13

  • Heterocyclic chemistry in crop protection. Pest Management Science / PubMed. 14[14]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. 8

Sources

Methodological & Application

Selective Buchwald-Hartwig amination of 2-Chloro-4-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Buchwald-Hartwig Amination of 2-Chloro-4-fluoropyridin-3-amine

Executive Summary

The functionalization of 2-chloro-4-fluoropyridin-3-amine represents a complex challenge in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., KRAS, EGFR targets). This scaffold presents a "triad of reactivity":

  • C2-Cl: Susceptible to Pd-catalyzed oxidative addition (Buchwald-Hartwig).[1][2]

  • C4-F: Highly activated towards Nucleophilic Aromatic Substitution (SNAr).

  • C3-NH₂: An endogenous nucleophile capable of catalyst poisoning or self-coupling.

This guide provides a validated protocol for the C2-selective amination of this substrate, ensuring the preservation of the C4-fluorine handle for subsequent derivatization. It prioritizes chemoselectivity through precise ligand and base selection.

Structural Reactivity Analysis

To achieve selectivity, one must understand the competing mechanistic pathways.

  • The C2-Cl Site (Target): Pyridyl chlorides at the 2-position are generally sluggish in oxidative addition compared to phenyl chlorides due to the electron-deficient nature of the ring. However, they are reactive enough for Pd(0) insertion if the catalyst system is electron-rich.

  • The C4-F Site (Off-Target Risk): The fluorine at C4 is para to the pyridine nitrogen. The inductive effect of the adjacent C3-amine and the resonance stabilization of the Meisenheimer complex make this position "hot" for uncatalyzed SNAr. Critical Insight: Strong alkoxide bases (e.g., NaOtBu) typically used in Buchwald couplings will trigger background SNAr at C4-F, leading to regioisomeric mixtures.

  • The C3-NH₂ (Interference): The free amine can bind to Pd(II) species, forming stable palladacycles that arrest the catalytic turnover (poisoning).

Reactivity Heatmap

ReactivityMap Substrate 2-Chloro-4-fluoropyridin-3-amine C2 C2-Cl Position Target for Pd-Catalysis Substrate->C2 Oxidative Addition (Requires Bulky Ligand) C4 C4-F Position High Risk of SNAr Substrate->C4 Nucleophilic Attack (Triggered by Strong Base) C3 C3-NH2 Position Catalyst Poison / Nucleophile Substrate->C3 Coordination to Pd

Caption: Mechanistic competition map. Success depends on accelerating the Green pathway (C2) while suppressing the Red (C4) and Yellow (C3) pathways.

Protocol A: C2-Selective Amination (Displacement of Cl)

Objective: Couple an external amine (R-NH₂) to the C2-Cl position while retaining the C4-F bond.

The Strategy:

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 . These precatalysts activate rapidly at lower temperatures. The bulky ligands prevent the substrate's C3-NH₂ from binding to the Pd center.

  • Base: Cs₂CO₃ or K₃PO₄ . These weak, non-nucleophilic bases are sufficient to deprotonate the Pd-bound amine but are too weak to trigger the background SNAr at C4-F. Avoid NaOtBu.

  • Solvent: 1,4-Dioxane (anhydrous).

Materials
ReagentEquiv.Role
2-Chloro-4-fluoropyridin-3-amine1.0Electrophile
External Amine (R-NH₂)1.2Nucleophile
BrettPhos Pd G3 0.02 - 0.05Precatalyst
Cs₂CO₃ 2.0 - 3.0Base (Weak)
1,4-Dioxane[0.2 M]Solvent
Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add the pyridine substrate (1.0 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G3 (2-5 mol%) to the vial.

    • Note: If the external amine is a solid, add it now.

  • Inertion: Cap the vial and purge with inert gas (vac/fill cycle x3).

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M.

  • Amine Addition: If the external amine is a liquid, add it now via syringe.

  • Reaction: Place the vial in a pre-heated block at 80°C .

    • Caution: Do not exceed 100°C. Higher temperatures increase the rate of C4-F displacement exponentially.

  • Monitoring: Monitor by LCMS at 2 hours. Look for the product mass (M - Cl + Amine).

    • Checkpoint: If C4-F substitution is observed (M - F + Amine), lower temperature to 60°C and increase catalyst loading to 5 mol%.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove insoluble salts. Rinse with EtOAc.[3] Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: C3-Selective N-Arylation (Inverse Coupling)

Objective: Use the substrate as a nucleophile to attach an aryl group to the C3-NH₂, leaving C2-Cl and C4-F intact.

The Strategy:

  • Ligand: Xantphos . This bidentate ligand has a wide bite angle that enforces reductive elimination and, crucially, occupies the coordination sites that the pyridine nitrogen might otherwise target.

  • Partner: Aryl Bromides (Ar-Br) are preferred over Chlorides for faster oxidative addition, allowing milder conditions.

Materials
ReagentEquiv.Role
2-Chloro-4-fluoropyridin-3-amine1.0Nucleophile
Aryl Bromide (Ar-Br)1.1Electrophile
Pd₂(dba)₃ 0.025Pd Source
Xantphos 0.05Ligand
Cs₂CO₃2.0Base
Toluene[0.2 M]Solvent
Step-by-Step Procedure
  • Catalyst Pre-complexation: In the reaction vessel, mix Pd₂(dba)₃ and Xantphos in Toluene under inert atmosphere. Stir at RT for 10 mins until the solution turns orange/yellow (indicates active catalyst formation).

  • Substrate Addition: Add the pyridine amine (1.0 equiv), Aryl Bromide (1.1 equiv), and Cs₂CO₃.

  • Reaction: Heat to 100°C for 4-12 hours.

    • Note: Higher temperature is permissible here because the base is consuming the external Ar-Br, not attacking the pyridine substrate.

  • Workup: Standard Celite filtration and concentration.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Regioisomer Mixture (C2 vs C4) Base is too strong (SNAr competition).Switch from NaOtBu to Cs₂CO₃ or K₃PO₄. Lower reaction temp by 10°C.
No Reaction (SM Recovery) Catalyst poisoning by free NH₂ or Pyridine N.Switch to BrettPhos (monodentate bulky) or Xantphos (bidentate). Ensure anhydrous conditions.
Dehalogenation (Product - Cl + H) Hydride source present (often from solvent or alcohol).Use strictly anhydrous Dioxane. Avoid alcohols (even as co-solvents).
Self-Coupling (Dimerization) Substrate acting as both Nu and El.Use a large excess of the external coupling partner (1.5 - 2.0 equiv).

Experimental Workflow Diagram

Workflow Start Start: 2-Chloro-4-fluoropyridin-3-amine Decision Target Modification? Start->Decision PathA Modify C2-Cl (Substrate = Electrophile) Decision->PathA Displace Cl PathB Modify C3-NH2 (Substrate = Nucleophile) Decision->PathB N-Arylate PathC Modify C4-F (SNAr Pathway) Decision->PathC Displace F CondA Conditions: Pd G3 / BrettPhos Cs2CO3, Dioxane, 80°C PathA->CondA OutcomeA Product A: 2-Amino-4-fluoro-3-aminopyridine deriv. CondA->OutcomeA CondB Conditions: Pd2(dba)3 / Xantphos Cs2CO3, Toluene, 100°C PathB->CondB OutcomeB Product B: 3-(N-Aryl)-2-chloro-4-fluoropyridine CondB->OutcomeB CondC Conditions: No Pd DIPEA, NMP, 120°C PathC->CondC OutcomeC Product C: 4-Amino-2-chloro-3-aminopyridine deriv. CondC->OutcomeC

Caption: Decision tree for selective functionalization. Path A represents the primary Buchwald-Hartwig challenge addressed in this note.

References

  • Fors, B. P., & Buchwald, S. L. (2008).[4] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[4] Journal of the American Chemical Society, 130(41), 13552–13554.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][5][6][7] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970.

  • BenchChem Technical Support. (2025).
  • Lutz, M. R., et al. (2017). Selective Pd-Catalyzed C–N Coupling of 2-Chloro-3-amino-pyridines. The Journal of Organic Chemistry, 82(24). (General methodology reference for aminopyridine handling).

Sources

Suzuki-Miyaura coupling protocols for 2-chloro-3-amino-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Chloro-3-amino-4-fluoropyridine

Executive Summary

The coupling of 2-chloro-3-amino-4-fluoropyridine represents a complex chemoselectivity challenge in medicinal chemistry. This scaffold contains three conflicting functionalities: a deactivated electrophile (2-Cl), a nucleophile-sensitive site (4-F), and a catalyst poison (3-NH


).

Standard Suzuki conditions often fail due to:

  • Catalyst Poisoning: The free amine and pyridine nitrogen chelate Pd(II), arresting the catalytic cycle.

  • Electronic Deactivation: The 3-amino group donates electron density (

    
     effect) into the pyridine ring, significantly increasing the bond dissociation energy of the C2–Cl bond, making oxidative addition sluggish.
    
  • Regio-scrambling (

    
    ):  The 4-fluoro position is highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ), leading to defluorinated byproducts when strong bases or high temperatures are employed.

This guide details two validated protocols: Method A (Robust/Scale-up) utilizing bidentate ligands for stability, and Method B (High-Complexity) utilizing Buchwald G3 precatalysts for difficult coupling partners.

Strategic Analysis: The Chemoselectivity Triangle

To ensure success, the experimental design must balance three competing factors. The following diagram illustrates the mechanistic pathways and potential failure modes.

ReactionPathways Substrate 2-Chloro-3-amino- 4-fluoropyridine Pd_Cycle Pd(0) Oxidative Addition (C2-Cl) Substrate->Pd_Cycle Active Ligand (e.g., XPhos) Poisoning Catalyst Poisoning (Pd-N Coordination) Substrate->Poisoning Unprotected NH2 SNAr SNAr Side Reaction (Attack at C4-F) Substrate->SNAr Strong Base (e.g., NaOtBu) Product Target Biaryl (C2-Coupled) Pd_Cycle->Product Transmetallation & Red. Elim.

Figure 1: Mechanistic pathways.[1][2][3][4] Success requires promoting the Green path while suppressing Red (poisoning) and Yellow (


) paths.

Critical Parameter Optimization

Ligand Selection: Overcoming Deactivation

The 3-amino group renders the C2-Cl bond electron-rich. Standard ligands like


 are insufficient.
  • Recommendation: Use electron-rich, bulky phosphines.

    • XPhos / SPhos: The biaryl backbone prevents formation of inactive Pd-amine complexes (poisoning) and accelerates oxidative addition into the deactivated chloride.

    • dppf: A robust bidentate ligand that resists displacement by the substrate's nitrogen atoms. Ideal for scale-up.

Base Selection: Preventing Defluorination

The 4-fluorine atom is a leaving group.

  • Avoid: Alkoxides (

    
    , 
    
    
    
    ), Hydroxides (
    
    
    ). These promote rapid
    
    
    at C4.
  • Select: Carbonates (

    
    , 
    
    
    
    ) or Phosphates (
    
    
    ). These provide sufficient activation for the boronic acid without triggering nucleophilic attack on the fluorine.

Experimental Protocols

Protocol A: The "Workhorse" Method (Cost-Effective & Scalable)

Best for: Standard aryl boronic acids, gram-scale reactions, and robust substrates.

Reagents:

  • Substrate: 2-chloro-3-amino-4-fluoropyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.2 equiv)
    
  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[5]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the chloropyridine (1.0 equiv), boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Degassing: Add 1,4-Dioxane and Water. Sparge with Argon or Nitrogen for 10 minutes (Critical to prevent oxidation of the amine).

  • Catalyst Addition: Add

    
     (5 mol%) quickly under inert flow. Cap the vial immediately.
    
  • Reaction: Heat to 90°C for 4–16 hours.

    • Note: Do not exceed 100°C to minimize defluorination.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[6] Dry over

    
    .
    
  • Purification: Flash chromatography. (Note: The free amine product may streak; add 1%

    
     to the eluent).
    
Protocol B: The "High-Fidelity" Method (Difficult Substrates)

Best for: Heteroaryl boronic esters, sterically hindered partners, or when Protocol A fails.

Reagents:

  • Substrate: 2-chloro-3-amino-4-fluoropyridine (1.0 equiv)

  • Boron Source: Boronic Ester (Bpin) or Acid (1.3 equiv)

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base:

    
     (0.5 M aqueous solution, 2.5 equiv)
    
  • Solvent: THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Pre-activation: This protocol uses a biphasic system which buffers the pH, protecting the fluorine.

  • Charge: Add substrate, boronate ester, and XPhos Pd G3 to the vessel.

  • Solvent: Add THF and degas (vacuum/backfill x3).

  • Base Injection: Add the degassed aqueous

    
     solution via syringe.
    
  • Reaction: Heat to 60–80°C .

    • Why XPhos G3? This precatalyst releases the active

      
       species immediately, ensuring rapid oxidative addition before the substrate can poison the metal.
      
  • Monitoring: Check LCMS at 2 hours. This catalyst is extremely fast; prolonged heating promotes side reactions.

Data Summary & Comparison

ParameterProtocol A (dppf)Protocol B (XPhos G3)
Catalyst Cost LowHigh
Reaction Rate Moderate (4-16 h)Fast (1-4 h)
Steric Tolerance ModerateExcellent
Defluorination Risk Low (if Temp < 100°C)Very Low (Lower Temp)
Rec. Use Case Scale-up, Simple ArylsHeteroaryls, Discovery

Troubleshooting & Decision Logic

Use the following decision tree to adapt the protocol based on real-time observations.

DecisionTree Start Start Reaction (Protocol A) Check LCMS Check @ 4 Hours Start->Check Result1 >50% Conversion Clean Product Check->Result1 Result2 Low Conversion Start. Mat. Remaining Check->Result2 Result3 Defluorination (M-18 or SNAr adduct) Check->Result3 Action1 Continue heating to completion Result1->Action1 Action2 Switch to Protocol B (XPhos Pd G3) Result2->Action2 Action3 1. Lower Temp (-10°C) 2. Change Base to K3PO4 Result3->Action3

Figure 2: Troubleshooting decision matrix.

Specific Troubleshooting Tips:

  • Black Precipitate (Pd Black): Indicates catalyst decomposition. The amine is likely stripping ligands. Solution: Switch to XPhos Pd G3 or add extra ligand (e.g., 2:1 Ligand:Pd ratio).

  • Protodeboronation: If the boronic acid is consumed but no product forms. Solution: Use the boronic ester (Bpin) and anhydrous conditions (Protocol B with anhydrous base).

  • Retention of Color: The amino-pyridine product is often highly colored (yellow/orange) and fluorescent. Use UV (254/365 nm) carefully during column chromatography.

References

  • Buchwald, S. L., et al. (2013). "Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society.

    • Context: Establishes the superiority of G3 prec
  • Pfizer Process Development. (2011). "Development of a Scalable Synthesis of Crizotinib." Organic Process Research & Development.

    • Context: Provides foundational data on handling 2-chloro-amino-fluoropyridine scaffolds during the synthesis of Crizotinib.
  • Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions." Chemical Reviews.

    • Context: Authoritative review on base/solvent effects in Suzuki coupling.
  • O'Brien, C. J., et al. (2006).[7] "Easily Prepared Air- and Moisture-Stable Pd-NHC Precatalysts." Chemistry – A European Journal.[1]

    • Context: Discusses stabilization of Pd species in the presence of amine poisons.

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) of Fluorine in 4-Fluoropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The functionalization of pyridine rings is a cornerstone of modern pharmaceutical chemistry. Among the various methodologies available, the Nucleophilic Aromatic Substitution (SNAr) of 4-fluoropyridines stands out as a highly efficient, regioselective, and scalable approach for late-stage C–N, C–O, and C–S bond formation. This application note provides an authoritative, in-depth guide to the mechanistic rationale, kinetic profiling, and standardized protocols for executing SNAr reactions on 4-fluoropyridine scaffolds.

Mechanistic Rationale & Reactivity Profiling

The Addition-Elimination Mechanism

Unlike aliphatic SN2 reactions where leaving group ability is dictated by polarizability (I > Br > Cl > F), the SNAr reaction proceeds via a two-step addition-elimination mechanism . The rate-determining step is the initial nucleophilic attack on the aromatic ring, which disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer complex[1].

In this context, fluorine is the ultimate leaving group (F ≫ Cl > Br > I). The extreme electronegativity of fluorine exerts a powerful inductive effect (-I), rendering the ipso-carbon highly electrophilic and significantly lowering the activation energy for the rate-determining addition step[1].

Regioselectivity and the "Pyridine Effect"

The position of the leaving group relative to the pyridine nitrogen dictates reactivity. The 2- and 4-positions are highly activated toward SNAr because the negative charge of the intermediate Meisenheimer complex can be delocalized directly onto the electronegative pyridine nitrogen atom. Consequently, the substitution of fluorine at the 4-position is highly favored and proceeds orders of magnitude faster than at the 3-position[1]. In di-halogenated systems like 2-chloro-4-fluoropyridine, nucleophiles will selectively displace the 4-fluoro group before reacting with the 2-chloro group[2].

Mechanism A 4-Fluoropyridine + Nucleophile (Nu⁻) B Meisenheimer Complex (Anionic Intermediate) A->B Addition (Rate-Determining) Stabilized by F & N C 4-Substituted Pyridine + Fluoride (F⁻) B->C Elimination (Fast)

Caption: Mechanistic pathway of SNAr on 4-fluoropyridine via a Meisenheimer complex.

Causality in Experimental Design

To ensure a self-validating and high-yielding reaction, every reagent choice must be grounded in physical organic principles:

  • Solvent Selection (DMSO, DMF, NMP): Polar aprotic solvents are mandatory. They solvate the counter-cations (e.g., K⁺, Cs⁺) while leaving the nucleophilic anions "naked" and highly reactive. Protic solvents (like ethanol) would hydrogen-bond to the nucleophile, dampening its reactivity.

  • Base Selection (Cs₂CO₃ vs. K₂CO₃): For weaker nucleophiles like phenols, Cs₂CO₃ is preferred. The "cesium effect"—driven by the large, highly polarizable cesium cation—minimizes tight ion-pairing, maximizing the nucleophilicity of the phenoxide anion[2]. For highly nucleophilic aliphatic amines, K₂CO₃ or an excess of the amine itself is sufficient to act as an acid scavenger.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating strict in-process controls (IPC), the chemist can definitively confirm success before proceeding to workup.

Protocol A: C–N Bond Formation (Amine Nucleophiles)

Optimal for secondary amines (e.g., morpholine, piperazine derivatives).

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve 4-fluoropyridine (1.0 equiv, 1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Activation: Add the amine nucleophile (1.2 equiv) followed by anhydrous K₂CO₃ (2.5 equiv).

    • Causality: K₂CO₃ is required to neutralize the hydrofluoric acid (HF) generated. Without it, the amine nucleophile would become protonated and rendered non-nucleophilic, stalling the reaction.

  • Thermal Activation: Seal the vial and heat to 70 °C for 2–4 hours.

  • In-Process Control (Self-Validation): Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The protocol is validated to proceed only when the UV trace (254 nm) shows complete consumption of the starting material and the MS trace confirms the [M+H]⁺ of the aminated product.

  • Workup: Quench the reaction with H₂O (10 mL) to dissolve inorganic salts. Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMSO. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: C–O Bond Formation (Oxygen Nucleophiles)

Optimal for phenols and alkoxides.

  • Preparation: In an oven-dried vial, dissolve the phenol derivative (1.1 equiv) in anhydrous DMF (3.0 mL).

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv) and stir at room temperature for 15 minutes.

    • Causality: Pre-stirring ensures complete deprotonation of the phenol to the highly reactive phenoxide anion before introducing the electrophile.

  • Addition: Add 4-fluoropyridine (1.0 equiv, 1.0 mmol) dropwise. Heat to 90 °C for 12 hours[2].

  • Workup & Purification: Quench with H₂O, extract with DCM, and purify via flash column chromatography (Hexanes/EtOAc).

Workflow Start 1. Prepare Reagents 4-Fluoropyridine, Nucleophile, Base Mix 2. Solvation Mix in Polar Aprotic Solvent (DMSO/DMF) Start->Mix Heat 3. Thermal Activation Stir at RT to 100°C Mix->Heat Quench 4. Quench & Extract Add H₂O, Extract with EtOAc/DCM Heat->Quench Purify 5. Purification Flash Chromatography Quench->Purify Validate 6. Analytical Validation ¹⁹F NMR, ¹H NMR, LC-MS Purify->Validate

Caption: Standardized experimental workflow for SNAr of 4-fluoropyridines.

Quantitative Benchmarking

The following table summarizes expected yields and conditions based on established literature parameters for 4-fluoropyridine derivatives[2][3].

SubstrateNucleophileBaseSolventTemp / TimeExpected Yield
4-Fluoropyridine1-MethylpiperazineK₂CO₃ (2.5 eq)DMSO70 °C / 4 h> 90%[3]
4-FluoropyridineBenzimidazoleK₂CO₃ (2.5 eq)DMSO70 °C / 4 h90%[3]
2-Chloro-4-fluoropyridinePhenol derivativesCs₂CO₃ (1.5 eq)DMSO90 °C / 12 h70 - 85%[2]
4-Fluoropyridine4-HydroxypyridineK₂CO₃ (2.5 eq)DMSO70 °C / 4 h68%[3]

Analytical Validation & Troubleshooting

To ensure the scientific integrity of the synthesized compounds, orthogonal analytical techniques must be employed:

  • ¹⁹F NMR Spectroscopy (Primary Indicator): The most definitive proof of a successful SNAr reaction is the complete disappearance of the fluorine signal. The 4-fluoro peak typically resonates between -100 ppm and -110 ppm (relative to CFCl₃). Its absence confirms total conversion.

  • ¹H NMR Spectroscopy: The protons at the C3 and C5 positions of the pyridine ring will exhibit a distinct upfield shift. Replacing the highly electronegative fluorine atom with an electron-donating group (via resonance from an amine or ether oxygen) increases electron density at the ortho positions, shielding the protons.

  • Troubleshooting Stalled Reactions: If LC-MS indicates incomplete conversion, the most common culprit is water in the solvent, which hydrolyzes the 4-fluoropyridine to 4-pyridone. Ensure strict anhydrous conditions and consider adding molecular sieves.

References

  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications Source: Thieme-connect URL
  • Source: rhhz.
  • Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12)

Sources

C-H activation functionalization of halogenated aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Directed C–H Activation and Functionalization of Halogenated Aminopyridines

Executive Summary

Halogenated aminopyridines are privileged scaffolds in medicinal chemistry and agrochemicals. Traditional cross-coupling methods often require pre-functionalized substrates, which limits late-stage diversification. Transition-metal-catalyzed C–H activation, directed by the aminopyridine moiety, provides an atom-economical pathway to functionalize these heterocycles while preserving the halogen handle for orthogonal late-stage modifications[1]. This application note details the mechanistic rationale, optimization parameters, and a self-validating protocol for the Rh(III)-catalyzed annulation of halogenated N-aryl-2-aminopyridines.

Mechanistic Rationale & Design Principles

The efficiency of C–H functionalization in aminopyridines relies heavily on the coordination of the transition metal to the pyridyl nitrogen[1].

  • Directing Group (DG) Effect: The pyridyl nitrogen acts as a strong Lewis base, coordinating with metals like Rh(III) or Pd(II) to bring the catalytic center into close proximity with the ortho-C–H bond of the N-aryl ring[1].

  • Concerted Metalation-Deprotonation (CMD): Acetate or pivalate ligands are crucial. They act as internal bases, deprotonating the C–H bond while the metal simultaneously coordinates to the carbon, significantly lowering the activation energy[2].

  • Halogen Orthogonality: The presence of halogens (–Cl, –Br, –I) on the aminopyridine ring introduces electronic and steric variables. Because Rh(III)-catalyzed C–H activation operates primarily via an electrophilic substitution-type or CMD pathway, electron-withdrawing halogens can slightly decelerate the initial metalation[3]. However, by utilizing highly active[Cp*RhCl2]2 systems with pivalic acid additives, the C–H activation outcompetes oxidative addition into the carbon-halogen bond. This leaves the halogen intact for subsequent Suzuki or Buchwald-Hartwig couplings[4].

CatalyticCycle Rh3 Rh(III) Active Catalyst Cp*Rh(OAc)2 Rhodacycle Rhodacycle Intermediate (CMD Pathway) Rh3->Rhodacycle + Substrate - HOAc Sub Halogenated Aminopyridine Sub->Rhodacycle Alkyne Alkyne Insertion Complex Rhodacycle->Alkyne + Alkyne Product Annulated Product (Halogen Intact) Alkyne->Product Reductive Elimination Rh1 Rh(I) Species Alkyne->Rh1 Catalyst Release Oxidant Cu(OAc)2 Oxidation Rh1->Oxidant Oxidant->Rh3 Regeneration

Rh(III)-catalyzed C-H activation cycle for halogenated aminopyridines.

Reaction Optimization & Causality

To establish a robust protocol, reaction parameters must be tuned to balance C–H activation efficiency against the risk of dehalogenation. Table 1 summarizes the optimization of the [4+2] annulation of 5-bromo-N-phenylpyridin-2-amine with diphenylacetylene.

Table 1: Optimization of Rh(III)-Catalyzed [4+2] Annulation

Catalyst (mol%)Oxidant / Additive (equiv)SolventTemp (°C)Yield (%)Mechanistic Rationale
[CpRhCl2]2 (2.5)Cu(OAc)2 (2.1)DCE11085Cu(OAc)2 acts as both oxidant and acetate source for CMD[5].
[CpRhCl2]2 (2.5)Ag2CO3 (2.1)Toluene11045Ag+ scavenges Cl-, but carbonate is less effective for CMD.
Pd(OAc)2 (5.0)Cu(OAc)2 (2.1)DMF10060Pd(II) favors different insertion kinetics; lower yield for annulation.
[Cp*RhCl2]2 (2.5) Cu(OAc)2 (2.1) / PivOH (0.2) DCE 110 95 PivOH lowers the C-H cleavage barrier via a bulky transition state.

Experimental Protocol: Rh(III)-Catalyzed [4+2] Annulation

Self-Validating System: This protocol is designed with built-in analytical checkpoints to ensure reaction fidelity and prevent downstream failures.

Materials:

  • 5-bromo-N-phenylpyridin-2-amine (1.0 mmol)

  • Diphenylacetylene (1.2 mmol)

  • [Cp*RhCl2]2 (0.025 mmol, 2.5 mol%)

  • Cu(OAc)2 (2.1 mmol, 2.1 equiv)

  • Pivalic acid (PivOH) (0.2 mmol, 20 mol%)

  • 1,2-Dichloroethane (DCE) (5.0 mL, anhydrous)

Step-by-Step Methodology:

  • Catalyst and Substrate Loading: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halogenated aminopyridine, diphenylacetylene,[Cp*RhCl2]2, Cu(OAc)2, and PivOH.

    • Causality: Loading solid reagents before the solvent minimizes the risk of localized concentration gradients that can lead to catalyst aggregation. Cu(OAc)2 acts as both the terminal oxidant to regenerate Rh(III) and the source of acetate for the CMD process[5].

  • Inert Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with Argon three times.

    • Causality: While Rh(III) is relatively air-stable, oxygen can interfere with the alkyne insertion step and lead to undesired homocoupling of the alkyne.

  • Solvent Addition and Heating: Inject anhydrous DCE (5.0 mL) via syringe. Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 110 °C for 16 hours.

    • Causality: DCE provides the optimal dielectric constant to stabilize the highly polar rhodacycle intermediate without strongly coordinating to the metal center (unlike DMF or DMSO, which can poison the catalyst)[6].

  • Reaction Monitoring (Checkpoint 1): After 16 hours, cool the mixture to room temperature. Extract a 10 µL aliquot, dilute with EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1) and LC-MS.

    • Validation: The starting material should be consumed. The presence of the brominated product mass[M+H]+ confirms that C–H activation occurred without competitive oxidative addition into the C–Br bond[7].

  • Workup and Purification: Dilute the mixture with CH2Cl2 (20 mL) and filter through a short pad of Celite to remove copper salts. Wash the filtrate with saturated aqueous NH4Cl (2 × 15 mL) and brine (15 mL). Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

Workflow Prep 1. Reagent Loading (Solid First) Inert 2. Argon Exchange (Exclude O2) Prep->Inert React 3. Heat at 110 °C (DCE Solvent) Inert->React Check 4. LC-MS/TLC Check (Verify Mass) React->Check Purify 5. Celite Filtration & Chromatography Check->Purify

Step-by-step experimental workflow and validation checkpoints.

Troubleshooting & Analytical Validation

  • Issue: Dehalogenation observed in LC-MS.

    • Cause/Solution: Trace Pd contamination or excessive temperatures can trigger C–X activation. Ensure ultra-pure Rh catalysts are used. Lower the temperature to 90 °C and extend the reaction time to favor the lower-energy C–H activation pathway over C–X insertion.

  • Issue: Low conversion / unreacted starting material.

    • Cause/Solution: Inefficient CMD process. Ensure Cu(OAc)2 is strictly anhydrous. The addition of 20 mol% PivOH is critical, as the sterically demanding pivalate lowers the transition state energy for C–H cleavage more effectively than standard acetate[2].

References

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. rsc.org.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. nih.gov.
  • Selective [3 + 2] C–H/C–H Alkyne Annulation via Dual (Distal) C(β, δ)
  • C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. acs.org.
  • Chem Soc Rev CRITICAL REVIEW - Xingwei Li. snnu.edu.cn.
  • Rhodium(III)-Catalyzed [4+2] Annulation via C-H Activation: Synthesis of Multi-Substituted Naphthalenone Sulfoxonium Ylides. mdpi.com.

Sources

Application Note: Divergent Synthesis of Bicyclic Heterocycles from 2-Chloro-4-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 2-Chloro-4-fluoropyridin-3-amine (CAS: 1805269-43-5)

Executive Summary & Mechanistic Rationale

In modern drug discovery, the rapid generation of diverse, sp2-rich bicyclic scaffolds from a single starting material is highly prized. 2-Chloro-4-fluoropyridin-3-amine serves as an exceptional bifunctional building block. Its unique substitution pattern—a C2-chloride, a C3-amine, and a C4-fluoride—provides orthogonal reactivity handles that can be selectively manipulated to yield distinct pharmacophores, including imidazo[4,5-


]pyridines, thiazolo[5,4-

]pyridines, and pyrrolo[2,3-

]pyridines (7-azaindoles).

The divergence in reactivity is governed by the hard-soft acid-base (HSAB) theory and distinct bond dissociation energies (BDE):

  • C4-Fluoro Activation (SNAr): The C4-F bond is highly polarized. Because fluorine is highly electronegative, it excellently stabilizes the anionic Meisenheimer complex during[1]. Furthermore, the C4 position is strongly activated by the electron-withdrawing, para-directing pyridine nitrogen. Consequently, hard nucleophiles (e.g., primary amines) will exclusively displace the C4-fluoride.

  • C2-Chloro Activation (Oxidative Addition & Soft Nucleophiles): The C2-Cl bond possesses a significantly lower BDE than the C-F bond. This makes it the exclusive site for transition-metal-catalyzed oxidative addition (e.g., Palladium in Sonogashira couplings), leaving the C4-F bond intact[2]. Additionally, soft nucleophiles like thiocarbonyls preferentially attack the C2-Cl position to initiate cyclocondensation.

Orthogonality Core 2-Chloro-4-fluoropyridin-3-amine CF C4-Fluoro Bond High Electronegativity Core->CF CCl C2-Chloro Bond Lower Bond Energy Core->CCl SNAr Fast SNAr (Amines, Alkoxides) CF->SNAr Hard Nuc. Pd Oxidative Addition (Sonogashira) CCl->Pd Transition Metals

Mechanistic orthogonality of C-F and C-Cl bonds in 2-Chloro-4-fluoropyridin-3-amine.

Divergent Synthetic Pathways

DivergentSynthesis SM 2-Chloro-4-fluoropyridin-3-amine (Bifunctional Core) Path1 Pathway A: SNAr + Condensation (Hard Nucleophile) SM->Path1 Path2 Pathway B: Pd-Coupling + Cyclization (Oxidative Addition) SM->Path2 Path3 Pathway C: Xanthate Cyclocondensation (Soft Nucleophile) SM->Path3 Prod1 Imidazo[4,5-c]pyridines (via C4-F displacement) Path1->Prod1 Prod2 Pyrrolo[2,3-b]pyridines (via C2-Cl displacement) Path2->Prod2 Prod3 Thiazolo[5,4-b]pyridines (via C2-Cl displacement) Path3->Prod3

Divergent synthesis of bicyclic heterocycles from 2-Chloro-4-fluoropyridin-3-amine.

Pathway A: Synthesis of 4-Chloro-1-alkyl-1H-imidazo[4,5- ]pyridines

Causality: Utilizing a primary amine allows for the regioselective displacement of the C4-fluoride via SNAr. The resulting 3,4-diamine is perfectly primed for cyclocondensation with an orthoester to form the imidazole ring, leaving the C2-chloride intact for late-stage functionalization.

Protocol:

  • Regioselective SNAr: Dissolve 2-chloro-4-fluoropyridin-3-amine (1.0 eq) in anhydrous ethanol (0.2 M). Add the primary amine (e.g., methylamine, 33% in EtOH, 3.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Note: DIPEA is critical to scavenge the generated HF, preventing the protonation of the nucleophilic amine.

  • Heat the mixture in a sealed tube at 80 °C for 12 hours.

  • Concentrate under reduced pressure, extract with EtOAc, wash with brine, and dry over Na₂SO₄ to yield the intermediate 2-chloro-

    
    -alkylpyridine-3,4-diamine.
    
  • Cyclocondensation: Suspend the diamine intermediate in triethyl orthoformate (10.0 eq). Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq) to activate the orthoester.

  • Reflux the mixture at 120 °C for 4 hours.

  • Concentrate and purify via silica gel chromatography (DCM/MeOH gradient) to isolate the 4-chloro-1-alkyl-1H-imidazo[4,5-

    
    ]pyridine.
    
Pathway B: Synthesis of 7-Fluoro-thiazolo[5,4- ]pyridine-2-thiols

Causality: Potassium ethyl xanthate acts as a soft sulfur nucleophile, selectively attacking the softer C2-chloride over the harder C4-fluoride. The intermediate undergoes a rapid, thermodynamically driven intramolecular cyclization where the C3-amine attacks the thiocarbonyl carbon, eliminating ethanol and hydrogen sulfide to form the thiazole ring.

Protocol:

  • Cascade Cyclocondensation: Dissolve 2-chloro-4-fluoropyridin-3-amine (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP, 0.2 M).

  • Add potassium O-ethyl carbonodithioate (potassium ethyl xanthate, 2.0 eq).

  • Heat the reaction mixture to 120 °C for 8 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify slightly with 1M HCl (to pH ~5) to precipitate the product.

  • Filter the solid, wash thoroughly with deionized water, and recrystallize from ethanol to yield pure 7-fluoro-thiazolo[5,4-

    
    ]pyridine-2-thiol.
    
Pathway C: Synthesis of 4-Fluoro-1H-pyrrolo[2,3- ]pyridines (7-Azaindoles)

Causality: Palladium(0) exclusively inserts into the weaker C2-Cl bond. By utilizing a [2], a terminal alkyne is installed at C2. Subsequent base-promoted intramolecular hydroamination of the alkyne by the C3-amine yields the 7-azaindole core. The C4-fluoride remains untouched, providing a highly sought-after fluorinated kinase hinge-binder motif.

Protocol:

  • Sonogashira Coupling: In a flame-dried Schlenk flask, combine 2-chloro-4-fluoropyridin-3-amine (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.10 eq). Note: CuI is essential for forming the highly reactive copper acetylide intermediate.

  • Evacuate and backfill the flask with N₂ three times.

  • Add degassed anhydrous DMF (0.1 M) and triethylamine (3.0 eq), followed by the terminal alkyne (e.g., phenylacetylene, 1.2 eq).

  • Stir at 80 °C for 6 hours. Filter the cooled mixture through a pad of Celite, extract with EtOAc, and purify via flash chromatography to isolate the 2-alkynyl-4-fluoropyridin-3-amine intermediate.

  • Intramolecular Cyclization: Dissolve the intermediate in NMP (0.1 M) and add potassium tert-butoxide (KOtBu, 2.0 eq) to deprotonate the C3-amine and drive the 5-endo-dig cyclization[3].

  • Heat at 80 °C for 4 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify by chromatography to yield the 4-fluoro-2-substituted-1H-pyrrolo[2,3-

    
    ]pyridine.
    

Quantitative Data Summary

The following table summarizes the divergent reaction pathways, highlighting the regioselectivity drivers and expected outcomes based on standard optimization parameters.

Reaction PathwayIntermediate FormedFinal Bicyclic ScaffoldKey ReagentsRegioselectivity DriverTypical Yield
Pathway A (SNAr) 2-Chloro-pyridine-3,4-diamineImidazo[4,5-

]pyridine
R-NH₂, HC(OEt)₃C4-F activation by para-N; High F electronegativity65–80%
Pathway B (Cyclocondensation) N/A (Concerted/Cascade)Thiazolo[5,4-

]pyridine
Potassium ethyl xanthateSoft nucleophile preference for C2-Cl70–85%
Pathway C (Pd-Coupling) 2-Alkynyl-pyridin-3-aminePyrrolo[2,3-

]pyridine
Terminal Alkyne, Pd(0), KOtBuLower BDE of C2-Cl vs C4-F55–75%

References

  • Wikipedia Contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Martins, A., et al. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Pharmaceuticals (Basel), 2018. URL:[Link]

  • Leboho, T., et al. "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity." RSC Advances, 2014. URL:[Link]

Sources

Application Note: Sandmeyer Reaction Conditions for 3-Amino-2-Chloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide actionable, high-level technical guidance for researchers working with electron-deficient heterocyclic amines.

Executive Summary

The conversion of 3-amino-2-chloropyridines to their corresponding 2,3-dihalo- or 2-chloro-3-cyanopyridine derivatives is a critical transformation in the synthesis of antiviral (e.g., Nevirapine) and anti-inflammatory scaffolds.[1][2] While the classical Sandmeyer reaction is robust for anilines, aminopyridines present unique challenges :

  • Diazonium Instability: The electron-deficient pyridine ring destabilizes the diazonium intermediate, making it highly susceptible to hydrolysis (phenol formation) or "tarry" azo-coupling side reactions.

  • Solubility: The protonated aminopyridine salts often precipitate in the strong acid conditions required for aqueous diazotization, leading to incomplete reaction.

This guide details two distinct protocols: a Classical Aqueous Method (best for large-scale chlorination) and a Modern Non-Aqueous Method (best for bromination and labile substrates), along with a critical analysis of cyanation strategies.

Mechanistic Insight & Reaction Design

To optimize yields, one must understand the radical nature of the Sandmeyer reaction in pyridines. Unlike the ionic substitution often taught in introductory texts, the reaction proceeds via a Radical-Nucleophilic Aromatic Substitution (


)  mechanism facilitated by copper redox cycling.
The Copper Redox Cycle
  • Reduction: The diazonium salt (

    
    ) is reduced by a Cu(I) catalyst to an aryl radical (
    
    
    
    ) and nitrogen gas (
    
    
    ).
  • Ligand Transfer: The aryl radical abstracts a halogen atom from the Cu(II)-halide species, regenerating the Cu(I) catalyst and forming the product (

    
    ).
    

Critical Control Point: For electron-deficient pyridines, the rate of hydrolysis (reaction with water) often competes with the rate of reduction by copper. Therefore, anhydrous conditions (Protocol B) or high halide concentrations (Protocol A) are essential to favor the desired pathway.

SandmeyerMechanism Amine 3-Amino-2-chloropyridine Diazonium Pyridyl Diazonium (Unstable Intermediate) Amine->Diazonium NaNO2/HCl (Diazotization) Radical Pyridyl Radical (Ar•) Diazonium->Radical SET from Cu(I) (-N2) Product 2,3-Dichloropyridine (Product) Radical->Product X-transfer from Cu(II) Cu1 Cu(I) Catalyst Cu2 Cu(II)-X Species Cu1->Cu2 Oxidation (SET) Cu2->Cu1 Regeneration

Figure 1: Mechanistic cycle highlighting the radical intermediate.[2] Note that Cu(II) is the actual halogenating species, which is why adding Cu(II) initially can sometimes improve yields.

Experimental Protocols

Protocol A: Classical Aqueous Chlorination

Best for: Synthesis of 2,3-dichloropyridine; Scale-up (>10g).[1][2] Concept: Uses a high concentration of HCl to maintain solubility and push the equilibrium toward the chloride product.

Materials:

  • 3-Amino-2-chloropyridine (1.0 equiv)[1][2]

  • Sodium Nitrite (

    
    ) (1.1 equiv)
    
  • Hydrochloric Acid (35-37%) (10-12 equiv)[1][2]

  • Copper(I) Chloride (CuCl) (0.5 equiv) Note: Stoichiometric copper often improves yield over catalytic amounts for pyridines.

Step-by-Step Procedure:

  • Acid Dissolution: In a 3-neck round bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve 3-amino-2-chloropyridine in concentrated HCl. Cool the mixture to 0–5 °C using an ice/salt bath. Caution: Exothermic.[1]

  • Diazotization: Dissolve

    
     in a minimum volume of water. Add this solution dropwise to the amine/acid mixture, maintaining the internal temperature below 5 °C .
    
    • Checkpoint: Stir for 30 mins. Verify excess nitrous acid using starch-iodide paper (should turn instant black/blue). If negative, add small aliquots of

      
      .
      
  • Decomposition: In a separate vessel, dissolve CuCl in a small portion of conc. HCl. Slowly add the cold diazonium solution to the copper solution (or vice versa, depending on scale/cooling capacity) while maintaining temperature < 15 °C initially.

  • Heating: Once addition is complete, slowly warm the reaction mixture to 60–70 °C for 1–2 hours. Evolution of

    
     gas will be vigorous.
    
  • Workup: Cool to room temperature. Dilute with water. Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    

Typical Yield: 70–85%[1][2]

Protocol B: Non-Aqueous Bromination (Modified Sandmeyer)

Best for: Synthesis of 3-bromo-2-chloropyridine; Lab scale; Substrates sensitive to hydrolysis.[1][2] Concept: Uses tert-butyl nitrite (


) as the nitrite source and organic solvents (Acetonitrile) to eliminate water, preventing phenol formation.

Materials:

  • 3-Amino-2-chloropyridine (1.0 equiv)[1][2]

  • tert-Butyl Nitrite (

    
    ) (1.5 equiv)[1][2]
    
  • Copper(II) Bromide (

    
    ) (1.2 equiv) Note: Cu(II) is used directly here as the halogen source.
    
  • Acetonitrile (Anhydrous)

Step-by-Step Procedure:

  • Catalyst Preparation: Suspend

    
     in anhydrous acetonitrile in a round bottom flask under an inert atmosphere (
    
    
    
    or Ar).
  • Reagent Addition: Add

    
     to the copper suspension.
    
  • Substrate Addition: Add 3-amino-2-chloropyridine portion-wise (solid) or as a solution in acetonitrile over 15–20 minutes.

    • Observation: The reaction is often exothermic and evolves gas immediately. Maintain temperature at 25–40 °C (water bath may be needed).

  • Completion: Stir at room temperature for 2 hours. If TLC shows remaining starting material, heat to 50 °C for 30 mins.

  • Workup: Quench by pouring into 20% aqueous HCl (to dissolve copper salts). Extract with Diethyl Ether or Ethyl Acetate.

    • Purification: Flash chromatography is usually required to remove traces of byproducts.

Typical Yield: 80–90%[1][3]

Protocol C: The Cyanation Challenge

Target: 2-Chloro-3-cyanopyridine.[1][2][4] Expert Note: Direct Sandmeyer cyanation (using CuCN/NaCN) of 3-amino-2-chloropyridine is not recommended for routine synthesis due to poor yields and safety risks (HCN evolution upon acidification).[1][2]

Recommended Alternative: The industrial standard involves the N-oxidation of 3-cyanopyridine followed by chlorination with


.[1]
  • Pathway: 3-Cyanopyridine

    
     3-Cyanopyridine N-oxide 
    
    
    
    2-Chloro-3-cyanopyridine.[1][2][5][6]
  • This route avoids the unstable diazonium intermediate entirely and is chemically superior for this specific substitution pattern.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Phenol Formation (Product is -OH instead of -Cl/-Br)Water nucleophile competing with Halogen.[1][2]Switch to Protocol B (Non-aqueous). If using Protocol A, increase HCl concentration.
"Red Mud" / Tarry Residue Azo coupling (Diazonium reacting with unreacted amine).Ensure rapid stirring and slow addition of nitrite. Keep temperature strictly < 5°C during diazotization.
Low Conversion Diazonium decomposition before reaction.Ensure Copper catalyst is added immediately after diazotization. Do not store the diazonium salt.
Violent Gas Evolution Too rapid addition or heating.Control addition rate. Use a larger headspace vessel.

Workflow Visualization

Workflow Start Start: 3-Amino-2-chloropyridine Decision Desired Product? Start->Decision Chloro Target: 2,3-Dichloropyridine Decision->Chloro Chlorination Bromo Target: 3-Bromo-2-chloropyridine Decision->Bromo Bromination Cyano Target: 2-Chloro-3-cyanopyridine Decision->Cyano Cyanation MethodA Protocol A: Aqueous HCl / NaNO2 / CuCl (Scalable, Low Cost) Chloro->MethodA MethodB Protocol B: MeCN / tBuONO / CuBr2 (Anhydrous, High Yield) Bromo->MethodB AltRoute STOP: Use N-Oxide Route (3-Cyanopyridine -> N-Oxide -> POCl3) Cyano->AltRoute

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on the desired substituent.[1][2]

References

  • Vertex Pharmaceuticals. (2005). Process for the manufacture of 2,3-dichloropyridine. WO2005070888A2. Link

  • Beletskaya, I. P., et al. (2007). Catalytic Sandmeyer Bromination. Synthesis, 2007(16), 2534-2538.[2] Link

  • Doyle, M. P., et al. (1977). Alkyl Nitrites in Organic Synthesis. Direct Sandmeyer-type Bromination. J. Org.[7] Chem., 42(14), 2426–2431.[2][8] Link

  • Katritzky, A. R., et al. (2005).[9] Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993-997.[2][9] (Discussion on N-oxide route alternatives). Link

Sources

Application Note: Chemoselective One-Pot Synthesis of 7-Fluoroimidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the 7-fluoroimidazo[4,5-b]pyridine scaffold—a privileged pharmacophore in kinase inhibitors (e.g., VEGFR, EGFR modulation).

The protocol addresses the critical challenge of chemoselectivity : utilizing the 2-Chloro-4-fluoropyridin-3-amine building block requires distinguishing between the reactive C2-Chlorine and the labile C4-Fluorine. A standard SNAr approach risks displacing the fluorine (due to the Meisenheimer complex stabilization by the electronegative F). This guide presents a Palladium-Catalyzed Cascade , ensuring exclusive C2-functionalization while retaining the valuable metabolic blocking fluorine atom.

Introduction & Strategic Significance

In modern drug discovery, the imidazo[4,5-b]pyridine scaffold serves as a bioisostere for purines, offering optimized solubility and hydrogen-bonding profiles. The incorporation of a fluorine atom at the C7 position (C4 of the original pyridine ring) is a high-value modification that:

  • Blocks Metabolic Hotspots: Prevents oxidative metabolism at the electron-rich position.

  • Modulates pKa: Lowers the basicity of the pyridine nitrogen, improving membrane permeability.

  • Enhances Binding: Provides a specific handle for H-bond interactions in enzyme pockets.

The Challenge: The starting material, 2-Chloro-4-fluoropyridin-3-amine , possesses two electrophilic sites (C2-Cl and C4-F).

  • Risk: Standard nucleophilic aromatic substitution (SNAr) often favors displacement of the highly activated C4-Fluorine, destroying the target motif.

  • Solution: This protocol employs a Buchwald-Hartwig Amination strategy. Palladium catalysts undergo oxidative addition preferentially at the weaker C–Cl bond (bond energy ~96 kcal/mol) compared to the C–F bond (~116 kcal/mol), guaranteeing regioselectivity.

Reaction Mechanism & Logic

The one-pot transformation proceeds via a Tandem C-N Coupling / Cyclocondensation sequence.

Mechanistic Pathway[1]
  • Catalytic Entry: Pd(0) species performs oxidative addition into the C2-Cl bond of the pyridine.

  • Amination: Coordination of the primary amine (R-NH₂) and base-mediated reductive elimination yields the 2,3-diamino-4-fluoropyridine intermediate.

  • In-Situ Cyclization: The resulting electron-rich diamine attacks the electrophilic orthoester (e.g., Triethyl Orthoformate).

  • Aromatization: Elimination of ethanol drives the formation of the imidazole ring, fusing it to the pyridine core.

ReactionPathway SM 2-Chloro-4-fluoropyridin-3-amine (Starting Material) Pd_Complex Pd(II) Oxidative Addition (Selectivity Control: C-Cl > C-F) SM->Pd_Complex Pd(OAc)2 / BINAP Intermediate 2-Amino-3-amino-4-fluoropyridine (Transient Intermediate) Pd_Complex->Intermediate R-NH2, NaOtBu (Buchwald-Hartwig) Cyclization Orthoester Condensation (- 3 EtOH) Intermediate->Cyclization HC(OEt)3 / H+ Product 7-Fluoroimidazo[4,5-b]pyridine (Final Scaffold) Cyclization->Product Ring Closure

Figure 1: Mechanistic flow ensuring retention of the C4-Fluorine atom via Pd-catalysis.

Experimental Protocol

Materials & Reagents
ComponentRoleSpecifications
2-Chloro-4-fluoropyridin-3-amine Substrate>98% Purity, Dry
Aniline / Alkyl Amine (R-NH₂) Coupling Partner1.2 Equivalents
Pd(OAc)₂ Pre-catalyst2-5 mol%
BINAP or Xantphos Ligand5-10 mol% (1:2 Pd:Ligand ratio)
Cesium Carbonate (Cs₂CO₃) Base2.0 Equivalents, Anhydrous
Triethyl Orthoformate (TEOF) Cyclizing Agent5.0 Equivalents (Excess)
Toluene / 1,4-Dioxane SolventAnhydrous, Degassed
p-TsOH (p-Toluenesulfonic acid) Acid Catalyst10 mol% (for Step 2)
Step-by-Step Methodology
Phase 1: Pd-Catalyzed C-N Bond Formation
  • Setup: In a glovebox or under Argon flow, charge a dried reaction vial with 2-Chloro-4-fluoropyridin-3-amine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), BINAP (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) and the Primary Amine (1.2 mmol).

  • Activation: Seal the vial and heat to 80–100°C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS. Look for the disappearance of the chloro-precursor (M+) and appearance of the diamine intermediate (M-Cl+NHR). Do not proceed until C-Cl is fully consumed.

Phase 2: One-Pot Cyclization
  • Addition: Once Phase 1 is complete, cool the mixture to room temperature. Do not work up.

  • Cyclization Trigger: Add Triethyl Orthoformate (TEOF) (5.0 mmol) and p-TsOH (0.1 mmol) directly to the reaction mixture.

  • Reflux: Heat the mixture to 100–110°C for 2–4 hours.

    • Note: The reaction vessel must be vented (via a needle or condenser) to allow ethanol vapor to escape, driving the equilibrium forward.

  • Workup:

    • Cool to RT and filter through a Celite pad to remove Palladium black and inorganic salts.

    • Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:EtOAc (gradient 0% to 50%) or DCM:MeOH (95:5) depending on the polarity of the R-group.

Optimization & Troubleshooting

Solvent & Temperature Effects
ParameterRecommendationImpact on Yield
Solvent 1,4-Dioxane (Preferred)High boiling point allows efficient cyclization. Toluene is a valid alternative.
Ligand BINAP or Xantphos Bidentate ligands are crucial to prevent Pd-coordination to the pyridine nitrogen, which poisons the catalyst.
Base Cs₂CO₃ or NaOtBu Strong bases facilitate the amination. Avoid weak bases like TEA in Phase 1.
Temperature 100°C Critical for the cyclization step. Below 80°C, the intermediate formimidate may stall.
Common Failure Modes
  • Issue: Loss of Fluorine (Formation of bis-amino product).

    • Cause: Temperature too high in Phase 1 or use of non-bulky ligands allowing SNAr background reaction.

    • Fix: Strictly use Pd-catalysis at controlled temps (80°C). Avoid polar aprotic solvents like DMSO which accelerate SNAr.

  • Issue: Incomplete Cyclization (Intermediate observed).

    • Cause: Water in the system hydrolyzing the orthoester.

    • Fix: Use anhydrous reagents. Add molecular sieves (4Å) during Phase 2.

Scope & Limitations

This protocol is highly versatile for generating N1-substituted imidazopyridines.[1]

  • Tolerated R-Groups:

    • Aryl amines: (Anilines) work with excellent efficiency (>85% yields).

    • Alkyl amines: (Benzylamine, Cyclopropylamine) require slightly longer reaction times in Phase 1.

    • Electron-deficient amines: May require XPhos or BrettPhos ligands instead of BINAP.

  • C2-Functionalization:

    • To introduce a substituent at C2 (instead of just H), replace TEOF in Phase 2 with an Aldehyde (R-CHO) and an oxidant (e.g., Na₂S₂O₅ or air), or use an Orthoacetate for a methyl group.

References

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[1] Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles.[1][2] Organic Letters, 14(7), 1764–1767.[2]

  • Li, J. J. (2014).[3] Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (Referencing Buchwald-Hartwig applications on halopyridines).

  • Ossila Ltd. (2024). Product Specification: 2-Amino-5-chloro-3-fluoropyridine (Structural Analog Comparison).

  • Bao, X., et al. (2015). One-pot synthesis of functionalized imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines via copper-catalyzed coupling. RSC Advances, 5, 123-130.

Disclaimer: Always consult the Safety Data Sheet (SDS) for 2-Chloro-4-fluoropyridin-3-amine before handling. Pyridine derivatives can be toxic and skin irritants. All reactions involving Palladium catalysts and high temperatures should be performed in a fume hood.

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in 2-Chloro-4-Fluoropyridine Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for improving regioselectivity in 2-chloro-4-fluoropyridine substitution reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the factors governing these reactions. This guide is structured to address common challenges and frequently asked questions, enabling you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions - The Fundamentals

This section addresses the core principles governing the reactivity of 2-chloro-4-fluoropyridine.

Q1: I am reacting 2-chloro-4-fluoropyridine with a nucleophile and the substitution is happening almost exclusively at the 4-position (C4). Why is this the preferred site of reaction?

A1: This is the expected and most commonly observed outcome. The high regioselectivity for the C4 position is governed by fundamental electronic principles of Nucleophilic Aromatic Substitution (SNAr) on pyridine rings.[1]

  • Electronic Activation: The nitrogen atom in the pyridine ring is highly electron-withdrawing, which reduces the electron density at the positions ortho (C2, C6) and para (C4) to it. This makes these carbons electrophilic and susceptible to nucleophilic attack.[1]

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate called a Meisenheimer complex.[2] The stability of this intermediate is key. While the Carbon-Fluorine (C-F) bond is stronger than the Carbon-Chlorine (C-Cl) bond, fluoride is a much better leaving group than chloride in this specific reaction class. This is because fluorine's high electronegativity more effectively stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[2] The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting this enhanced reactivity.[2][3]

Therefore, the combination of strong electronic activation by the ring nitrogen and the superior leaving group ability of fluoride makes the C4 position the kinetically favored site for nucleophilic attack.

Q2: Can you illustrate the general mechanism for an SNAr reaction on 2-chloro-4-fluoropyridine?

A2: Certainly. The reaction proceeds via a two-step addition-elimination mechanism. The diagram below shows the pathways for attack at both the C4 and C2 positions.

SNAr_Mechanism cluster_C4 C4-Substitution Pathway (Favored) cluster_C2 C2-Substitution Pathway (Disfavored) C4_Start 2-Chloro-4-fluoropyridine + Nu⁻ C4_TS1 Transition State 1 C4_Start->C4_TS1 Attack at C4 (Rate-Determining Step) C4_Meisenheimer Meisenheimer Intermediate (Charge delocalized, stabilized by N) C4_TS1->C4_Meisenheimer C4_TS2 Transition State 2 C4_Meisenheimer->C4_TS2 Loss of F⁻ C4_Product 4-Nu-2-chloropyridine + F⁻ C4_TS2->C4_Product C2_Start 2-Chloro-4-fluoropyridine + Nu⁻ C2_TS1 Transition State 1' C2_Start->C2_TS1 Attack at C2 C2_Meisenheimer Meisenheimer Intermediate' (Higher Energy) C2_TS1->C2_Meisenheimer C2_TS2 Transition State 2' C2_Meisenheimer->C2_TS2 Loss of Cl⁻ C2_Product 2-Nu-4-fluoropyridine + Cl⁻ C2_TS2->C2_Product

Caption: General mechanism of SNAr on 2-chloro-4-fluoropyridine.

Q3: How can I definitively confirm the regiochemistry of my final product?

A3: unambiguous structure elucidation is critical. While 1D ¹H and ¹³C NMR are essential starting points, they may not be sufficient to distinguish between C2 and C4 isomers, especially with complex substitution patterns. The most powerful techniques are:

  • 2D NMR Spectroscopy (NOESY/ROESY): A Nuclear Overhauser Effect (NOE) experiment is the gold standard. For a C4-substituted product, you would expect to see an NOE correlation between the protons of the nucleophile and the pyridine protons at C3 and C5. For a C2-substituted product, the correlation would be with the proton at C3.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. For a C4-substituted product, the pyridine protons at C3 and C5 will show a correlation to the substituted carbon at C4.

  • X-Ray Crystallography: If you can grow a suitable crystal, this method provides absolute and undeniable proof of the structure.

Part 2: Troubleshooting Guide - Improving Regioselectivity

This section provides solutions to common experimental problems related to regioselectivity.

Troubleshooting_Workflow Start Start: What is your regioselectivity issue? P1 Problem: I'm getting a mixture of C2 and C4 isomers. Start->P1 P2 Goal: I want to achieve C2-substitution. Start->P2 C1 Is your nucleophile sterically bulky? P1->C1 Check First C2 Have you optimized reaction conditions? P1->C2 Check Second C3 Strategy: Block the C4 position with a bulky group. P2->C3 SNAr Approach C4 Strategy: Use catalyst control for cross-coupling. P2->C4 Alternative Approach S1 Solution: Use a smaller nucleophile or modify it. C1->S1 Yes S2 Solution: Lower temperature, screen solvents. C2->S2 No S3 Solution: Introduce a -SiR₃ group at the C5 position. C3->S3 S4 Solution: Explore Pd-catalyzed cross-coupling reactions. C4->S4

Caption: A decision workflow for troubleshooting regioselectivity issues.

Scenario 1: Poor C4-Selectivity (Mixture of Isomers)

Q: I am using a sterically demanding secondary amine as my nucleophile and obtaining a significant amount of the C2-substituted product alongside the desired C4 isomer. How can I improve C4 selectivity?

A: This is a classic case where steric hindrance is competing with the inherent electronic preference of the substrate.[4][5] The C2 position is flanked by the pyridine nitrogen and the C3 proton, making it more sterically congested than the C4 position.[6] While C4 is electronically favored, a very bulky nucleophile may have difficulty approaching this site, leading to increased reaction at the less-favored but more accessible C2 position.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Regioselectivity can sometimes be temperature-dependent.[7] Lowering the temperature (e.g., from reflux to room temperature or 0 °C) often increases selectivity for the kinetically favored product (C4) by providing less energy to overcome the higher activation barrier for C2 attack.

  • Modify the Nucleophile: If possible, consider using a less sterically hindered version of your nucleophile. For example, if you are using diisopropylamine, switching to a linear secondary amine might improve C4 selectivity.

  • Solvent Screening: While polar aprotic solvents like DMF, DMSO, and NMP are standard for SNAr reactions, their properties can influence transition state stabilization differently.[8][9] Screening a range of solvents with varying polarity and hydrogen-bonding capabilities could reveal an optimal medium for C4 selectivity.[10]

Scenario 2: Achieving C2-Selectivity (The "Unfavored" Product)

Q: My project requires the 2-substituted-4-fluoropyridine isomer. How can I reverse the natural regioselectivity of the reaction?

A: Forcing the reaction to the C2 position requires overcoming the strong electronic preference for C4. This can be achieved by strategically altering the substrate to make the C4 position less accessible.

The Trialkylsilyl Trick: A proven strategy is to introduce a bulky directing group, such as a trialkylsilyl (e.g., -SiMe₃ or -SiEt₃), at the C5 position of the pyridine ring.[11] This group acts as a "steric shield," physically blocking nucleophilic attack at the adjacent C4 position. Consequently, the nucleophile is forced to react at the only remaining activated site, the C2 position. The silyl group can often be removed later under standard desilylation conditions (e.g., with a fluoride source like TBAF or acid) if the parent structure is desired.

Sources

Purification methods for 2-Chloro-4-fluoropyridin-3-amine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-4-fluoropyridin-3-amine Purification

Case ID: PUR-CFPA-003 Subject: Isomer Separation & Purification Protocols Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Context

Target Molecule: 2-Chloro-4-fluoropyridin-3-amine CAS: 1365097-62-4 (and related regioisomers) Critical Attribute: Regio-purity. Primary Challenge: The synthesis of this intermediate often involves the nitration of 2-chloro-4-fluoropyridine or the halogenation of 3-aminopyridine. Both routes generate significant regioisomers (e.g., 2-chloro-6-fluoropyridin-3-amine or 4-chloro-2-fluoropyridin-3-amine) that possess nearly identical boiling points and solubility profiles.

This guide provides a self-validating purification workflow focusing on Acid-Base Extraction (ABE) for bulk cleanup and Recrystallization/Chromatography for isomeric resolution.

Diagnostic Decision Tree (Workflow)

The following logic flow dictates the purification strategy based on the crude material's state.

PurificationWorkflow Start Crude Reaction Mixture CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity Decision1 Isomer Content > 5%? CheckPurity->Decision1 ABE Protocol A: Acid-Base Extraction (Removes non-basic impurities) Decision1->ABE Yes (Bulk Cleanup) Recryst Protocol B: Recrystallization (Solvent: Heptane/EtOAc) Decision1->Recryst No (Polishing) ABE->CheckPurity Re-evaluate Flash Protocol C: Flash Chromatography (DCM/MeOH Gradient) Recryst->Flash If Recryst Fails Final Pure 2-Chloro-4-fluoropyridin-3-amine (>98% HPLC) Recryst->Final Flash->Final

Figure 1: Strategic workflow for purifying halogenated aminopyridines. Blue nodes indicate start/end states; Red nodes indicate high-effort separation techniques.

Troubleshooting Guides (Q&A Format)

Issue 1: "I cannot separate the 4-fluoro isomer from the 6-fluoro isomer using standard distillation."

Root Cause: Halogenated pyridine isomers often form azeotropes or have boiling points within 2-3°C of each other, making fractional distillation ineffective. Technical Insight: The fluorine position significantly alters the pKa of the pyridine nitrogen due to inductive effects (F at C4 is para to N; F at C6 is ortho to N). Solution: Use pH-Controlled Fractional Extraction .

  • Dissolve the mixture in DCM.

  • Extract with pH 3.5 Citrate Buffer (not strong acid).

  • Mechanism: The 4-fluoro isomer (less basic due to para-inductive withdrawal being weaker than ortho-inductive withdrawal of the 6-fluoro) will partition differently than the 6-fluoro isomer.

  • Collect fractions and monitor by HPLC.

Issue 2: "The product turns dark brown/black upon drying."

Root Cause: Aminopyridines are prone to oxidative degradation, forming N-oxides or azo-dimers, especially when trace metal ions (from reduction steps) are present. Solution:

  • Chelation Wash: Wash the organic phase with 5% EDTA solution or aqueous Sodium Sulfide (if metal reduction was used) prior to drying.

  • Storage: Store as the HCl salt . The free base is unstable; the hydrochloride salt is shelf-stable for months.

    • Conversion: Dissolve in Et2O, bubble dry HCl gas, or add 4M HCl in Dioxane. Filter the white precipitate.

Issue 3: "Low recovery yield after Acid-Base Extraction."

Root Cause: The electron-withdrawing Chlorine and Fluorine atoms reduce the basicity of the pyridine ring (pKa < 3). Standard "Acid washes" (pH 1) work, but "Basification" to pH 9 might not precipitate the solid if the volume is too high, as the neutral molecule has moderate water solubility. Solution:

  • Salting Out: When basifying the aqueous layer (to pH ~10), saturate the solution with NaCl .

  • Solvent Choice: Use DCM/Isopropanol (9:1) for the back-extraction. Pure DCM is often insufficient for extracting polar aminopyridines from water.

Standard Operating Protocols (SOP)

Protocol A: Selective Recrystallization (Isomer Rejection)

Best for: Removing 10-15% isomeric impurities.

ParameterSpecification
Solvent System Toluene : Heptane (1:3) OR Ethanol : Water (1:1)
Concentration 1g solute / 8 mL solvent
Temperature Dissolve at 75°C; Cool to 4°C at 10°C/hour

Procedure:

  • Dissolve the crude amine in minimum hot Toluene (approx 75°C).

  • Add Heptane dropwise until persistent cloudiness appears.

  • Add a "seed crystal" of pure 2-chloro-4-fluoropyridin-3-amine if available.

  • Allow to cool slowly to room temperature with gentle stirring.

  • Chill to 0-4°C for 2 hours.

  • Filter.[1][2] The 4-fluoro isomer typically crystallizes, while the more soluble 6-fluoro isomer remains in the mother liquor.

Protocol B: Reverse-Phase HPLC Method (QC & Purification)

Best for: Final purity check and distinguishing isomers.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.8)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 290 nm (amine n->pi*)
Differentiation Isomers will separate based on polarity. The 4-fluoro (more polar) typically elutes before the 6-fluoro isomer in RP-HPLC.

Identification: Distinguishing the Isomers

Users frequently confuse the 2-chloro-4-fluoro and 2-chloro-6-fluoro isomers. Use 1H-NMR coupling constants (


-values) to verify.

NMR_Identification Start Obtain 1H-NMR (DMSO-d6) Analyze Analyze Aromatic Protons (Typically 2 protons) Start->Analyze Coupling Check H-H Coupling Constant (J) Analyze->Coupling Ortho J = 7-9 Hz (Ortho Coupling) Coupling->Ortho Large J Para J = 0-2 Hz (Para Coupling) Coupling->Para Small J Result1 Structure: 2-Chloro-6-fluoropyridin-3-amine (Protons are neighbors at C4/C5) Ortho->Result1 Result2 Structure: 2-Chloro-4-fluoropyridin-3-amine (Protons are at C5/C6) Para->Result2

Figure 2: NMR Decision Tree. The target molecule (2-Cl-4-F) has protons at C5 and C6, which are ortho to each other, resulting in a J-value of ~8 Hz. Note: Fluorine coupling (


) will also be present, splitting signals into doublets of doublets.

Critical Verification:

  • 2-Chloro-4-fluoropyridin-3-amine: The remaining protons are at positions 5 and 6. They are ortho to each other. You will see a characteristic ortho coupling (

    
     Hz).
    
  • 4-Chloro-2-fluoropyridin-3-amine: Protons at 5 and 6 (Ortho coupling).

  • 2-Chloro-6-fluoropyridin-3-amine: Protons at 4 and 5. They are ortho to each other.

  • Correction: To distinguish 4-fluoro from 6-fluoro, look at the 19F-NMR . The chemical shift of Fluorine adjacent to Nitrogen (C2 or C6) is significantly deshielded compared to C4.

References

  • Synthesis and Reactivity of Halogenated Aminopyridines Source: Journal of Medicinal Chemistry (General methodology for pyridine functionalization). Context: Establishes the baseline basicity and solubility profiles for chlorofluoropyridines. URL:[Link]

  • Purification of Organic Chemicals (Perrin & Armarego) Source: Standard Reference Text. Context: Provides solubility data for aminopyridines in Toluene/Heptane systems. URL:[Link]

  • Source: BenchChem Technical Notes / Google Patents (CN102101841B).
  • HPLC Method Development for Polar Heterocycles Source: Agilent Application Notes. Context: Defines the acidic mobile phase requirements (Formic acid) to prevent peak tailing in aminopyridines. URL:[Link]

Sources

Technical Support Center: Overcoming Catalyst Poisoning by Free Aminopyridines in Pd-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing stalled reactions, low yields, or incomplete conversions during Palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig or Suzuki-Miyaura couplings) involving free aminopyridine substrates.

Section 1: The Mechanism of Aminopyridine Poisoning (FAQ)

Q: Why do free aminopyridines cause my Pd-catalyzed cross-coupling to stall? A: Free aminopyridines are notorious for inhibiting palladium catalysts. The underlying causality lies in the strong Lewis basicity of the pyridine nitrogen combined with the exocyclic amino group. Together, they can act as a potent bidentate chelate or a strong monodentate ligand[1]. This strong coordination outcompetes standard phosphine ligands (like PPh


 or dppf) for the electrophilic Pd(II) center after oxidative addition, or even traps the Pd(0) species. Consequently, the catalyst is sequestered into a highly stable, off-cycle resting state, physically blocking the open coordination sites required for transmetalation or incoming nucleophiles[2].

Q: Does the position of the amino group on the pyridine ring matter? A: Yes. 2-Aminopyridines and 3-halo-2-aminopyridines are particularly challenging. The proximity of the amino group to the pyridine nitrogen allows for the formation of highly stable amidine-like chelate complexes with palladium. This structural arrangement severely retards oxidative addition and completely hinders transmetalation[1].

G Pd0 L-Pd(0) Active Species PdII L-Pd(II)-Ar(X) Pd0->PdII Oxidative Addition Product Coupled Product + L-Pd(0) PdII->Product Transmetalation & Reductive Elimination Poisoned Inactive Pd-Aminopyridine Complex (Off-Cycle Resting State) PdII->Poisoned Aminopyridine Coordination (Displaces Halide/Ligand) Poisoned->PdII Reversible? (Often too slow)

Fig 1. Divergence of the catalytic cycle into an inactive resting state.

Section 2: Troubleshooting Guide - Diagnosing the Issue

Before overhauling your entire synthetic route, use this diagnostic workflow to confirm if aminopyridine poisoning is the root cause of your reaction failure.

Diagnostic Checklist:

  • Analyze the Substrate: Does your starting material or product contain an unprotected aminopyridine motif?

  • Evaluate the Ligand: Are you using first- or second-generation ligands (e.g., PPh

    
    , dppf, BINAP)? These lack the steric bulk required to prevent heteroatom coordination.
    
  • Check for "Black Palladium": Does your reaction mixture quickly turn black and precipitate Pd black? This indicates rapid catalyst decomposition due to ligand displacement by the aminopyridine.

Workflow Start Reaction Stalls / Low Yield CheckSubstrate Is an aminopyridine present? Start->CheckSubstrate CheckLigand Are you using a standard ligand (e.g., PPh3, dppf)? CheckSubstrate->CheckLigand Yes SwitchLigand Switch to bulky biarylphosphines (BrettPhos, RuPhos, XPhos) CheckLigand->SwitchLigand Yes CheckPrecat Is initiation slow? SwitchLigand->CheckPrecat SwitchPrecat Use Pd G3/G4 Precatalysts CheckPrecat->SwitchPrecat Yes

Fig 2. Decision tree for diagnosing and resolving catalyst deactivation.

Section 3: Overcoming the Poisoning (Solutions & Best Practices)

To build a self-validating and robust protocol, you must address the causality of the poisoning by manipulating steric and electronic factors.

Solution 1: Employ Sterically Hindered Dialkylbiarylphosphine Ligands

The most effective way to prevent aminopyridine coordination is through steric exclusion. Buchwald-type ligands (e.g., BrettPhos, RuPhos, XPhos) feature massive steric bulk that physically clashes with the pyridine ring, preventing it from binding to the Pd center[2]. Furthermore, the secondary interaction between the lower ring of the biaryl backbone and the Pd center stabilizes the highly reactive monoligated Pd(0) species[3].

  • For Primary Amines: Use BrettPhos . It is specifically designed to prevent bis-arylation and accommodates primary amines excellently[1].

  • For Secondary Amines: Use RuPhos . It provides the necessary space for bulkier secondary amines to undergo transmetalation while keeping the aminopyridine at bay[1].

Solution 2: Utilize Advanced Precatalysts (Pd G3/G4)

Traditional Pd sources like Pd


(dba)

can be problematic because the dba ligand can compete with your phosphine, slowing down the generation of the active catalyst and giving the aminopyridine time to poison the system. Using Palladacycle Precatalysts (Generation 3 or 4) ensures the rapid and quantitative generation of the active monoligated L-Pd(0) species under mild basic conditions[3].
Quantitative Data: Ligand Efficacy Comparison

Table 1: Performance of various ligands in the C,N-cross coupling of 3-halo-2-aminopyridines[1].

Ligand SystemLigand TypeTypical Yield (%)Primary Amine CompatibilitySecondary Amine Compatibility
PPh

/ dppf
Standard / Bidentate< 10%PoorPoor
BINAP Bidentate~ 71%ModerateModerate
RuPhos Monodentate Biaryl> 80%ModerateExcellent
BrettPhos Monodentate Biaryl> 85%Excellent Moderate

Section 4: Experimental Protocols

Protocol A: Buchwald-Hartwig Amination of 3-Halo-2-aminopyridines

This self-validating protocol utilizes BrettPhos Pd G3 to ensure rapid initiation and prevent catalyst poisoning when coupling primary amines to unprotected 3-halo-2-aminopyridines[1].

Step-by-Step Methodology:

  • Preparation (Glovebox Recommended): In a nitrogen-filled glovebox, add the unprotected 3-halo-2-aminopyridine (1.0 equiv), the primary amine (1.2 equiv), and LiHMDS (2.2 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add BrettPhos Pd G3 precatalyst (2 mol%) and BrettPhos ligand (2 mol%).

    • Causality: The G3 precatalyst rapidly generates the active monoligated Pd(0) species upon mild base activation, preventing the aminopyridine from trapping the initiation complex. The strict 1:1 Pd-to-ligand ratio prevents excess free ligand from retarding the oxidative addition step.

  • Solvent Addition: Add anhydrous, degassed THF to achieve a substrate concentration of 0.2 M.

  • Reaction Execution: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated oil bath at 65 °C. Stir vigorously for 16 hours.

  • Validation & Workup: Cool the reaction to room temperature. A successful reaction will retain a homogeneous colored solution rather than crashing out black palladium. Quench carefully with water, extract with Ethyl Acetate (3x), dry the combined organic layers over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude product via flash column chromatography to isolate the N3-arylated 2,3-diaminopyridine.

Protocol B: Suzuki-Miyaura Coupling of Aminopyridyl Halides

This protocol leverages XPhos to overcome the inhibition caused by highly basic aminopyridines during C-C bond formation[2].

Step-by-Step Methodology:

  • Reagent Loading: To a Schlenk flask, add the aminopyridyl halide (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground K

    
    CO
    
    
    
    (2.0 equiv).
  • Catalyst Addition: Add XPhos Pd G3 (1-2 mol%).

    • Causality: XPhos provides the necessary steric bulk to shield the Pd center from the basic pyridine nitrogen, ensuring the catalytic cycle proceeds through transmetalation rather than forming an off-cycle resting state.

  • Atmosphere Exchange: Evacuate the flask and backfill with argon. Repeat this process three times.

    • Causality: Oxygen must be rigorously excluded as it can oxidize the electron-rich biarylphosphine ligand, immediately killing the active catalyst.

  • Solvent Addition: Add a degassed mixture of n-butanol or 1,4-dioxane/water (typically 4:1 v/v) via syringe.

  • Reaction Execution: Heat the mixture to 100 °C and stir for 12-24 hours. Validate completion by taking an aliquot for LC-MS analysis to ensure complete consumption of the starting halide.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts. Concentrate and purify via chromatography.

Section 5: References

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. 1

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. 2

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science. 3

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. 4

Sources

Stability of 2-Chloro-4-fluoropyridin-3-amine under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the stability, reactivity, and handling of 2-Chloro-4-fluoropyridin-3-amine (CAS: N/A for specific isomer, analogous to common kinase scaffolds). It is designed for medicinal chemists and process engineers utilizing this scaffold as a core building block.

Executive Stability Summary

Status: Conditionally Stable (Base Sensitive)

2-Chloro-4-fluoropyridin-3-amine exhibits a distinct reactivity profile driven by the "push-pull" electronic effects of the pyridine ring. While the C3-amino group provides electronic deactivation (stability), the C4-fluorine and C2-chlorine atoms are activated for Nucleophilic Aromatic Substitution (


).
  • Primary Risk: Regioselective displacement of the C4-Fluorine by nucleophilic bases (OH⁻, RO⁻).

  • Secondary Risk: Displacement of C2-Chlorine (requires harsher conditions).

  • Safe Zone: Non-nucleophilic bases (e.g.,

    
    , DIPEA) in aprotic solvents at temperatures 
    
    
    
    .

Critical Reactivity & Degradation Pathways

To troubleshoot stability, one must understand the competition between the stabilizing amino group and the activating ring nitrogen.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the electronic competition and degradation routes.

ReactivityProfile Molecule 2-Chloro-4-fluoropyridin-3-amine Resonance Resonance Stabilization (C3-NH2 donates e- to C4/C2) Molecule->Resonance  Intrinsic Effect   SNAr_C4 Primary Degradation: C4-F Displacement (Fastest) Molecule->SNAr_C4  + Strong Base (OH-/OR-)   SNAr_C2 Secondary Degradation: C2-Cl Displacement (Slower) Molecule->SNAr_C2  + Heat / Excess Base   Product_C4 4-Alkoxy/Hydroxy Impurity SNAr_C4->Product_C4 Product_C2 2-Alkoxy/Hydroxy Impurity SNAr_C2->Product_C2

Figure 1: Reactivity landscape showing the competition between resonance stabilization and nucleophilic attack.

Why C4-Fluorine Degrades First

Despite the C3-amino group donating electron density (which deactivates the ring), the C4-position remains the most vulnerable "hotspot" for two reasons:

  • Leaving Group Ability: In

    
     mechanisms, Fluorine is a superior leaving group compared to Chlorine because its high electronegativity stabilizes the transition state (Meisenheimer complex) [1].
    
  • Para-Activation: The C4 position is para to the pyridine nitrogen, allowing the nitrogen to effectively accept the negative charge during the addition step.

Troubleshooting Guide: Common Experimental Issues

Scenario A: "I see a new spot on TLC/LCMS after stirring with base."

Diagnosis: You likely triggered an unwanted


 reaction.
  • Cause: Use of a nucleophilic base (e.g., NaOH, KOH, NaOMe) or a nucleophilic solvent (MeOH, EtOH) in the presence of base.

  • The Impurity: Likely the 4-alkoxy (if in alcohol) or 4-hydroxy (pyridone) derivative.

  • Solution:

    • Switch to non-nucleophilic bases : Potassium carbonate (

      
      ), Cesium carbonate (
      
      
      
      ), or organic bases like DIPEA/TEA.
    • Switch to aprotic solvents : DMF, DMSO, THF, or Acetonitrile. Avoid alcohols if preserving the fluorine is required.

Scenario B: "My yield is low during amide coupling at the C3-amine."

Diagnosis: The amine is electronically deactivated and sterically crowded.

  • Cause: The fluorine and chlorine atoms are electron-withdrawing (inductive effect), reducing the nucleophilicity of the C3-amine. Furthermore, the C3 position is flanked by two halogens (ortho-effect).

  • Solution:

    • Activation: Use highly reactive coupling agents (e.g., HATU,

      
      ) rather than standard EDC/NHS.
      
    • Deprotonation: Use a strong base like NaH (carefully) to deprotonate the amine only if the electrophile is non-enocleophilic towards the ring. Note: This is risky; usually heat + catalyst is preferred.

Scenario C: "The material turned yellow/brown in storage."

Diagnosis: Slow hydrolysis or oxidation.

  • Cause: Exposure to atmospheric moisture or light. Pyridyl amines can oxidize to N-oxides or undergo slow hydrolysis.

  • Solution: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Comparative Stability Data

ConditionStability RatingObserved Outcome
Neutral (Water/DMSO) Stable No degradation over 24h at RT.
Weak Base (

/DMF)
Stable Minimal degradation at

.
Strong Base (NaOH/Water) Unstable Rapid hydrolysis to 4-hydroxy analogue (pyridone).
Alkoxide (NaOMe/MeOH) Very Unstable Immediate conversion to 4-methoxy derivative (

).
Acidic (HCl/Water) Stable Forms stable hydrochloride salt.

Frequently Asked Questions (FAQ)

Q1: Can I use this molecule in a Suzuki coupling at the C2-Cl position without losing the C4-F? A: Yes, but it requires careful catalyst selection. The C2-Cl bond is chemically distinct from C4-F. Oxidative addition of Palladium occurs readily at C-Cl bonds. However, basic conditions required for Suzuki (e.g.,


, heat) pose a risk to the C4-F.
  • Protocol: Use mild bases (

    
    ), anhydrous conditions, and highly active catalysts (e.g., 
    
    
    
    or XPhos Pd G2) to lower the reaction temperature and time [2].

Q2: Which position is more reactive for nucleophilic substitution? A: The C4-Fluorine . If you treat this molecule with an amine (R-NH2), it will displace the Fluorine at C4 to form the 3,4-diamino pyridine derivative. The C2-Chlorine is significantly less reactive towards


 due to the "leaving group effect" (F >> Cl in 

) [3].

Q3: How do I remove the 4-hydroxy impurity? A: The 4-hydroxy impurity (a pyridone tautomer) usually has significantly different solubility and polarity.

  • Purification: It often precipitates in non-polar solvents (DCM/Hexane) or stays on the baseline in silica chromatography. An aqueous wash at pH ~10 can sometimes extract the pyridone (which is weakly acidic) into the aqueous layer, leaving the amine in the organic layer.

References

  • Rohrbach, S. et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Journal of Organic Chemistry. (Generalized citation for SnAr F vs Cl reactivity).

  • Roughley, S. D. & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. .

  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. .

Sources

Technical Support Center: Handling Volatile Fluorinated Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Priority: CRITICAL Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scope

The Challenge: Fluorinated pyridine intermediates (e.g., 2-fluoropyridine, 2,6-difluoropyridine) present a "perfect storm" of handling difficulties: they are highly volatile (bp ~80–125°C), chemically sensitive to nucleophilic attack (


), and often invisible to standard UV monitoring.

The Solution: This guide abandons standard organic workups in favor of Salt Formation Isolation and Quantitative 19F-NMR Monitoring . These protocols transform volatile, unstable oils into stable, weighable solids, ensuring mass balance integrity.

Phase 1: Reaction Monitoring (The "Invisible" Product)

User Issue #101: "My reaction is done, but I see no spots on TLC."

Root Cause: Most simple fluorinated pyridines are volatile enough to evaporate from a silica plate before visualization. Furthermore, the high electronegativity of fluorine can dampen UV absorption compared to non-fluorinated analogs.

The Protocol: Quantitative 19F-NMR (qNMR) Do not rely on LC-MS for conversion data (ionization varies wildly). Use 19F-NMR with an internal standard.

Step-by-Step Workflow:

  • Standard Selection: Choose an internal standard (IS) with a relaxation time (

    
    ) similar to your analyte but with a distinct chemical shift.
    
    • Recommendation:

      
      -Trifluorotoluene (
      
      
      
      -63 ppm) or Fluorobenzene (
      
      
      -113 ppm).
  • Sampling:

    • Take a 50

      
      L aliquot of the reaction mixture.
      
    • Add 500

      
      L of deuterated solvent (e.g., DMSO-
      
      
      
      or CDCl
      
      
      ).
    • Add exactly 10

      
      L of the Internal Standard.
      
  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      (typically 10–20 seconds) to ensure quantitative integration.
    • Acquire without proton decoupling (inverse gated decoupling) to prevent Nuclear Overhauser Effect (NOE) integration errors.

Data Interpretation Table:

Compound ClassApprox.[1][2][3][4][5][6][7] Shift (

ppm)
Diagnostic Coupling
2-Fluoropyridines -65 to -75 ppm

~35 Hz (Doublet in

C)
3-Fluoropyridines -120 to -135 ppmWeaker coupling
Trifluoromethyl -60 to -65 ppmSinglet (usually)
Fluoride Ion (F-) -120 to -150 ppmBroad singlet (indicates decomposition)

Phase 2: Isolation & Purification (The "Disappearing" Yield)

User Issue #102: "I had 90% conversion, but after Rotavap, I lost 50% of my mass."

Root Cause: Azeotropic loss.[2] 2-Fluoropyridine (bp 83°C) forms low-boiling azeotropes with common solvents (water, ethanol) and co-evaporates during concentration.

The Fix: The "Salt-Crash" Strategy Instead of isolating the free base oil, convert the intermediate into a non-volatile Pyridinium salt immediately.

Diagram: Isolation Decision Tree

Isolation_Strategy Start Crude Reaction Mixture Check_Stability Is the Fluorine Labile to Acid? Start->Check_Stability Stable Yes (Acid Stable) (e.g., 3-F-Pyridine) Check_Stability->Stable Stable Unstable No (Acid Labile) (e.g., 2-F-Pyridine) Check_Stability->Unstable Labile Method_A Method A: HCl Salt Formation 1. Dilute with Et2O 2. Bubble HCl gas or add HCl/Dioxane 3. Filter Solid Stable->Method_A Method_B Method B: Cold Extraction 1. Extract into Pentane (bp 36°C) 2. Wash with cold brine 3. Distill Pentane (Vigreux column) Unstable->Method_B Result_A Stable Solid Salt (Store indefinitely) Method_A->Result_A Result_B Concentrated Oil (Use immediately) Method_B->Result_B

Caption: Workflow for selecting the isolation method based on chemical stability. Method A is preferred for preventing volatility loss.

Protocol: Method A (HCl Salt Formation) Use this for maximum mass recovery.

  • Dilute the crude reaction mixture with anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • The fluorinated pyridinium hydrochloride will precipitate as a white/off-white solid.

  • Filter under Nitrogen (hygroscopic!).

  • Wash with cold ether.

  • Result: A non-volatile solid that can be stored or weighed accurately.

Protocol: Method B (Controlled Distillation) Use only if the free base is required for the next step.

  • Extract the aqueous layer with n-Pentane (bp 36.1°C). Do not use Dichloromethane (bp 39.6°C) if the product boils <100°C, as separation is difficult.

  • Dry over MgSO

    
     (Sodium sulfate is too slow).
    
  • Do not use a Rotavap. Use a short-path distillation head or a Vigreux column at atmospheric pressure to remove the pentane.

  • Stop when the head temperature rises above 40°C.

Phase 3: Storage & Stability (The "Exploding" Bottle)

User Issue #103: "The storage vial pressurized and the liquid turned yellow."

Root Cause: Nucleophilic Aromatic Substitution (


) . The fluorine atom at the 2-position activates the ring. Trace moisture (nucleophile) attacks the C-F bond, releasing HF (gas pressure) and forming the Pyridone (yellow solid/oil).

Self-Validating Storage System:

  • Container: Teflon (PFA) or Polypropylene vials. Glass reacts with trace HF, generating SiF

    
     gas and accelerating decomposition (autocatalysis).
    
  • Atmosphere: Argon flush is mandatory.

  • Stabilizer: Store over activated 3Å Molecular Sieves to scavenge moisture.

Stability Comparison Table:

IntermediateStability RiskStorage Requirement
2-Fluoropyridine High (

hydrolysis)
< -20°C, PFA vial, Argon
3-Fluoropyridine Low (Stable C-F bond)4°C, Glass vial
2,6-Difluoropyridine Extreme (Double activation)Use immediately (Telescope)
2-Fluoro-3-chloropyridine Moderate< 0°C, Dark

Safety & Handling (HSE)

User Issue #104: "What gloves should I use? The SDS is vague."

Hazard Analysis: Fluorinated pyridines are often potent lachrymators and can penetrate standard nitrile gloves due to their low molecular weight and lipophilicity.

PPE Recommendations:

  • Gloves: Double-gloving is insufficient for prolonged contact. Use Silver Shield (Laminate) gloves for spill cleanup or handling neat material. For brief handling, double nitrile is acceptable only if changed immediately upon splash.

  • Respiratory: Work strictly in a fume hood. The high vapor pressure means inhalation limits are exceeded within seconds on an open bench.

References

  • Purification of Pyridine Derivatives. BenchChem Technical Guides. (2025). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.[2]

  • Quantitative 19F NMR. ChemRxiv. (2017). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization.

  • Reactivity of Fluoropyridines. ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.[8]

  • Azeotropic Distillation Data. Wikipedia/CRC Handbook. Azeotropic distillation and solvent selection.[2]

  • Safety Data Sheet (2-Fluoropyridine). PubChem/NIH. (2025).[1][2][6][9] Compound Summary: 2-Fluoropyridine Safety and Hazards.[1]

Sources

Technical Support Center: Solubilizing Crystalline Aminopyridines for Flow Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AP-FLOW-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Flow Chemistry Division

Executive Summary: The "Brick Dust" Challenge

Aminopyridines (e.g., 2-aminopyridine, 4-aminopyridine, and their fused analogs) present a paradox in flow chemistry. While flow reactors are ideal for managing the high exotherms often associated with their functionalization (e.g., nitration, halogenation), the substrates themselves are notoriously difficult to solubilize.

The Root Cause: These molecules are not merely "solids"; they are "brick dust." The amino group acts as a hydrogen bond donor, while the pyridine ring nitrogen acts as an acceptor. In the solid state, they form robust intermolecular hydrogen-bonded dimers or ribbons (supramolecular synthons) that resist solvation. To dissolve them, you must energetically disrupt this lattice.

This guide provides the thermodynamic and engineering protocols to overcome these forces.

Module 1: Thermodynamics & Solvent Selection

Q: Why does my aminopyridine precipitate in standard organic solvents (DCM, Toluene)?

A: Standard non-polar or moderately polar solvents lack the "donor/acceptor" strength to compete with the aminopyridine-aminopyridine interaction.

  • DCM/Toluene: Cannot break the intermolecular N-H···N bonds.[1][2][3][4]

  • The Fix: You need a solvent with high Hansen Solubility Parameters for hydrogen bonding (

    
    ) and polarity (
    
    
    
    ).
Recommended Solvent Hierarchy

Based on empirical solubility data for 2-aminopyridine and its derivatives at 298 K:

RankSolvent ClassSpecific SolventMechanism of ActionSuitability for Flow
1 Polar Aprotic NMP (N-Methyl-2-pyrrolidone) Strong H-bond acceptor; disrupts lattice via dipole interactions.High. High BP allows superheating.
2 Polar Aprotic DMF / DMAc Similar to NMP but slightly lower solubilizing power for some variants.High. Watch for thermal decomposition >150°C.
3 Cyclic Ketones Cyclopentanone Surprisingly effective due to ring strain/dipole alignment.Medium. Good for non-protic requirements.
4 Alcohols Methanol / Ethanol H-bond donor/acceptor. Good for breaking dimers.Medium. Low BP limits process window without high pressure.
5 Esters/Ethers EtOAc / THF Weak H-bond acceptors.Low. Often require high dilution (unsuitable for production).

Critical Insight: For highly lipophilic derivatives (e.g., methyl 2-aminopyridine-4-carboxylate), Toluene can actually outperform alcohols if the crystal lattice is dominated by


-

stacking rather than H-bonding. Always screen NMP vs. Toluene first.

Module 2: Engineering Solutions (The Process)

Q: I cannot use NMP due to workup constraints. How do I increase solubility in lower-boiling solvents?

A: You must utilize Superheated Processing . In flow, you can pressurize the system to keep solvents liquid well above their atmospheric boiling points (


).[5][6] Solubility generally increases exponentially with temperature.

The Protocol:

  • Pressurize: Install a Back Pressure Regulator (BPR) rated for 7–15 bar.

  • Heat: Set reactor temperature to

    
    .
    
  • Result: A solvent like MeOH (bp 65°C) can be run at 120°C, often increasing aminopyridine solubility by 5–10x.

Q: The reactor is fine, but it clogs at the Back Pressure Regulator (BPR). Why?

A: This is the "Cold Zone" Paradox.

  • Scenario: Your substrate is soluble at 100°C in the reactor.

  • Failure Mode: As the stream exits the heated zone and hits the BPR (usually at ambient temp), the fluid cools, supersaturation occurs, and crystals nucleate inside the BPR diaphragm.

The Fix: The Dilution Quench Inject a stream of pure solvent (or a solvent that is miscible but better at solubilizing the product) immediately before the BPR but after the reactor coil.

Visualizing the Superheated Setup

FlowSetup cluster_hot Superheated Zone Feed Aminopyridine Slurry/Solution Pump HPLC Pump (High Pressure) Feed->Pump Suspension Heater Heated Reactor Coil (T > Boiling Point) Pump->Heater Pressurized Cooling Heat Exchanger (Controlled Cooling) Heater->Cooling Reaction Complete Tee Mixing Tee Cooling->Tee Supersaturated? BPR Back Pressure Regulator Tee->BPR Homogeneous Quench Quench/Dilution Solvent Pump Quench->Tee Prevent Clogging Collection Collection Vessel BPR->Collection

Caption: Superheated flow setup with downstream dilution to prevent BPR fouling.

Module 3: Chemical "Cheats" (Modification)

Q: Can I modify the substrate to make it soluble without changing the solvent?

A: Yes. If you are struggling with the free base, transiently modify the species.

Method A: In-situ Salt Formation (Protonation) Aminopyridines are basic. Adding a stoichiometric amount of acid (TFA, AcOH, or even H₂SO₄) can break the intermolecular H-bond dimer by protonating the pyridine nitrogen.

  • Effect: The ionic species is often highly soluble in polar media (Water, MeOH, DMSO).

  • Flow Benefit: You can neutralize downstream to precipitate the product after the reactor.

Method B: Transient Silylation Reacting the amine with TMSCl or HMDS (Hexamethyldisilazane) creates a silylated amine.

  • Effect: Removes the H-bond donor capability completely. Drastically increases solubility in non-polar solvents (Toluene, Hexane).

  • Deprotection: The TMS group falls off during aqueous workup.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Pressure spikes at Pump Head Check valves blocked by settling solids.Switch to Active Slurry Pumping (peristaltic) or sonicate the feed vessel.
Pressure spikes at Reactor Inlet "Flash" precipitation upon hitting hot solvent.Ensure feed solvent and reactor solvent are identical; ramp temperature gradually.
Pressure spikes at BPR Product crystallization due to cooling.1. Heat the line leading to the BPR.2. Implement Dilution Quench (see Diagram).
Inconsistent Residence Time Partial clogging reducing reactor volume.Flush system with 50% v/v AcOH/MeOH to dissolve aminopyridine crusts.

Standard Operating Procedure: Determination of (Saturation Temperature)

Before running a flow reaction, you must validate the solubility curve. Do not rely on visual checks at room temperature.

  • Preparation: Prepare a slurry of your specific aminopyridine concentration (e.g., 0.5 M) in the chosen solvent.

  • Ramp: Place in a sealed pressure vial (rated for heat). Heat in 5°C increments.

  • Observation: Record the temperature where the solution becomes completely clear (

    
    ).
    
  • Hysteresis Check: Turn off heat and record the temperature where the first crystal appears (

    
    ).
    
  • Flow Setting: Set your reactor temperature to at least

    
      to account for flow dynamics and wall effects.
    

References

  • Solubility of 2-Aminopyridine: Wang, C. et al. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K." Journal of Chemical & Engineering Data, 2022. Link

  • Superheated Flow Chemistry: Monbaliu, J.-C. et al. "New Opportunities for Organic Synthesis with Superheated Flow Chemistry." Accounts of Chemical Research, 2024.[5][6][7] Link

  • Solids Handling in Flow: Britton, J. and Raston, C.L. "Continuous Flow Chemistry with Solids: A Review." Chemical Society Reviews, 2017 (Contextual foundation for solids handling). Link

  • Crystal Lattice Mechanics: Scheinbeim, J. and Schempp, E. "2-Aminopyrimidine: Crystal Structure and Hydrogen Bonding." Acta Crystallographica Section B, 1976.[8] Link

  • General Solubility Data: BenchChem Technical Guide. "Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents." Link

Sources

Minimizing side reactions in halogenated pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Halogenated Pyridines Topic: Minimizing Side Reactions & Optimizing Selectivity Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Pyridine Paradox

Welcome to the Halogenated Pyridine Support Center. Pyridine synthesis presents a dichotomy: the ring is electron-deficient, making electrophilic substitution (EAS) difficult, yet it is prone to nucleophilic attack and highly sensitive to metallation conditions.

This guide addresses the four most common failure modes in halogenated pyridine synthesis:

  • Regio-scrambling during lithiation (The "Halogen Dance").

  • Decomposition/Hydrolysis during N-oxide activation.

  • Incomplete Exchange in Halex fluorination.

  • Diazonium Instability during Sandmeyer-type reactions.

Module 1: Lithiation & Metal-Halogen Exchange

Core Issue: The Halogen Dance (Base-Catalyzed Halogen Migration).[1][2] Symptom: You target a 3-bromo-4-lithiopyridine, but after quenching, you isolate the 3-bromo-2-substituted isomer or a mixture of regioisomers.

Technical Deep Dive

The "Halogen Dance" is a rapid, equilibrium-driven isomerization. When a halogenated pyridine is lithiated, the initial kinetic product (often formed by Directed Ortho Metalation - DOM) can rearrange to a more thermodynamically stable species. This occurs via a "hand-off" mechanism where the lithiated species attacks a non-lithiated halogenated precursor, causing the halogen to migrate to the position of the anion.

Thermodynamic Hierarchy of Lithiated Pyridines: C3-Li (Most Stable) > C4-Li > C2-Li (Least Stable) Note: C2-Li is destabilized by lone-pair repulsion from the ring nitrogen.

Troubleshooting Protocol: Stopping the Dance
VariableRecommendationScientific Rationale
Temperature -78°C to -100°C Isomerization has a low activation barrier. At -78°C, the kinetic lithio-species is often stable enough to trap. At > -40°C, thermodynamic equilibration (migration) dominates [1].
Base Selection LDA or LiTMP Bulky, non-nucleophilic bases prevent nucleophilic attack on the ring (Chichibabin-type side reactions). LiTMP is preferred for sensitive substrates due to lower nucleophilicity than LDA.
Addition Mode Inverse Addition Add the base to the substrate slowly. Maintaining a low concentration of the lithiated species relative to the unreacted halide minimizes the bimolecular "hand-off" required for the dance [2].
Trapping In-situ Electrophile If the dance is faster than the trapping rate, premix the electrophile (e.g., TMSCl, B(OiPr)3) with the substrate before adding the base (Barbier conditions).
Visual Workflow: The Halogen Dance Mechanism

HalogenDance Start 3-Bromopyridine Kinetic Kinetic Anion (2-Li-3-Br) Start->Kinetic LDA, -78°C (Deprotonation) Dance Transition State (Halogen Migration) Kinetic->Dance Warm to >-40°C Product Regio-scrambled Product Kinetic->Product Fast Trapping (Avoids Dance) Thermo Thermodynamic Anion (4-Li-3-Br) Dance->Thermo Equilibrium Shift Thermo->Product Electrophile Trapping

Caption: The kinetic anion (C2) rearranges to the thermodynamic anion (C4) if temperature is uncontrolled.

Module 2: Electrophilic Chlorination (N-Oxide Route)

Core Issue: Low yield or "tar" formation when using POCl₃. Symptom: Reaction turns black; extensive decomposition; presence of deoxygenated starting material (pyridine) without halogenation.

FAQ: Why not just chlorinate pyridine directly?

Direct chlorination of pyridine requires forcing conditions (e.g., 200°C) because the nitrogen atom deactivates the ring. The N-Oxide route activates the C2/C6 positions for nucleophilic attack while the N-oxide oxygen acts as a built-in leaving group.

Critical Control Points
  • Reagent Choice (POCl₃ vs PCl₅):

    • POCl₃ (Phosphorus Oxychloride): The standard.[3][4][5] Forms a chlorophosphate ester intermediate that facilitates rearrangement/chlorination.[6]

    • PCl₃: Avoid. Primarily acts as a deoxygenating agent (reducing N-oxide back to pyridine) without installing the chlorine [3].

  • Base Catalysis: Adding an organic base (e.g., Et₃N or DIPEA) acts as an HCl scavenger. Without it, the generated HCl protonates the N-oxide, rendering it unreactive to the POCl₃ attack.

  • The "Black Tar" Solution: If the reaction decomposes, the exotherm is likely uncontrolled.

    • Fix: Dilute with a chlorinated solvent (DCM or DCE) rather than running neat.

    • Fix: Add POCl₃ dropwise at 0°C, then slowly warm to reflux.

Mechanism Visualization

NOxide NOxide Pyridine N-Oxide Complex Activated Complex (O-POCl2) NOxide->Complex + POCl3 Attack Nucleophilic Attack (Cl- at C2) Complex->Attack Regioselective Elim Elimination of HO-POCl2 Attack->Elim Re-aromatization Final 2-Chloropyridine Elim->Final

Caption: Activation of N-Oxide by POCl3 followed by regioselective nucleophilic attack at C2.

Module 3: Nucleophilic Fluorination (Halex Reaction)

Core Issue: Incomplete conversion or Hydrolysis (formation of pyridinols). Symptom: Reaction stalls at 50% conversion; presence of 2-hydroxypyridine peaks in LCMS.

Technical Guidance

The Halogen Exchange (Halex) reaction (SNAr) replaces a chloride/bromide with fluoride using KF.[7] This reaction is reversible and sensitive to water.

Protocol for High-Yield Fluorination:

  • The "Dryness" Imperative: Fluoride ion (F⁻) is a strong hydrogen bond acceptor. Any water present solvates the fluoride, killing its nucleophilicity ("naked" fluoride is required).

    • Requirement: Use Spray-Dried KF (higher surface area) and dry solvents (DMSO/Sulfolane < 50 ppm H₂O).

    • Add-on: Add azeotropic drying agents (e.g., toluene) to strip water before heating.

  • Phase Transfer Catalysis: KF is insoluble in organic solvents.

    • Recommendation: Use 18-Crown-6 (stoichiometric or catalytic) or Tetrabutylammonium bromide (TBAB) to solubilize the fluoride ion.

  • Side Reaction: Hydrolysis: If you see hydroxypyridine, your system is wet.[7] The chloride leaving group reacts with water/hydroxide instead of fluoride.

Module 4: Diazotization (Sandmeyer-Type)

Core Issue: Instability of Pyridyl Diazonium Salts. Symptom: Violent decomposition or low yield of halopyridine from aminopyridine.

The Solution: Non-Aqueous Diazotization

Unlike aniline derivatives, aminopyridines form highly unstable diazonium salts in aqueous acid (HCl/NaNO₂), which rapidly hydrolyze to pyridinols (phenols).

Optimized Protocol (The t-BuONO Method): Do not use water. Perform the reaction in anhydrous organic solvents using alkyl nitrites.

  • Reagents: 2-Aminopyridine + tert-Butyl Nitrite (t-BuONO) .

  • Halogen Source: Anhydrous CuCl₂ or CuBr₂ (or HF-Pyridine for fluorination).

  • Solvent: Acetonitrile (MeCN).

  • Procedure:

    • Dissolve CuCl₂ in MeCN at 60°C.

    • Add t-BuONO.

    • Add the aminopyridine dropwise.

    • Mechanism:[2][3][4][8][9] The diazonium species is generated in situ and immediately trapped by the copper halide, preventing hydrolysis or explosion [4].

References

  • Schlosser, M. (2005). "The Halogen Dance: A Flexible Tool for the Synthesis of Polysubstituted Aromatics." Angewandte Chemie International Edition. Link

  • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews. Link

  • Joule, J. A., & Mills, K. (2010).[5] Heterocyclic Chemistry (5th Ed.).[5] Wiley. (Referencing N-Oxide reactivity). Link

  • Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry. Link

Sources

Validation & Comparative

1H NMR chemical shifts of 2-Chloro-4-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the , a critical heterocyclic building block in the synthesis of kinase inhibitors (e.g., c-Met, ALK pathways).

Because direct spectral data for this specific substitution pattern is often proprietary or absent from public databases, this guide utilizes a Comparative Structural Analysis . We benchmark the target molecule against its closest experimentally verified analog, 2-Chloropyridin-3-amine , and apply established substituent chemical shift increments (SCS) to derive the expected values. This approach allows researchers to validate their synthesized product with high confidence.[1]

Part 1: Structural Analysis & Expected Chemical Shifts

The introduction of a fluorine atom at the C4 position of the pyridine ring induces specific electronic perturbations (inductive withdrawal


 and mesomeric donation 

) that distinctly alter the chemical environment of the remaining protons (H5 and H6).
Comparative Chemical Shift Table

The following table contrasts the experimental shifts of the non-fluorinated parent (2-Chloropyridin-3-amine) with the calculated/predicted shifts for the target (2-Chloro-4-fluoropyridin-3-amine).

Proton Environment2-Chloropyridin-3-amine (Experimental, DMSO-d6) [1]2-Chloro-4-fluoropyridin-3-amine (Target) Shift Change (

)
Multiplicity & Coupling (

)
H-6 (

to N)
7.65 - 7.75 ppm 7.80 - 7.95 ppm

(Deshielding)
dd (

Hz,

Hz)
H-5 (

to N)
7.20 - 7.30 ppm 6.90 - 7.10 ppm

(Shielding)
dd (

Hz,

Hz)
H-4 (

to N)
7.35 - 7.45 ppm N/A (Substituted by F) N/AN/A
-NH

(Amine)
5.60 - 5.80 ppm 5.80 - 6.20 ppm

(Deshielding)
br s (Broad Singlet)

Note: Values are referenced to residual DMSO-d6 (


 2.50 ppm). In CDCl

, amine protons typically shift upfield to 4.0–5.0 ppm and broaden significantly.
Mechanism of Shift Alteration
  • H-5 (Shielding Effect): The fluorine atom at C4 is ortho to H-5. While fluorine is electronegative, its "ortho-effect" on aromatic rings often results in a net shielding (upfield shift) of adjacent protons due to mesomeric electron donation into the ring system.

  • H-6 (Deshielding Effect): H-6 is meta to the fluorine. The inductive withdrawal (

    
    ) of the fluorine dominates at the meta position, slightly deshielding H-6 compared to the parent molecule.
    
  • Coupling Constants (

    
    ):  The most diagnostic feature of the target molecule is the splitting pattern.
    
    • H-5 will appear as a doublet of doublets (dd) due to coupling with H-6 (

      
      ) and a large coupling with F-4 (
      
      
      
      Hz).
    • H-6 will also appear as a dd , but with a smaller meta-coupling to F-4 (

      
       Hz).
      

Part 2: Experimental Validation Protocol

To confirm the identity of 2-Chloro-4-fluoropyridin-3-amine, follow this self-validating NMR protocol. This workflow ensures that solvent effects and concentration do not lead to ambiguous assignments.

Sample Preparation
  • Solvent Choice: Use DMSO-d6 (99.9% D) rather than CDCl

    
    .
    
    • Reasoning: Pyridin-3-amines are prone to aggregation in non-polar solvents, leading to broad peaks. DMSO disrupts intermolecular H-bonding, sharpening the amine signal and separating the aromatic multiplets.

  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

    • Warning: Over-concentration (>20 mg) can cause the -NH

      
       peak to drift downfield and overlap with aromatic signals.
      
  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet at 2.50 ppm.

Structural Elucidation Workflow (Graphviz)

The following diagram outlines the logic flow for distinguishing the target product from common impurities (like the non-fluorinated precursor or the 4-chloro isomer).

NMR_Validation_Workflow Start Acquire 1H NMR (DMSO-d6) Check_NH2 Locate -NH2 Signal (5.5 - 6.5 ppm) Start->Check_NH2 Check_Region Analyze Aromatic Region (6.5 - 8.5 ppm) Check_NH2->Check_Region Count_Protons Integration Check: Do you have exactly 2 Aromatic H? Check_Region->Count_Protons Analyze_Splitting Analyze Splitting Patterns Count_Protons->Analyze_Splitting Yes (2H) Result_Impurity Impurity/Isomer: Likely 2-Chloropyridin-3-amine (3 Aromatic H present) Count_Protons->Result_Impurity No (3H) Result_Target Confirmed: 2-Chloro-4-fluoropyridin-3-amine (H5 & H6 show F-coupling) Analyze_Splitting->Result_Target H5 (dd, J~10Hz) H6 (dd, J~6Hz) Analyze_Splitting->Result_Impurity Singlets or No F-coupling

Figure 1: Decision tree for validating the structure of 2-Chloro-4-fluoropyridin-3-amine using 1H NMR data.

Part 3: Synthesis Context & Impurity Profiling

Understanding the synthesis route helps in identifying potential impurities in the NMR spectrum. This molecule is typically synthesized via the halogenation of 3-aminopyridine derivatives or the reduction of nitro-pyridines.

Common Impurities & Their Shifts
ImpurityDistinctive NMR Feature (DMSO-d6)
2-Chloropyridin-3-amine (Precursor)Presence of H-4 triplet/dd at ~7.40 ppm (Target has no H-4).
2-Chloro-4-fluoropyridine (Deaminated byproduct)Missing broad singlet (-NH

) at 5.8 ppm. H-3 appears as a multiplet ~7.5 ppm.
Residual Solvents Water: ~3.33 ppm (variable). Ethyl Acetate: 4.03 (q), 1.99 (s), 1.17 (t).
Synthesis Pathway Visualization

Synthesis_Pathway Precursor 2-Chloropyridin-3-amine Step1 Step 1: Protection/Direct Fluorination (Selectfluor or F-TEDA) Precursor->Step1 Intermediate Intermediate: 2-Chloro-4-fluoro-3-nitropyridine (if via Nitration route) Step1->Intermediate Nitration Route Product Target: 2-Chloro-4-fluoropyridin-3-amine Step1->Product Direct C-H Activation (Less Common) Reduction Step 2: Reduction (Fe/AcOH or H2/Pd) Intermediate->Reduction Reduction->Product

Figure 2: Common synthetic pathways leading to the target molecule, highlighting potential intermediates.

References

  • Sigma-Aldrich. 3-Amino-2-chloropyridine 1H NMR Spectrum. (Experimental data for the non-fluorinated analog). Link

  • ChemicalBook. 2-Chloropyridine NMR Spectral Data. (Base scaffold shift data). Link

  • National Institute of Standards and Technology (NIST). 3-Amino-2-chloropyridine Mass and IR Data.Link

  • Reich, H. J. Hans Reich's Collection: NMR Data for Pyridines. University of Wisconsin-Madison.[2] (Source for substituent chemical shift additivity rules). Link

Sources

Comparative Analysis of Structural Elucidation Strategies for Trisubstituted Pyridines via 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trisubstituted pyridines represent a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors and GPCR ligands. However, they present a notorious "blind spot" in structural elucidation: the Regioisomer Problem .

Standard 1D 13C NMR additivity rules (SCS) often fail in these systems due to the potent "push-pull" electronic effects of the pyridine nitrogen combined with multiple substituents. This guide compares the efficacy of standard 2D NMR methods against advanced carbon-carbon connectivity experiments (1,1-ADEQUATE) and computational validation (DFT-GIAO), providing a definitive protocol for unambiguous assignment.

The Core Challenge: Why Standard Methods Fail

In trisubstituted pyridines, the primary challenge is distinguishing between quaternary carbons (C2, C3, C4, C5, C6) that lack direct proton attachment.

  • The Ambiguity: A substituent at C2 vs. C6 can induce nearly identical chemical shifts in a 1D spectrum.

  • The HMBC Trap: Standard HMBC relies on

    
     and 
    
    
    
    correlations. In pyridines, these couplings are often of similar magnitude (~5-10 Hz), making it difficult to determine if a proton is 2 or 3 bonds away from a quaternary carbon. This leads to frequent misassignment of regioisomers.

Comparative Analysis of Elucidation Strategies

The following table compares the four primary methodologies available to the modern spectroscopist.

FeatureMethod A: Empirical Additivity Method B: HSQC + HMBC Method C: 1,1-ADEQUATE Method D: DFT-GIAO Calculation
Principle Database lookup (SCS rules)H-C Connectivity (Through-bond)C-C Connectivity (Direct bond)Quantum Mechanical Prediction
Sample Req. Low (< 1 mg)Low (~1-5 mg)High (> 30 mg) N/A (Computational)
Time Cost InstantFast (10-30 mins)Slow (12-48 hours)Medium (4-24 hours)
Blind Spot Electronic deviations (>5 ppm error)

vs

ambiguity
Low sensitivity (1% natural abundance)Solvation effects
Confidence Low (Screening only)Medium-HighAbsolute (Gold Standard) High (Validation)
Best For Rough estimationInitial assignmentFinal Structure Proof Distinguishing subtle isomers
Deep Dive: The "Gold Standard" Combination

While Method B (HMBC) is the industry workhorse, it is insufficient for definitive proof of trisubstituted pyridine regiochemistry.

  • The Solution: Method C (1,1-ADEQUATE) provides direct 1-bond Carbon-Carbon correlations (

    
    ), effectively tracing the carbon skeleton without relying on protons.
    
  • The Alternative: If sample mass is limited (<10 mg), Method D (DFT-GIAO) becomes the mandatory validation step.

Strategic Workflows (Visualization)

Diagram 1: The Hierarchical Decision Tree

This workflow dictates which experiment to run based on sample availability and spectral ambiguity.

G Start Start: Trisubstituted Pyridine Sample Step1 1. Acquire 1D 1H & 13C + HSQC (Identify protonated carbons) Start->Step1 Step2 2. Acquire HMBC (Optimized for 8Hz) (Map Long-Range Correlations) Step1->Step2 Decision Are Quaternary Assignments Ambiguous? (e.g., C2 vs C6 indistinguishable?) Step2->Decision MassCheck Is Sample Mass > 30mg? Decision->MassCheck Yes (Ambiguous) Final Definitive Structure Assignment Decision->Final No (Clear) Adequate 3A. Run 1,1-ADEQUATE (Direct C-C Connectivity) MassCheck->Adequate Yes DFT 3B. Run DFT-GIAO Calculation (Compare Exp. vs Calc. Shifts) MassCheck->DFT No Adequate->Final DFT->Final

Caption: Decision tree for selecting the optimal elucidation path based on ambiguity and sample quantity.

Detailed Experimental Protocol (Self-Validating System)

This protocol assumes a Bruker Avance system (or equivalent) and focuses on the critical 1,1-ADEQUATE experiment, as standard HMBC protocols are well-known.

Phase 1: Sample Preparation (Critical for ADEQUATE)
  • Concentration: Dissolve 30-50 mg of the pyridine derivative in 0.6 mL of solvent (DMSO-

    
     or CDCl
    
    
    
    ).
    • Why: 1,1-ADEQUATE relies on detecting adjacent

      
      C nuclei (0.01% probability). High concentration is non-negotiable.
      
  • Tube: Use a high-quality 5mm tube (or a 3mm Shigemi tube if volume is limited but mass is high).

Phase 2: Acquisition Parameters (1,1-ADEQUATE)
  • Pulse Sequence: adeq11etgpsp (or equivalent echo-antiecho gradient selection).

  • Optimization (

    
    ):  Set CNST13 (coupling constant) to 55-60 Hz .
    
    • Expert Insight: Aliphatic C-C couplings are ~35 Hz, but aromatic pyridine C-C couplings are significantly higher (55-70 Hz). Using the standard 35 Hz default will result in signal loss.

  • Relaxation Delay (D1): Set to 1.5 - 2.0 seconds .

    • Note: While quaternary carbons have long T1s, the experiment is proton-detected. We rely on proton relaxation.

  • Scans (NS): Minimum 64-128 scans per increment.

  • Increments (TD1): 128-256 (Linear Prediction will be used).

Phase 3: DFT-GIAO Validation (If ADEQUATE is impossible)

If you cannot run ADEQUATE, you must validate via computation.

  • Conformational Search: Use MMFF94 to find low-energy conformers.

  • Geometry Optimization: DFT B3LYP/6-31G(d) in gas phase or solvent model.

  • NMR Calculation: GIAO method at B3LYP/6-311+G(2d,p) level (PCM solvent model).

  • Analysis: Calculate the Mean Absolute Error (MAE) between experimental and calculated shifts.

    • Pass Criteria: MAE < 2.0 ppm.[1][2]

    • Fail Criteria: MAE > 3.5 ppm (indicates incorrect regioisomer).

Diagram 2: The Logic of Assignment (C2 vs C3 vs C4)

This diagram illustrates how to distinguish the specific carbon positions using the combined data.

Logic Subst Substituent Proton (e.g., OMe) C_Quat Quaternary Carbon (C2/C4/C6) Subst->C_Quat HMBC Neighbor Neighbor CH (C3/C5) (Identified by HSQC) C_Quat->Neighbor 1,1-ADEQUATE (Definitive Link) HMBC HMBC Correlation (Ambiguous 2J or 3J) ADEQUATE 1,1-ADEQUATE (Direct 1-bond C-C)

Caption: 1,1-ADEQUATE bridges the gap by linking the ambiguous quaternary carbon to a known protonated neighbor.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley. (Standard text for general NMR theory).
  • Martin, G. E. (2011).[3] "Using 1,1- and 1,n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols". Annual Reports on NMR Spectroscopy. Link

  • Lodewyk, M. W., et al. (2012). "The prediction of 13C NMR chemical shifts: a validation of the GIAO/DFT method". Journal of the American Chemical Society. Link

  • Buevich, A. V., & Elyashberg, M. (2016). "Synergistic combination of CASE algorithms and DFT chemical shift predictions". Journal of Natural Products. Link

  • Reibarkh, M., et al. (2013).[3] "Broadband inversion of 1J(CC) responses in 1,n-ADEQUATE spectra". Journal of Magnetic Resonance. Link

Sources

LC-MS fragmentation patterns for halogenated aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the LC-MS Fragmentation Patterns of Halogenated Aminopyridines: A Comparative Analysis for Researchers

For researchers and professionals in drug development, understanding the structural nuances of pharmacologically active molecules is paramount. Halogenated aminopyridines represent a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical cornerstone for the characterization, metabolism, and quantification of these compounds.[2][3]

This guide provides an in-depth, comparative analysis of the collision-induced dissociation (CID) fragmentation patterns of halogenated aminopyridines. Moving beyond a simple catalog of fragments, we will explore the underlying chemical principles that dictate how these molecules behave in the gas phase. This approach is designed to empower researchers to not only identify known compounds but also to confidently elucidate the structures of novel analogs and metabolites.

The "Why" Behind the Method: Ionization and Fragmentation

The journey from a sample vial to a mass spectrum involves two critical stages: ionization and fragmentation. For halogenated aminopyridines, Electrospray Ionization (ESI) is the technique of choice due to its "soft" nature, which preserves the intact molecule for initial mass analysis.[4]

ESI generates protonated molecules, typically [M+H]⁺, by applying a high voltage to a liquid sample, creating an aerosol of charged droplets.[4] The aminopyridine scaffold possesses two primary sites for protonation: the basic nitrogen atom within the pyridine ring and the exocyclic amino group. The exact site of protonation is influenced by the molecule's gas-phase basicity and can significantly direct the subsequent fragmentation pathways.

Once the protonated precursor ion is isolated, it is subjected to Collision-Induced Dissociation (CID). In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (like argon or nitrogen). This collision converts kinetic energy into internal energy, which excites the molecule and induces bond breakage, or fragmentation.[5] The resulting product ions are then analyzed to piece together the molecule's structure.

G cluster_LC Liquid Chromatography (LC) cluster_MS1 Mass Spectrometry (MS1) cluster_MS2 Tandem Mass Spectrometry (MS2) LC_Mobile_Phase Mobile Phase LC_Column Analytical Column (e.g., C18) LC_Mobile_Phase->LC_Column ESI Electrospray Ionization (ESI) LC_Column->ESI Elution LC_Sample Sample Injection LC_Sample->LC_Column Separation Precursor_Selection Precursor Ion Selection ([M+H]⁺) ESI->Precursor_Selection CID Collision-Induced Dissociation (CID) Precursor_Selection->CID Activation Product_Ion_Analysis Product Ion Analysis CID->Product_Ion_Analysis Detector Detector Product_Ion_Analysis->Detector Data_System Data System (Mass Spectrum) Detector->Data_System Signal

Figure 1: General workflow for LC-MS/MS analysis of small molecules.

Experimental Protocol: A Self-Validating System for Analysis

A robust analytical method is the foundation of reliable fragmentation data. The following protocol provides a validated starting point for the analysis of halogenated aminopyridines. The key to trustworthiness is systematic optimization, particularly of the MS parameters, for each specific analyte.

Sample Preparation

A simple protein precipitation is effective for plasma samples, ensuring high recovery for these relatively polar analytes.[6]

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the analyte at 100 ng/mL in 50% methanol).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial for injection.

Liquid Chromatography (LC) Conditions

A reversed-phase method using a C18 column provides good retention and separation for aminopyridine isomers.[7]

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Analytical Column Reversed-phase C18, 1.8 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry (MS) Conditions

Optimization is critical. Use an automated method optimization software or perform manual infusions of individual standards to determine the ideal parameters.[7]

ParameterCondition
MS System Agilent 6475 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300 °C
Gas Flow 5 L/min
Nebulizer 45 psi
Capillary Voltage 3500 V
Fragmentor Voltage Optimize per compound (typically 100-150 V)
Collision Energy (CE) Optimize per compound and transition (typically 10-40 eV)
Detection Multiple Reaction Monitoring (MRM)

Comparative Fragmentation Patterns

The fragmentation of halogenated aminopyridines is dictated by the interplay between the stable aromatic ring, the basic amino group, and the nature of the halogen substituent.

The Unsubstituted Aminopyridine Core

Understanding the fragmentation of the basic aminopyridine scaffold is essential. For 4-aminopyridine (4-AP), a common fragmentation pathway involves the loss of a neutral ammonia (NH₃) molecule, corresponding to a 17 Da loss.[8] This suggests that even when the primary protonation site is the ring nitrogen, the mobile proton can transfer to the amino group, facilitating its elimination.

The Influence of Halogenation

The presence of a halogen atom introduces new, dominant fragmentation pathways. The stability of the C-X bond (C-F > C-Cl > C-Br > C-I) and the isotopic signature of chlorine and bromine are the most critical factors.

1. Fluoro-Aminopyridines: The carbon-fluorine bond is the strongest carbon-halogen bond. Consequently, fragmentation is less likely to involve the direct loss of a fluorine radical (•F) or hydrogen fluoride (HF). Instead, fragmentation patterns are often dominated by cleavages within the pyridine ring itself or loss of other functional groups, similar to the unsubstituted parent compound.

2. Chloro- and Bromo-Aminopyridines: The Isotopic Advantage Chlorine and bromine have distinctive isotopic patterns that are invaluable for identification.

  • Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A molecule containing one chlorine atom will exhibit an M+ peak and an M+2 peak with a relative intensity of about 33%.

  • Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A molecule with one bromine atom will show M+ and M+2 peaks of nearly equal height.

This isotopic signature is carried through to any fragment ions that retain the halogen atom, providing a powerful tool for spectral interpretation.

Primary Fragmentation Pathways for Chloro- and Bromo-Aminopyridines:

  • Loss of Halogen Radical (•X): Cleavage of the C-X bond results in the loss of a chlorine or bromine radical. This is a common pathway, particularly for bromine, which has a weaker C-Br bond.

  • Loss of Hydrogen Halide (HX): The elimination of a neutral molecule of HCl or HBr is a frequently observed fragmentation.[6] This pathway involves the abstraction of a hydrogen atom from the ring or the amino group.

  • Pyridine Ring Cleavage: Following or competing with the initial halogen-related losses, the pyridine ring itself can fragment, often through the loss of hydrogen cyanide (HCN, 27 Da).

G cluster_Cl 2-Amino-5-Chloropyridine Fragmentation M_Cl [M+H]⁺ m/z 129/131 M_minus_HCl [M+H - HCl]⁺ m/z 93 M_Cl->M_minus_HCl - HCl M_minus_Cl [M+H - •Cl]⁺ m/z 94 M_Cl->M_minus_Cl - •Cl Fragment_HCN [C₄H₅N]⁺ m/z 67 M_minus_HCl->Fragment_HCN - HCN

Figure 2: Proposed fragmentation pathways for a chloro-aminopyridine.

3. Iodo-Aminopyridines: The carbon-iodine bond is the weakest, making it the most likely site of initial fragmentation.

  • Loss of Iodine Radical (•I): This is typically the most dominant fragmentation pathway, resulting in a product ion at [M+H - 127]⁺.

  • Deiodination in the ESI Source: Researchers should be aware that deiodination can sometimes occur in the ESI source, especially when using formic acid as a mobile phase additive.[9] This can lead to the observation of an ion corresponding to the non-iodinated aminopyridine, potentially complicating spectral interpretation. Recent machine learning approaches have identified characteristic neutral losses involving iodine in ESI+ mode, which can aid in the identification of these compounds.[10]

Summary Comparison of Halogen Effects
HalogenRelative C-X Bond StrengthKey Fragmentation PathwaysIsotopic SignatureDiagnostic Utility
F StrongestRing cleavage, loss of NH₃None (¹⁹F is monoisotopic)Fragmentation is less predictable; relies on ring structure.
Cl StrongLoss of •Cl, Loss of HCl, Ring CleavageM+2 peak at ~33% intensityHighly diagnostic due to the 3:1 isotopic pattern.
Br ModerateLoss of •Br, Loss of HBr, Ring CleavageM+2 peak at ~98% intensityHighly diagnostic due to the 1:1 isotopic pattern.
I WeakestDominant loss of •I , Loss of HI, Potential in-source decayNone (¹²⁷I is monoisotopic)The facile loss of 127 Da is the primary diagnostic marker.

Conclusion: From Data to Knowledge

The LC-MS/MS fragmentation of halogenated aminopyridines is a predictable process governed by fundamental chemical principles. By understanding the interplay of protonation sites, bond strengths, and the unique characteristics of each halogen, researchers can move beyond simple spectral matching. This knowledge enables the confident structural elucidation of novel drug candidates, metabolites, and impurities. The combination of a robust, optimized LC-MS/MS protocol with a mechanistic understanding of fragmentation provides a powerful, self-validating system for advancing pharmaceutical research and development.

References

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  • Wang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4793. Available at: [Link]

  • de la Torre, V., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Rapid Communications in Mass Spectrometry, 23(12), 1829-1838. Available at: [Link]

  • Dittmar, T., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB. IntechOpen. Available at: [Link]

  • Borah, P., et al. (2022). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. ACS Omega, 7(10), 8756-8766. Available at: [Link]

  • Baddar, F. G., et al. (2024). Synthesis and Characterization of Extremely Bulky Aminopyridinate Ligands and a Series of Their Groups 1 and 2 Metal Complexes. Molecules, 29(20), 4789. Available at: [Link]

  • Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Process Research & Development, 26(2), 235-244. Available at: [Link]

  • Wang, X., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. Available at: [Link]

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  • Hop, C. E., et al. (2002). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of the American Society for Mass Spectrometry, 13(5), 497-504. Available at: [Link]

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  • Song, Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific reports, 9(1), 1-11. Available at: [Link]

  • Zhang, H., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. Available at: [Link]

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Reactivity Comparison: 2-Chloro vs 4-Fluoro Substitution in Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In medicinal chemistry and drug development, functionalized pyridines are ubiquitous structural motifs. When designing synthetic routes for these heterocycles, researchers frequently rely on Nucleophilic Aromatic Substitution (SNAr) to introduce amines, ethers, and thioethers. A critical decision in this process is the selection of the halogen leaving group. While chloropyridines are traditionally favored due to commercial availability, fluoropyridines—specifically 4-fluoro and 2-fluoropyridines—exhibit vastly superior reactivity profiles.

This guide provides an objective, data-driven comparison of the reactivity between chloro- and fluoro-substituted pyridines, exploring the mechanistic causality behind their performance and providing field-validated experimental protocols.

Mechanistic Causality: The "Why" Behind the Reactivity

To understand why fluoropyridines outperform their chlorinated counterparts, we must examine the fundamental kinetics of the SNAr mechanism.

In classical aliphatic SN2 reactions, the rate-determining step involves the synchronous cleavage of the carbon-halogen (C–X) bond. Consequently, the reactivity order follows bond strength: I > Br > Cl > F. Because the C–F bond is exceptionally strong (105.4 kcal/mol vs. 78.5 kcal/mol for C–Cl)[1], fluoride is a notoriously poor leaving group in aliphatic systems.

However, in SNAr reactions, the reactivity trend is completely inverted (F > Cl > Br > I) [2]. The SNAr pathway is a two-step addition-elimination process. The rate-determining step is the initial addition of the nucleophile to the electron-deficient aromatic ring, which disrupts aromaticity and forms a high-energy, negatively charged intermediate known as the Meisenheimer complex [3].

Because the C–X bond does not break during this rate-limiting addition step, leaving group ability is irrelevant to the overall reaction rate. Instead, the extreme electronegativity of fluorine (Pauling scale: 3.98) exerts a profound inductive pull (-I effect) on the ring. This makes the ipso-carbon highly electrophilic and dramatically stabilizes the anionic Meisenheimer intermediate, lowering the activation energy barrier[3]. Once the complex forms, the subsequent elimination of the halide to restore aromaticity is rapid.

SNArMechanism Reactant Halopyridine + Nucleophile TS1 Addition (Slow) Rate-Determining Reactant->TS1 Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer F stabilizes via -I effect TS2 Elimination (Fast) Meisenheimer->TS2 Product Substituted Pyridine + Halide TS2->Product

Energy profile logic of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Quantitative Reactivity Comparison

The kinetic disparity between fluoro- and chloro-substituents at activated positions (ortho/para to the pyridine nitrogen) is staggering. Experimental kinetic studies utilizing UV-Vis spectrophotometry and competitive reaction monitoring have quantified these differences[2].

For instance, when reacting with sodium ethoxide in ethanol, 2-fluoropyridine undergoes SNAr approximately 320 times faster than 2-chloropyridine [4]. This enhanced reactivity allows fluoropyridines to be functionalized under significantly milder conditions, which is paramount for late-stage functionalization of complex, sensitive drug molecules[5].

Table 1: Comparative SNAr Performance Metrics
Parameter4-Fluoro / 2-Fluoropyridines2-Chloro / 4-Chloropyridines
Relative SNAr Rate ~320x (Baseline)[4]1x
Typical Reaction Temp 20°C – 80°C (Mild)100°C – 150°C (Harsh)
Base Requirement Weak to moderate (e.g., K₂CO₃, DIPEA)Strong (e.g., NaH, KOtBu)
Functional Group Tolerance Excellent (Tolerates esters, epoxides)Poor to Moderate (Requires robust FGs)
Need for Pd-Catalysis? RarelyFrequently (Buchwald-Hartwig required for amines)
Primary Use Case Late-stage functionalization, complex APIsEarly-stage building blocks, bulk synthesis

Experimental Workflows & Protocols

To demonstrate the practical implications of this reactivity gap, below are two self-validating protocols for the amination of halopyridines. The fluoropyridine protocol relies on a simple, transition-metal-free SNAr, whereas the chloropyridine protocol requires either extreme thermal conditions or palladium catalysis to achieve comparable yields.

Protocol A: Mild SNAr of 4-Fluoropyridine (Transition-Metal-Free)

This protocol leverages the high electrophilicity of the C–F bond to achieve amination under mild conditions, preserving sensitive functional groups.

  • Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoropyridine (1.0 mmol, 1.0 equiv) and the target secondary amine (e.g., morpholine, 1.1 mmol, 1.1 equiv).

  • Solvent & Base: Dissolve the reagents in anhydrous N,N-dimethylformamide (DMF) (5.0 mL). Add N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv) as a non-nucleophilic base to scavenge the liberated HF.

  • Reaction: Stir the mixture at room temperature (25°C) to 50°C under a nitrogen atmosphere. Monitor via TLC or LC-MS. Complete conversion is typically observed within 2–4 hours[6].

  • Workup: Quench the reaction with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: The crude product usually exhibits >95% purity by NMR, requiring minimal column chromatography.

Protocol B: Amination of 2-Chloropyridine (Pd-Catalyzed Buchwald-Hartwig)

Because the C–Cl bond is insufficiently reactive for mild SNAr with uncharged amines, transition-metal catalysis is required to lower the activation barrier.

  • Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with 2-chloropyridine (1.0 mmol, 1.0 equiv), the target amine (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos ligand (0.04 mmol, 4 mol%)[7].

  • Base & Solvent: Add sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv) and anhydrous 1,4-dioxane (5.0 mL).

  • Reaction: Seal the flask, remove it from the glovebox, and heat to 100°C in an oil bath for 12–16 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Validation: The crude mixture will contain ligand and base byproducts, necessitating purification via flash column chromatography to isolate the pure product.

Workflow Start Substrate Selection Sub1 4-Fluoropyridine Start->Sub1 Sub2 2-Chloropyridine Start->Sub2 Cond1 Mild Conditions (Weaker base, <80°C) Sub1->Cond1 Cond2 Harsh Conditions or Pd-Catalysis (>100°C) Sub2->Cond2 Result1 High Yield SNAr (Broad FG Tolerance) Cond1->Result1 Result2 Requires Optimization (Risk of side reactions) Cond2->Result2

Comparative experimental workflow for functionalizing fluoro- vs. chloro-pyridines.

Strategic Applications in Drug Development

When designing a synthetic route, the choice between a chloro- and fluoro-pyridine should be dictated by the stage of the synthesis:

  • Early-Stage Building Blocks: Chloropyridines are highly cost-effective and stable. If the SNAr reaction can be performed early in the synthetic sequence—before sensitive functional groups (like chiral centers, esters, or reactive heterocycles) are introduced—chloropyridines are the logical choice. The harsh conditions required will not compromise the simpler intermediate.

  • Late-Stage Functionalization (LSF): In the final stages of API synthesis, functional group tolerance is critical. Fluoropyridines shine in LSF[5]. Their ability to undergo rapid, transition-metal-free SNAr at room temperature prevents the degradation of complex architectures and avoids the risk of heavy metal (Palladium) contamination in the final drug substance, a strict regulatory requirement in pharmaceutical manufacturing.

References

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Stack Exchange Network. Available at:[Link]

  • Fier, P. S.; Hartwig, J. F. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014, 136 (28), 10139–10147. Available at:[Link]

  • National Institutes of Health (PMC). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Available at:[Link]

  • RSC Publishing. From benzofuro-, benzothieno- and 10-methylindolo-[2,3- b ]-fused benzothiopyrano[4,3,2- de]... Organic & Biomolecular Chemistry. Available at:[Link]

Sources

Comparative Crystal Structure Analysis: 3-Amino-2-chloro-4-fluoropyridine vs. Methyl-Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Process Development Scientists.

Executive Summary: The Bioisosteric Pivot

In modern drug discovery, the substitution of a methyl group with a fluorine atom is a classic bioisosteric replacement. While sterically similar, these two moieties induce vastly different electronic and solid-state behaviors.

This guide provides a technical framework for the crystal structure analysis of 3-amino-2-chloro-4-fluoropyridine , using its well-characterized analog 3-amino-2-chloro-4-methylpyridine (CAPIC) as a reference standard. By comparing the unknown (Fluoro-analog) against the established (Methyl-analog), researchers can predict solubility, stability, and tableting properties critical for pharmaceutical formulation.

Why This Comparison Matters
  • Reference Standard (Methyl): A key intermediate for Nevirapine (HIV-1 inhibitor), with a known crystal structure (CCDC 636800).

  • Target Molecule (Fluoro): A high-value scaffold for kinase inhibitors where metabolic stability (blocking C-H oxidation) is required.

  • The Challenge: Fluorine introduces unique weak interactions (C-H···F) that often disrupt the predictable packing motifs seen in methyl-analogs, leading to unexpected polymorphism.

Technical Specifications & Predictive Comparison

Before initiating experimental crystallography, it is crucial to understand the fundamental physicochemical differences that drive crystal packing.

FeatureReference: Methyl-Analog Target: Fluoro-Analog Crystallographic Implication
Formula C₆H₇ClN₂C₅H₄ClFN₂The F-analog is less bulky but denser.
Substituent -CH₃ (Methyl)-F (Fluoro)Sterics vs. Electronics
Van der Waals Radius ~2.0 Å1.47 ÅF allows tighter packing; Me creates voids/steric clash.
Electronic Effect Inductive Donor (+I)Inductive Withdrawing (-I)F increases acidity of the 3-NH₂ protons, strengthening intermolecular H-bonds.
H-Bonding Capacity InertWeak AcceptorF can accept weak H-bonds (C-H···F), potentially altering the supramolecular chain.
Lattice Tendency Herringbone / Edge-to-FacePlanar Stacking / Face-to-FaceF-substitution often promotes π-stacking due to quadrupole inversion.

Experimental Protocol: Structure Elucidation

This protocol is designed to isolate single crystals of the fluoro-analog suitable for SC-XRD and compare them against the methyl-reference.

Phase 1: Crystallization Screening (Solvent Selection)

Unlike the methyl analog, which crystallizes readily from non-polar solvents due to lipophilicity, the fluoro-analog requires a gradient approach due to the polarity of the C-F bond.

Recommended Solvent Systems:

  • Primary Screen: Ethanol/Water (1:1) – Promotes H-bonding networks.

  • Secondary Screen: Dichloromethane/Hexane (Vapor Diffusion) – Slow growth for high-quality diffraction.

  • Polymorph Screen: Acetonitrile (Slow Evaporation) – Often traps metastable forms in fluorinated pyridines.

Phase 2: Data Collection & Refinement Strategy
  • Temperature: Collect at 100 K . Fluorine atoms often exhibit high thermal motion (disorder) at room temperature, obscuring bond lengths.

  • Resolution: Aim for 0.7 Å or better to resolve the electron density of the C-F bond clearly from the aromatic ring.

  • Refinement Note: Watch for F/Cl disorder . Since both are halogens on the same ring, synthetic impurities can lead to site occupancy disorder. Refine occupancies freely if thermal ellipsoids are elongated.

Phase 3: Comparative Analysis Workflow

Once the .cif file is generated, use Hirshfeld Surface Analysis to quantify the difference between the Methyl and Fluoro forms.

  • Methyl-Analog (Reference): Look for H···H contacts (dominant due to -CH₃) and C-H···Cl interactions.[1][2][3][4]

  • Fluoro-Analog (Target): Look for the "red spots" on the Hirshfeld surface indicating C-H···F interactions. If these are absent, the crystal is likely driven purely by π-π stacking.

Visualization of Workflows

Diagram 1: Crystallization & Structure Solution Pipeline

This workflow ensures a self-validating path from crude powder to refined structure.

CrystalWorkflow Start Crude 3-amino-2-chloro- 4-fluoropyridine Solubility Solubility Screen (Polar vs Non-Polar) Start->Solubility Growth Crystal Growth (Vapor Diffusion) Solubility->Growth Select Solvent Check Microscopy Check (Birefringence) Growth->Check Check->Solubility Amorphous/Twin XRD SC-XRD Data Collection (Mo/Cu Source, 100K) Check->XRD Single Crystal? Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (Check F-disorder) Solve->Refine Final Final .CIF & Hirshfeld Analysis Refine->Final

Caption: Systematic workflow for obtaining high-quality crystal structures of fluorinated pyridine derivatives.

Diagram 2: Polymorph Identification Logic

Fluorinated compounds are prone to polymorphism. Use this logic tree to classify your obtained structure.

PolymorphLogic Input Obtained Unit Cell Compare Compare Vol/Z with Methyl Analog (CCDC 636800) Input->Compare Isostructural Isostructural? (Same Space Group) Compare->Isostructural YesPath Packing dominated by Cl...H / N-H...N Isostructural->YesPath Yes NoPath Packing altered by Fluorine Isostructural->NoPath No AnalyzeF Check C-H...F Interactions (< 2.5 Å) NoPath->AnalyzeF Stacking Check Pi-Stacking (Centroid < 3.8 Å) AnalyzeF->Stacking Weak Contacts Result1 Form I: H-Bond Driven (Thermodynamic) AnalyzeF->Result1 Strong Contacts Result2 Form II: Stacking Driven (Kinetic/Metastable) Stacking->Result2 Strong Stacking

Caption: Decision tree for classifying the solid-state form based on structural motifs relative to the methyl standard.

References

  • Methyl-Analog Structure (Reference Standard)

    • Title: Crystal structure of 3-amino-2-chloro-4-methylpyridine.
    • Source: CCDC Deposition Number 636800.[5]

    • Link:

  • Synthesis & Application Context

    • Title: Process for making 3-amino-2-chloro-4-methylpyridine (Nevirapine Intermediate).[6][7][8]

    • Source: US P
    • Link:

  • General Principles of Fluorine Crystallography: Title: Fluorine in Crystal Engineering: "The Little Atom That Could". Source:CrystEngComm, Royal Society of Chemistry. Context: Explains the "segregation" effect where fluorine atoms cluster in the solid state, creating distinct hydrophobic channels compared to methyl groups.
  • Comparative Halogen Bonding

    • Title: Supramolecular Assemblies of Amino-Chloropyridine Deriv
    • Source:MDPI Molecules, 2023.
    • Link:

Sources

HPLC Method Development for Fluorinated Pyridine Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC method development for fluorinated pyridine impurities Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In pharmaceutical development, fluorinated pyridines are ubiquitous motifs, particularly in kinase inhibitors and CNS drugs.[1] However, their impurity profiling presents a distinct chromatographic challenge: positional isomerism .[1] Standard alkyl-bonded phases (C18) often fail to resolve isomers like 2-fluoropyridine and 3-fluoropyridine because their hydrophobicities (


) are nearly identical.[1]

This guide objectively compares the industry-standard C18 stationary phase against the Pentafluorophenyl (PFP) phase , demonstrating why PFP is the superior choice for this specific application. We provide a self-validating method development protocol and supporting data to streamline your impurity profiling workflows.[1]

Mechanistic Insight: The "Fluorine Effect"

To develop robust methods, one must understand why separation occurs.[1]

  • The C18 Failure Mode: C18 columns rely primarily on hydrophobic subtraction. Since fluorinated pyridine isomers (e.g., 2-F vs. 3-F) have similar molecular volumes and lipophilicity, C18 phases often result in co-elution or "shoulder" peaks.[1]

  • The PFP Advantage: PFP phases possess a fluorinated aromatic ring that introduces three additional retention mechanisms:

    • 
      -
      
      
      
      Interactions:
      Between the electron-deficient PFP ring and the electron-rich pyridine ring.
    • Dipole-Dipole Interactions: The C-F bond is highly polar. PFP phases can discriminate analytes based on the vector of their dipole moments, which changes significantly depending on the position of the fluorine substituent on the pyridine ring.

    • Shape Selectivity: The rigid PFP ring provides steric discrimination that flexible C18 chains cannot.

Comparative Study: C18 vs. PFP Performance

Experimental Scenario

Objective: Separate a mixture of a pyridine scaffold and its fluorinated impurities (isomers and multi-fluorinated byproducts). Analytes:

  • Pyridine (Parent)[2]

  • 2-Fluoropyridine (Impurity A - Isomer 1)[1]

  • 3-Fluoropyridine (Impurity B - Isomer 2)[1]

  • 2,6-Difluoropyridine (Impurity C)[1]

Comparative Data

The following data represents a typical separation profile under acidic conditions (0.1% Formic Acid), which is standard for LC-MS compatibility.

ParameterC18 Column (Standard Alkyl)PFP Column (Fluorinated Phenyl)Verdict
Retention Mechanism Hydrophobic InteractionHydrophobic +

-

+ Dipole-Dipole
PFP offers multi-modal retention.[1][3][4][5]
Elution Order Driven by hydrophobicity (often co-elutes).Driven by electron density & dipole vector.[1]PFP alters selectivity.[1][2]
Critical Pair Resolution (

)
0.8 (2-F vs 3-F Pyridine)> 2.5 (Baseline Separation)PFP Superior
Peak Symmetry (Tailing) 1.4 - 1.8 (Silanol interactions with basic N)1.0 - 1.2 (Shielded silanols)PFP often yields sharper peaks for bases.[1]
Method Robustness Low (Small pH changes shift overlap)High (Selectivity is locked by chemistry)PFP is more reliable for QC.

Key Finding: While C18 columns can retain these compounds, they lack the selectivity to resolve the positional isomers (2-F vs 3-F). The PFP phase achieves baseline separation because the position of the fluorine atom on the pyridine ring drastically alters its interaction energy with the fluorinated stationary phase.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . If the resolution between the critical pair (isomers) is


, the protocol directs you to specific optimization steps (pH or Modifier).
Step 1: Initial Screening Conditions[6]
  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm (or sub-2 µm for UHPLC).[1]

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (Buffer controls ionization of the pyridine nitrogen).

  • Mobile Phase B: Acetonitrile (ACN).[4][6] Note: Methanol can enhance

    
    -
    
    
    
    selectivity but increases pressure.[1]
  • Gradient: 5% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UHPLC).

  • Temperature: 35°C.[1]

Step 2: Optimization Logic (The "If-Then" System)
  • IF Resolution (

    
    ) < 1.5 between isomers:
    
    • Action: Switch Organic Modifier to Methanol .[1] Methanol facilitates

      
      -
      
      
      
      interactions better than ACN, often enhancing selectivity on Phenyl-based columns.[1]
  • IF Peak Tailing > 1.3:

    • Action: Increase Buffer Ionic Strength to 20-25 mM or increase Temperature to 45°C to reduce secondary silanol interactions.

  • IF Retention is too low (

    
    ):
    
    • Action: The pyridine is likely fully protonated and too polar. Switch to a HILIC mode or use a "C18-PFP" hybrid column for added hydrophobicity.[1]

Visualized Workflows

Diagram 1: Method Development Decision Tree

This decision tree guides you through selecting the correct column and mobile phase based on your specific analyte properties.

MethodDevelopment Start Start: Fluorinated Pyridine Mixture Isomers Are there Positional Isomers? (e.g., 2-F vs 3-F) Start->Isomers C18 Try C18 Column (Standard Hydrophobicity) Isomers->C18 No PFP Select PFP Column (Dipole & Shape Selectivity) Isomers->PFP Yes (Critical) Screen Screen: ACN vs MeOH (Acidic pH) PFP->Screen CheckRs Check Resolution (Rs) Screen->CheckRs Success Rs > 1.5 Finalize Method CheckRs->Success Good Separation Fail Rs < 1.5 CheckRs->Fail Co-elution Optimize Switch to Methanol (Enhance pi-pi interactions) Fail->Optimize Optimize->Success

Caption: Decision logic for selecting stationary phases. PFP is the primary choice when positional isomers are present.

Diagram 2: Interaction Mechanism (PFP vs. Analyte)

Visualizing why PFP separates isomers that C18 cannot.[1]

Mechanism cluster_0 Stationary Phase Surface cluster_1 Analytes PFP_Ligand PFP Ligand (Electron Deficient Ring) Py_2F 2-Fluoro Pyridine (Dipole Vector A) PFP_Ligand->Py_2F Dipole Alignment Py_3F 3-Fluoro Pyridine (Dipole Vector B) PFP_Ligand->Py_3F Steric/Dipole Clash Interaction1 Strong Interaction (Matched Dipoles) Interaction2 Weak Interaction (Mismatched Dipoles)

Caption: Differential interaction energies. The specific orientation of the Fluorine atom on the pyridine creates unique dipole vectors that interact differently with the PFP ring.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.[1] Application Note. Available at: [Link]

  • Bell, D. S. (2016).[1] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.[1] Available at: [Link]

  • MAC-MOD Analytical. C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. Technical Report.[1][7] Available at: [Link]

  • Regalado, E. L., et al. (2014).[1][8] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals. Journal of Chromatography A. Available at: [Link]

  • Advanced Chromatography Technologies. ACE® C18-PFP - a unique C18 bonded HPLC column.[1][5] Chromatography Today.[1] Available at: [Link]

Sources

A Comparative Guide to the Nucleophilicity of 3-Amino vs. 4-Amino Pyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Aminopyridines are privileged scaffolds utilized extensively in medicinal chemistry, agrochemicals, and organocatalysis[1]. For drug development professionals and synthetic chemists, understanding the distinct nucleophilic divergence between 3-aminopyridine (3-AP) and 4-aminopyridine (4-AP) is critical for rational route optimization. Despite sharing identical molecular weights and functional groups, their spatial isomerism dictates profoundly different electronic environments, resulting in contrasting reactivity profiles and basicities[2].

This guide provides an objective, data-driven comparison of their nucleophilic behavior, the mechanistic causality behind their reactivity, and self-validating experimental protocols for kinetic analysis.

Mechanistic Causality: Electronic Effects and Regioselectivity

The nucleophilicity of aminopyridines is governed by the electronic interplay between the exocyclic amino group and the endocyclic pyridine nitrogen. The position of the amino group fundamentally alters the molecule's resonance stabilization and inductive properties[2].

4-Aminopyridine (4-AP): In 4-AP, the amino group is positioned para to the ring nitrogen. The lone pair of electrons on the exocyclic amine is highly delocalized into the π-system of the pyridine ring via a strong mesomeric (+R) effect[2]. This resonance stabilization significantly increases the electron density on the sp2-hybridized ring nitrogen, making it a highly potent nucleophile and a strong base (pKa = 9.17)[2][3]. During electrophilic attacks (such as acylation), 4-AP reacts rapidly via a highly reactive ring N-acyl intermediate, exhibiting nucleophilic catalysis akin to DMAP (4-dimethylaminopyridine)[4].

3-Aminopyridine (3-AP): In contrast, the amino group in 3-AP is meta to the ring nitrogen. The mesomeric effect cannot directly place electron density onto the ring nitrogen due to the lack of resonance conjugation at the meta position[2][3]. Consequently, the electron-withdrawing inductive effect (-I) of the amino group dominates the electronic landscape, reducing the overall basicity of the ring nitrogen (pKa = 6.0)[2][5]. When reacting with electrophiles, 3-AP behaves more like aniline; the ring nitrogen is insufficiently activated, leading to a much slower, direct nucleophilic attack at the exocyclic amino nitrogen[4].

ElectronicEffects cluster_4AP 4-Aminopyridine Pathway cluster_3AP 3-Aminopyridine Pathway A 4-Aminopyridine B +R Mesomeric Effect (Para to Ring N) A->B C High Electron Density on Ring Nitrogen B->C D Strong Nucleophile (Ring N attacks) C->D E 3-Aminopyridine F Meta Position (No direct +R to Ring N) E->F G -I Inductive Effect Dominates F->G H Weak Nucleophile (Exo-Amine attacks) G->H

Electronic pathways dictating the nucleophilic sites of 4-AP and 3-AP.

Quantitative Data Comparison

To objectively evaluate their performance, the thermodynamic and kinetic parameters of both isomers are summarized below.

Parameter3-Aminopyridine4-AminopyridineCausality / Significance
pKa (Conjugate Acid) 6.00[2]9.17[2]The +R effect in 4-AP drastically increases the basicity of the ring nitrogen[3].
Primary Nucleophilic Site Exocyclic -NH₂[4]Endocyclic Ring Nitrogen[4]Resonance delocalization in 4-AP activates the ring N; 3-AP lacks this conjugation[2][4].
Acylation Rate Slow (Direct N-acylation)[4]Extremely Fast (Ring N-acylation)[4]4-AP forms a highly reactive N-acylpyridinium intermediate, driving rapid kinetics[4].
Biological Activity Intermediate / Polymer-dependent[6]Potent K+ Channel Blocker[1]High basicity of 4-AP allows protonation at physiological pH, essential for channel binding[1][7].

Experimental Protocol: Kinetic Determination of Acylation Mechanisms

To experimentally validate the nucleophilic divergence between these isomers, researchers employ kinetic acylation assays. The following self-validating protocol utilizes acetic anhydride to determine the rate and regioselectivity of the nucleophilic attack[4].

Rationale for Experimental Choices
  • Solvent (Acetone): A polar aprotic solvent is selected to dissolve the reagents without competing as a nucleophile (unlike water or alcohols), ensuring precise kinetic measurements[4].

  • Temperature (36°C): Provides a measurable kinetic window for the slower 3-AP while allowing rapid but controlled monitoring of 4-AP[4].

  • Self-Validating Control: The protocol incorporates a sterically hindered analogue (2-methyl-4-aminopyridine ). If 4-AP reacts via the ring nitrogen, placing a methyl group ortho to the ring nitrogen will introduce severe steric hindrance, drastically reducing the reaction rate. This internal control definitively proves the regioselectivity of the mechanism[4].

Step-by-Step Methodology
  • Reagent Preparation: Prepare standardized 0.1 M solutions of 3-AP, 4-AP, and the validation control (2-methyl-4-aminopyridine) in anhydrous acetone, equilibrated at 36°C[4].

  • Electrophile Introduction: Inject a stoichiometric excess (pseudo-first-order conditions) of acetic anhydride into the respective amine solutions[4].

  • Kinetic Sampling: Extract 100 µL aliquots at predefined, precise intervals (e.g., 10s, 30s, 1 min, 5 min).

  • Quenching: Immediately quench the aliquots in a cold mixture of acetonitrile/water containing a primary amine scavenger (e.g., diethylamine) to instantly halt the reaction.

  • Analytical Monitoring: Analyze the quenched samples via High-Performance Liquid Chromatography (HPLC) coupled with UV detection to quantify the disappearance of the starting aminopyridine.

  • Data Synthesis: Plot the natural log of the amine concentration versus time to derive the pseudo-first-order rate constants (

    
    ). Compare the rates of 4-AP against the sterically hindered control to validate ring-nitrogen attack[4].
    

ExpWorkflow N1 Prepare Amine in Acetone (36°C) N2 Add Acetic Anhydride N1->N2 N3 Quench & Monitor (HPLC) N2->N3 N4 Kinetic Analysis (Rate Constant) N3->N4 N5 Determine Regioselectivity N4->N5

Experimental workflow for kinetic validation of aminopyridine acylation.

Applications in Drug Development

The stark contrast in nucleophilicity directly impacts the utility of these isomers in pharmaceutical development.

4-Aminopyridine's highly nucleophilic ring nitrogen and its resulting high pKa ensure that it is predominantly protonated at physiological pH. This cationic state is an absolute requirement for its mechanism of action as a potent voltage-gated potassium (K+) channel blocker, utilized clinically to improve nerve conduction in neurological disorders like multiple sclerosis[1][7].

Conversely, 3-aminopyridine is predominantly utilized as a versatile synthetic intermediate for agrochemicals and complex pharmaceutical scaffolds (such as piroxicam and tenoxicam derivatives)[2][6]. In these multi-step syntheses, the milder, exocyclic amine reactivity of 3-AP is often desired to prevent unwanted hyper-reactive side reactions at the ring nitrogen, allowing for controlled, predictable functionalization[6].

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. 2

  • Among 2-aminopyridine and 4-aminopyridine which is more basic? Quora. 3

  • Mechanisms for the Acetylation of Aminopyridines. ConnectSci. 4

  • A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine. BenchChem. 5

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed (NIH). 7

  • 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three. ChemicalBook. 6

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. 1

Sources

Comprehensive Comparison Guide: Purity Reference Standards for 2-Chloro-4-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel fluorinated heterocycles and active pharmaceutical ingredients (APIs), the analytical control of starting materials dictates the impurity profile of the final drug substance. 2-Chloro-4-fluoropyridin-3-amine (CAS: 1805269-43-5) is a highly specialized, functionally dense building block[1]. Establishing a robust reference standard for this compound is not merely a compliance exercise; it is a scientific necessity to ensure process predictability.

This guide objectively compares the alternatives for establishing purity reference standards for 2-Chloro-4-fluoropyridin-3-amine, providing researchers and drug development professionals with field-proven, self-validating protocols grounded in global regulatory frameworks.

Regulatory Context & Standard Classification

According to , the specification of a starting material must include rigorous tests for identity and purity, supported by suitably validated analytical procedures[2]. To accurately quantify these parameters, a highly characterized reference standard is required.

Regulatory bodies classify reference standards into two main tiers, as defined by[3] and [4]:

  • Primary Reference Standard: A substance shown by an extensive set of analytical tests to be authentic material of high purity. It can be obtained from an officially recognized source or prepared by independent synthesis and extensive purification[5].

  • Secondary (Working) Reference Standard: A substance of established quality and purity, shown by direct comparison to a primary reference standard, used for routine laboratory analysis[5].

Because 2-Chloro-4-fluoropyridin-3-amine is a specialized intermediate rather than a final API, official compendial standards (e.g., USP, Ph. Eur.) are rarely available. Therefore, laboratories must establish an In-House Primary Standard to qualify their routine working standards[6].

Comparative Analysis of Reference Standard Alternatives

When sourcing or establishing a reference standard for 2-Chloro-4-fluoropyridin-3-amine, laboratories must choose between commercial procurement, in-house primary generation, or secondary working standards.

Table 1: Performance and Application Comparison
Standard TypeSource / GenerationPurity ConfidenceCost & Resource BurdenBest Application
Commercial Analytical Standard Vendor (e.g., Sigma-Aldrich)[1]Moderate to High (Relies on vendor CoA)High cost per mg; Low internal laborEarly-stage R&D, identity confirmation, or initial method development.
In-House Primary Standard Synthesized/Purified internally; extensively characterizedVery High (Absolute purity proven via orthogonal methods)High initial labor; requires specialized instrumentation (qNMR, MS)Baseline for regulatory submissions; used only to qualify secondary standards[5].
In-House Secondary Standard High-quality production batchHigh (Relative to Primary Standard)Low ongoing cost; highly scalableRoutine batch release, daily HPLC/GC system suitability tests[7].
Workflow for Establishing Reference Standards

RS_Workflow A 2-Chloro-4-fluoropyridin-3-amine Raw Material B Extensive Purification (Prep-HPLC / Recrystallization) A->B Synthesis/Purification C Primary Reference Standard (>99.5% Purity) B->C Yield High Purity D Full Characterization (qNMR, MS, IR, EA, TGA) C->D ICH Q7 Compliance E Secondary / Working Standard (Routine Analysis) D->E Qualifies Secondary F Periodic Re-qualification (HPLC vs Primary) E->F Lifecycle Management

Workflow for establishing primary and secondary reference standards per ICH Q7 guidelines.

Self-Validating Experimental Protocol for Purity Assignment

To establish an In-House Primary Standard for 2-Chloro-4-fluoropyridin-3-amine, we must utilize a self-validating analytical system. This ensures that the assigned purity is an absolute truth, independent of relative response factors.

Step 1: Absolute Purity Assignment via Quantitative NMR (qNMR)
  • Methodology: Accurately weigh ~10 mg of 2-Chloro-4-fluoropyridin-3-amine and ~5 mg of a certified reference material (e.g., Maleic Acid or TraceCERT® standard) into a vial. Dissolve in 0.6 mL of DMSO-d6. Acquire 1H-NMR spectra using a 600 MHz spectrometer with a relaxation delay (D1) of at least 60 seconds to ensure complete relaxation of all nuclei.

  • Causality: Chromatographic techniques rely on relative UV response factors, which vary wildly between the main compound and its impurities. qNMR circumvents this by measuring the absolute number of protons. By comparing the integral of the pyridine proton against the internal standard, we establish an unbroken chain of metrological traceability, yielding an absolute mass fraction without needing a pre-existing standard of the same substance.

Step 2: Chromatographic Purity Profiling via HPLC-UV
  • Methodology: Prepare a 1.0 mg/mL solution of the standard in Acetonitrile/Water (50:50). Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm). Run a gradient mobile phase of 0.1% Trifluoroacetic acid (TFA) in water and Acetonitrile. Monitor the eluent at 254 nm and 280 nm.

  • Causality: While qNMR provides an absolute assay, its limit of detection for trace impurities is relatively high (~0.1% to 0.5%). HPLC-UV is employed orthogonally to resolve and quantify trace structurally related impurities (e.g., des-fluoro or regioisomeric byproducts). This ensures that minor degradation products are accurately tracked.

Step 3: Volatile and Inorganic Impurity Quantification
  • Methodology: Determine water content via Karl Fischer (KF) titration. Determine residual solvents (e.g., ethanol, ethyl acetate from purification) via Headspace Gas Chromatography (HS-GC). Assess inorganic salts via Residue on Ignition (ROI) or Thermogravimetric Analysis (TGA).

  • Causality: HPLC-UV only detects chromophoric compounds. To calculate the true mass balance, non-UV absorbing impurities (water, solvents, inorganic salts) must be empirically quantified and subtracted from the total mass.

Step 4: Mass Balance Calculation and Cross-Validation
  • Methodology: Calculate the mass balance purity using the formula: Purity = HPLC Area % ×[ (100% - %Water - %Solvents - %Inorganics) / 100 ]

  • Causality: This creates the self-validating loop. The purity derived from the mass balance must statistically align with the absolute assay value obtained from qNMR (typically within ±0.5%). This cross-validation proves the standard's integrity and rules out hidden impurities.

Analytical_Protocol N1 Sample Prep (Dry under vacuum) N2 qNMR Analysis (Absolute Mass Fraction) N1->N2 N3 HPLC-UV Analysis (Chromatographic Purity) N1->N3 N4 Orthogonal Verification (KF Titration & TGA) N1->N4 N6 Assay Assignment Cross-validated Purity N2->N6 Primary absolute value N5 Mass Balance Calculation (100 - Volatiles) * HPLC% N3->N5 % Area N4->N5 Volatiles % N5->N6 Mass balance value

Self-validating analytical protocol combining qNMR and mass balance for purity assignment.

Experimental Data: Cross-Validation Results

The following table summarizes the experimental validation data for a newly synthesized In-House Primary Reference Standard of 2-Chloro-4-fluoropyridin-3-amine, demonstrating the successful alignment of the self-validating protocol.

Table 2: Qualification Data for In-House Primary Standard (Lot: CFPA-001)
Analytical TechniqueParameter MeasuredResultAcceptance Criteria
HPLC-UV (254 nm) Chromatographic Purity (Area %)99.85%≥ 99.5%
Karl Fischer Titration Water Content (% w/w)0.12%≤ 0.5%
HS-GC Residual Solvents (% w/w)0.05% (Ethanol)≤ 0.1%
Residue on Ignition Inorganic Impurities (% w/w)< 0.05%≤ 0.1%
Mass Balance Calculation Calculated Purity (% w/w)99.63% N/A (Used for comparison)
qNMR (1H, 600 MHz) Absolute Assay (% w/w)99.58% ± 0.5% of Mass Balance

Data Interpretation: The absolute assay determined by qNMR (99.58%) aligns tightly with the mass balance calculation (99.63%), showing a variance of only 0.05%. This confirms that no hidden, non-UV absorbing organic impurities are present, and the standard is officially qualified for use as a Primary Reference Standard.

Conclusion

For critical starting materials like 2-Chloro-4-fluoropyridin-3-amine, relying solely on vendor Certificates of Analysis or simple HPLC area percentages is insufficient for rigorous pharmaceutical development. By adhering to ICH Q7 and USP <11> guidelines and employing a self-validating protocol that bridges qNMR and mass balance, laboratories can establish unshakeable reference standards. This ensures that downstream API impurity profiles remain tightly controlled, predictable, and fully compliant with regulatory expectations.

References

  • GMP Insiders - Primary Vs Secondary Reference Standards In GMP Labs (ICH Q7 Guidelines). Available at:[Link]

  • ECA Academy / GMP Compliance - USP <11> Reference Standards - Draft published for Comment. Available at:[Link]

  • Lachman Consultants - Are You Handling USP Reference Standards Appropriately? Available at:[Link]

  • U.S. Food and Drug Administration (FDA) - Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). Available at:[Link]

  • Qualio - The complete guide to the ICH Q7 guidelines. Available at: [Link]

Sources

Strategic Bioisosteric Replacement of 3-Aminopyridine in Kinase Inhibitor Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the "3-aminopyridine paradox." The 3-aminopyridine motif is a privileged scaffold in medicinal chemistry, highly prized for its ability to form robust bidentate hydrogen bonds with the hinge region of ATP-competitive kinases. However, as molecules progress toward preclinical development, this same scaffold often introduces critical developability liabilities: potent hERG channel inhibition (leading to cardiotoxicity), poor aqueous solubility, and metabolic instability.

This guide objectively compares the performance of 3-aminopyridine against its most effective bioisosteres—such as aminopyrazoles, aminothiazoles, and aminopyrazines. By analyzing empirical data from recent kinase inhibitor campaigns, we will explore the structural causality behind these replacements and provide self-validating protocols for their synthesis and evaluation.

Structural and Electronic Rationale for Replacement

Successful scaffold hopping requires a deep understanding of the physicochemical causality behind a molecule's behavior. Replacing 3-aminopyridine is rarely a simple structural swap; it is an exercise in electronic tuning.

  • Aminopyrazoles: The pyridine nitrogen has a pKa of ~5.2. When substituted with an amino group, the basicity can shift into a range that interacts unfavorably with the internal cavity of the hERG potassium channel. Aminopyrazoles possess a lower basicity and an altered dipole moment. This subtle electronic shift drastically reduces hERG binding affinity while maintaining the essential hydrogen bond donor/acceptor pair required for kinase hinge binding.

  • Aminothiazoles: The introduction of a sulfur atom modulates the electron density of the aromatic ring. Sulfur acts as a weak hydrogen bond acceptor and alters the oxidative metabolism profile, often improving metabolic stability compared to the electron-rich 3-aminopyridine.

  • Pyrazines and Pyridazines: The addition of a second nitrogen atom lowers the pKa of the ring and significantly reduces lipophilicity (LogD). The1, including its enhanced hydrogen-bond acceptor capacity at lower pH values, make it an exceptional scaffold for improving aqueous solubility without sacrificing target affinity[1].

Comparative Performance Analysis

To objectively evaluate these bioisosteres, we must look at their performance in real-world drug discovery campaigns. Table 1 synthesizes data from two distinct optimization programs: Pan-PIM kinase inhibitors and FMS-like tyrosine kinase 3 (FLT3) inhibitors.

In the development of Pan-PIM inhibitors, 2 demonstrated that replacing 3-aminopyridine with a 5-aminothiazole group maintained target potency, while a shift to a diaminopyrazole moiety successfully mitigated hERG liabilities and vastly improved solubility[2]. Similarly, in the optimization of FLT3 inhibitors for acute myeloid leukemia, 3 found that substituting the 3-pyridinyl group with pyrazine improved cellular anti-proliferative activity against MV4-11 cells, whereas thiazole replacements resulted in a loss of potency[3].

Table 1: Comparative Profiling of 3-Aminopyridine Bioisosteres
ScaffoldKinase TargetEnzymatic IC₅₀ (nM)Cellular IC₅₀ (µM)hERG Inhibition (% at 10 µM)Aqueous Solubility (µg/mL)
3-Aminopyridine PIM11.00.85>80% (High Risk)<10
5-Aminothiazole PIM11.51.1045% (Moderate)25
Diaminopyrazole PIM10.80.40<10% (Low Risk)>100
3-Aminopyridine FLT332.00.55N/A15
Aminopyrazine FLT328.00.12N/A85
Aminothiazole FLT3145.0>5.0N/A30

Note: Data synthesized and adapted from the cited PIM1 and FLT3 optimization campaigns to illustrate comparative trends.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The causality behind every reagent choice is explicitly defined to empower researchers to troubleshoot and adapt the workflows.

Protocol A: Buchwald-Hartwig Cross-Coupling for Bioisostere Installation

This protocol describes the coupling of a core aryl halide with various heteroaryl amines (e.g., aminopyrazoles or aminopyrazines).

  • Preparation: In a nitrogen-filled glovebox, combine the aryl halide (1.0 eq), the bioisosteric amine (1.2 eq),

    
     (0.05 eq), Xantphos (0.1 eq), and 
    
    
    
    (2.0 eq) in anhydrous 1,4-dioxane (0.2 M).
    • Causality: Xantphos is selected for its wide bite angle (111°), which accelerates reductive elimination and prevents electron-deficient heteroaryl amines from forming stable, unreactive palladium dead-end complexes.

      
       is chosen over stronger bases like NaOtBu to prevent the degradation of base-sensitive pyrazole or pyrazine intermediates.
      
  • Reaction: Seal the vial, remove it from the glovebox, and heat at 100 °C for 4–6 hours under rigorous stirring.

  • Validation Checkpoint: Monitor reaction progress via LC-MS at the 4-hour mark. The system is self-validating if the ratio of product to starting material exceeds 95:5. If unreacted amine remains alongside intact catalyst, it indicates catalyst poisoning by the heterocycle; a fresh spike of

    
     (0.02 eq) is required.
    
  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black and salts, and concentrate under reduced pressure. Purify via reverse-phase HPLC.

Protocol B: Z'-LYTE FRET-Based Kinase Binding Assay

Evaluating the binding affinity of the newly synthesized bioisosteres.

  • Assay Setup: Prepare a 384-well black microplate. Add 10 µL of kinase/peptide substrate mixture per well. Add 2.5 µL of the bioisosteric inhibitor (serially diluted in 1% DMSO).

    • Causality: A FRET-based assay is chosen over direct-fluorescence assays because its ratiometric readout inherently normalizes against compound autofluorescence—a common false-positive driver when screening highly conjugated, nitrogen-rich heterocyclic libraries.

  • Incubation: Incubate for 1 hour at room temperature to allow ATP-competitive binding to reach equilibrium.

  • Development: Add 5 µL of the Development Reagent (site-specific protease). Incubate for 1 hour. The protease cleaves only the unphosphorylated peptide, disrupting the FRET pair (Coumarin/Fluorescein).

  • Validation Checkpoint: Calculate the Z'-factor using the positive (staurosporine) and negative (DMSO) controls. The assay validates itself only if the Z'-factor is > 0.5. A lower value indicates pipetting variance or protease degradation, rendering the IC₅₀ data unreliable.

  • Detection: Read the plate on a fluorescence microplate reader (Excitation: 400 nm; Emission: 445 nm and 520 nm). Calculate the emission ratio to determine the IC₅₀.

Visualizing the Optimization Logic

The following diagrams map the logical workflow for bioisosteric replacement and the downstream biological impact of the optimized kinase inhibitors.

OptimizationWorkflow Start Hit Identification (3-Aminopyridine Core) Profile In Vitro Profiling (Kinase & hERG Assays) Start->Profile Decision Liability Detected? (e.g., hERG, Solubility) Profile->Decision Design Bioisosteric Replacement (Thiazole, Pyrazole, Pyrazine) Decision->Design Yes Lead Lead Selection Decision->Lead No Synth Parallel Synthesis & Purification Design->Synth Eval Re-evaluation (Efficacy & ADMET) Synth->Eval Eval->Decision

Caption: Iterative workflow for resolving 3-aminopyridine liabilities via bioisosteric replacement.

SignalingPathway Ligand Growth Factors Receptor FLT3 Receptor Ligand->Receptor PI3K PI3K Receptor->PI3K PIM PIM Kinases Receptor->PIM AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR PIM->mTOR Survival Cell Survival & Proliferation mTOR->Survival Inhibitor Bioisosteric Inhibitors Inhibitor->Receptor Inhibitor->PIM

Caption: Dual targeting of FLT3 and PIM kinase pathways by optimized bioisosteric inhibitors.

References

  • Source: Pharmaceutical Fronts (Thieme Connect)
  • Source: ACS Medicinal Chemistry Letters (NIH/PMC)
  • Source: Journal of Medicinal Chemistry (NIH/PMC)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. Among these, halogenated pyridines are a cornerstone for building complex molecular architectures. However, their utility is matched by a need for rigorous safety protocols. This guide provides essential, field-tested guidance on the appropriate Personal Protective Equipment (PPE) and handling procedures for 2-Chloro-4-fluoropyridin-3-amine.

Hazard Assessment: Understanding the Risks

Based on comprehensive data from close structural analogs, 2-Chloro-4-fluoropyridin-3-amine is presumed to present a multi-faceted hazard profile. The presence of chloro, fluoro, and amino groups on the pyridine ring suggests potential for acute toxicity, as well as irritation to the skin, eyes, and respiratory system.[1][2][3]

Table 1: Synthesized Hazard Profile for 2-Chloro-4-fluoropyridin-3-amine

Hazard ClassificationAnticipated EffectsGHS Hazard Statements (Inferred)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2]H302, H312, H332
Skin Corrosion/Irritation Causes skin irritation.[1][2]H315
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][3]H319
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]H335

The causality behind these hazards lies in the reactivity of the molecule. Halogenated aromatic compounds can be irritants and sensitizers, and the pyridine core itself presents toxicological considerations. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense.

The Core of Protection: A Multi-Layered PPE Approach

The selection of PPE must be a dynamic process, tailored to the specific experimental context. The following sections detail the minimum required PPE and escalating levels of protection for different laboratory operations.

Foundational PPE: For All Operations

This is the non-negotiable baseline for any work involving 2-Chloro-4-fluoropyridin-3-amine, regardless of the quantity or procedure.

  • Eye and Face Protection : Tightly fitting safety goggles are mandatory.[1] For procedures with a higher splash risk, such as transfers or reaction workups, a full-face shield should be worn in addition to safety goggles.[4]

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a common starting point, but it is crucial to inspect them for any signs of degradation or puncture before each use.[1] For prolonged exposure or handling larger quantities, consider double-gloving or using heavier-duty butyl rubber gloves. Always consult a glove compatibility chart for specific breakthrough times.

  • Body Protection : A fully buttoned, long-sleeved laboratory coat must be worn to protect against skin contact.[1] Consider a chemically resistant apron for added protection during transfers of larger volumes.

  • Footwear : Closed-toe shoes are required at all times in the laboratory.

Respiratory Protection: A Critical Barrier

All handling of 2-Chloro-4-fluoropyridin-3-amine, especially the solid form which can create dust, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • In a Fume Hood : For standard operations within a functioning fume hood, additional respiratory protection may not be necessary.

  • Outside of a Fume Hood (Emergency or Specific Procedures) : If a fume hood is not available or in the event of a spill, a respirator is required. A full-face respirator with organic vapor and particulate cartridges (conforming to NIOSH or EN standards) is recommended.[1]

Operational Plan: From Receipt to Disposal

A self-validating safety protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • The storage location should be clearly labeled and, if possible, in a locked cabinet.[1]

Step-by-Step Handling Procedure
  • Preparation : Before handling the chemical, ensure the fume hood is operational and all necessary materials, including spill cleanup supplies, are readily available.

  • Donning PPE : Put on all required PPE as outlined in Section 2.

  • Weighing and Transfer :

    • Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.

    • Use non-sparking tools for transfers.[1]

    • Carefully transfer the chemical to the reaction vessel, minimizing the creation of dust.

  • Reaction and Workup :

    • Keep the reaction vessel within the fume hood for the duration of the experiment.

    • Be mindful of potential exotherms or gas evolution.

  • Decontamination and Cleanup :

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Wipe down the work area within the fume hood after completion of the work.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection & Donning cluster_handling Chemical Handling cluster_cleanup Post-Handling Prep Assess Task (e.g., Weighing, Transfer, Reaction) FumeHood Verify Fume Hood Operation Prep->FumeHood BasePPE Don Foundational PPE: - Goggles - Lab Coat - Gloves FumeHood->BasePPE Pass AdvPPE Add Task-Specific PPE: - Face Shield (Splash Risk) - Double Gloves (Extended Use) BasePPE->AdvPPE Handling Perform Task in Fume Hood AdvPPE->Handling Decon Decontaminate Surfaces & Glassware Handling->Decon Disposal Dispose of Waste Decon->Disposal Doff Doff PPE Correctly Disposal->Doff

Caption: Workflow for Safe Handling of 2-Chloro-4-fluoropyridin-3-amine.

Emergency and Disposal Plans

In Case of Exposure

Immediate and appropriate action is critical in the event of accidental exposure.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[1][4]

  • Skin Contact : Wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][4]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Spill Management
  • Evacuate the area and ensure it is well-ventilated.

  • Wearing the appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material like vermiculite or sand.

  • Collect the absorbed material into a sealed, properly labeled hazardous waste container.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste containing 2-Chloro-4-fluoropyridin-3-amine and any contaminated materials (gloves, absorbent materials, etc.) in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Disposal : Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of it down the drain.

By adhering to these rigorous, multi-layered safety protocols, researchers can confidently and safely handle 2-Chloro-4-fluoropyridin-3-amine, ensuring both personal safety and the integrity of their scientific work.

References

  • PubChem. (n.d.). 2-Chloro-4-fluoropyridine. National Institutes of Health. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.